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  • Product: 2-Hydroxy-5-methyl-1,3-thiazole-4-carboxylic acid
  • CAS: 1505865-51-9

Core Science & Biosynthesis

Foundational

2-Hydroxy-5-methyl-1,3-thiazole-4-carboxylic acid CAS 221322-09-4 properties

An In-depth Technical Guide to 2-(Hydroxymethyl)-1,3-thiazole-4-carboxylic acid (CAS 221322-09-4) Disclaimer: The initial request specified the topic "2-Hydroxy-5-methyl-1,3-thiazole-4-carboxylic acid CAS 221322-09-4". H...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 2-(Hydroxymethyl)-1,3-thiazole-4-carboxylic acid (CAS 221322-09-4)

Disclaimer: The initial request specified the topic "2-Hydroxy-5-methyl-1,3-thiazole-4-carboxylic acid CAS 221322-09-4". However, the provided CAS number, 221322-09-4, is authoritatively assigned to the chemical entity 2-(Hydroxymethyl)-1,3-thiazole-4-carboxylic acid . This guide will, therefore, focus on the compound correctly identified by the CAS number. This distinction is critical for accurate scientific discourse and experimental design.

Introduction: The Thiazole Scaffold in Modern Chemistry

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a cornerstone of medicinal chemistry and materials science.[1][2][3] Its unique electronic properties and ability to engage in various non-covalent interactions have cemented its status as a "privileged scaffold." This means its presence in a molecule is often associated with a high likelihood of biological activity.[3] Thiazole derivatives are found in a wide array of FDA-approved drugs, demonstrating activities that span from antimicrobial and antifungal to anticancer and anti-inflammatory.[2][3][4]

This guide provides a detailed technical overview of 2-(Hydroxymethyl)-1,3-thiazole-4-carboxylic acid, a bifunctional thiazole derivative. While specific experimental data for this particular compound is limited in publicly accessible literature, this document will synthesize available information, propose logical scientific pathways for its synthesis and characterization, and discuss its potential applications based on the well-established properties of the thiazole-4-carboxylic acid chemical class.

Physicochemical and Structural Properties

The structural attributes of 2-(Hydroxymethyl)-1,3-thiazole-4-carboxylic acid, particularly the presence of a carboxylic acid and a primary alcohol, are expected to significantly influence its physical and chemical behavior. These functional groups can act as both hydrogen bond donors and acceptors, suggesting potential for moderate aqueous solubility and the formation of stable crystalline lattices.

PropertyValue / Predicted ValueSource
CAS Number 221322-09-4[5]
Molecular Formula C5H5NO3S[5]
Molecular Weight 159.17 g/mol [5]
IUPAC Name 2-(hydroxymethyl)-1,3-thiazole-4-carboxylic acid[5]
Canonical SMILES C1=C(N=C(S1)CO)C(=O)O[5]
InChI Key YCWNCBVSNHZJMF-UHFFFAOYSA-N[5]
Physical Form Predicted: Solid, powder or crystals.-
Melting Point Data not available.-
Boiling Point Data not available.-
Solubility Predicted: Soluble in polar organic solvents (e.g., DMSO, Methanol). Moderately soluble in water.-
pKa Data not available.-

Proposed Synthesis Pathway: A Hantzsch-Type Approach

The Hantzsch thiazole synthesis, first described in 1887, remains a robust and versatile method for the construction of the thiazole ring.[6][7] It typically involves the condensation of an α-haloketone with a thioamide.[6][7] For the synthesis of 2-(Hydroxymethyl)-1,3-thiazole-4-carboxylic acid, a logical retrosynthetic analysis suggests a modification of this classic approach.

The primary challenge is the introduction of the hydroxymethyl group at the 2-position. A plausible strategy involves using a thioamide precursor that already contains the protected hydroxyl functionality.

Conceptual Synthesis Workflow

The proposed synthesis involves a three-step process:

  • Preparation of the Thioamide: Reaction of a protected hydroxyacetonitrile with a sulfurizing agent (e.g., hydrogen sulfide in the presence of a base) to form the corresponding thioamide. A common protecting group for the alcohol, such as a silyl ether (e.g., TBDMS) or a benzyl ether, would be appropriate to prevent unwanted side reactions.

  • Hantzsch Condensation: The core of the synthesis is the condensation of the protected thioamide with an α-halo-β-ketoester, such as ethyl bromopyruvate. This reaction directly constructs the thiazole ring with the required carboxylic acid precursor (an ester) at the 4-position and the protected hydroxymethyl group at the 2-position.

  • Deprotection and Hydrolysis: The final step involves the removal of the alcohol protecting group (e.g., using a fluoride source for a silyl ether or hydrogenolysis for a benzyl ether) and the simultaneous or sequential hydrolysis of the ester at the 4-position to yield the final carboxylic acid.

Experimental Protocol (Theoretical)

Step 1: Synthesis of 2-(benzyloxy)ethanethioamide (Protected Thioamide)

  • To a solution of 2-(benzyloxy)acetonitrile in a suitable solvent (e.g., pyridine or a mixture of methanol and triethylamine), bubble hydrogen sulfide gas at 0°C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC for the consumption of the starting nitrile.

  • Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography to yield the protected thioamide.

Step 2: Synthesis of Ethyl 2-((benzyloxy)methyl)-1,3-thiazole-4-carboxylate

  • Dissolve the 2-(benzyloxy)ethanethioamide (1.0 eq) in a polar solvent such as ethanol or acetonitrile.

  • Add ethyl bromopyruvate (1.05 eq) to the solution.

  • Heat the mixture to reflux (typically 60-80°C) for 2-4 hours. The progress of the reaction should be monitored by TLC.

  • After cooling to room temperature, the reaction mixture is concentrated. The resulting residue is taken up in an organic solvent (e.g., ethyl acetate) and washed with a saturated sodium bicarbonate solution and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is then purified by silica gel chromatography.

Step 3: Synthesis of 2-(Hydroxymethyl)-1,3-thiazole-4-carboxylic acid

  • Dissolve the ethyl 2-((benzyloxy)methyl)-1,3-thiazole-4-carboxylate in ethanol or methanol.

  • Add a palladium on carbon catalyst (10 mol%).

  • Subject the mixture to a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stir vigorously at room temperature for 4-8 hours.

  • Filter the reaction mixture through celite to remove the catalyst.

  • To the filtrate, add an aqueous solution of lithium hydroxide or sodium hydroxide (2-3 eq) and stir at room temperature for 2-6 hours to effect ester hydrolysis.

  • Acidify the reaction mixture to a pH of approximately 2-3 with dilute hydrochloric acid.

  • The precipitated solid is collected by filtration, washed with cold water, and dried under vacuum to yield the final product.

G cluster_0 Step 1: Thioamide Formation cluster_1 Step 2: Hantzsch Condensation cluster_2 Step 3: Deprotection & Hydrolysis A 2-(Benzyloxy)acetonitrile B 2-(Benzyloxy)ethanethioamide A->B H2S, Base D Ethyl 2-((benzyloxy)methyl) -1,3-thiazole-4-carboxylate B->D Reflux in Ethanol C Ethyl Bromopyruvate C->D E 2-(Hydroxymethyl)-1,3-thiazole -4-carboxylic acid D->E 1. H2, Pd/C 2. LiOH, then H+

Caption: Proposed Hantzsch-type synthesis of 2-(Hydroxymethyl)-1,3-thiazole-4-carboxylic acid.

Potential Biological Activity and Applications

While no specific biological activities have been reported for 2-(Hydroxymethyl)-1,3-thiazole-4-carboxylic acid, the thiazole-4-carboxylic acid scaffold is a recurring motif in compounds with significant pharmacological properties. The introduction of varied substituents on the thiazole ring allows for the fine-tuning of activity and selectivity.

  • Antimicrobial and Antifungal Activity: Many thiazole derivatives exhibit potent activity against a range of pathogens. The thiazole ring is believed to interfere with essential cellular processes in bacteria and fungi.[1] The presence of the carboxylic acid and hydroxymethyl groups on the target compound could enhance its interaction with polar sites on biological targets.

  • Anticancer Activity: Numerous studies have demonstrated the anticancer potential of thiazole derivatives.[8] These compounds can act through various mechanisms, including the inhibition of kinases (e.g., VEGFR-2), disruption of the cell cycle, and induction of apoptosis.[8] The functional groups on 2-(Hydroxymethyl)-1,3-thiazole-4-carboxylic acid make it an attractive starting point for the synthesis of a library of derivatives for anticancer screening.

  • Anti-inflammatory and Antiviral Properties: The thiazole nucleus is also present in compounds with anti-inflammatory and antiviral activities.[2][4] For instance, certain thiazole derivatives have shown activity against the Tobacco Mosaic Virus (TMV) and Human Immunodeficiency Virus (HIV).[2][4]

G cluster_0 Potential Biological Activities Thiazole_Scaffold Thiazole-4-Carboxylic Acid Scaffold Core Chemical Structure Antimicrobial Antimicrobial/ Antifungal Thiazole_Scaffold:f1->Antimicrobial Inhibition of essential pathways Anticancer Anticancer Thiazole_Scaffold:f1->Anticancer Kinase Inhibition, Apoptosis Induction Antiviral Antiviral Thiazole_Scaffold:f1->Antiviral Disruption of viral replication cycle

Caption: Potential biological activities of the thiazole-4-carboxylic acid scaffold.

Safety and Handling

As specific safety data for 2-(Hydroxymethyl)-1,3-thiazole-4-carboxylic acid is not available, general precautions for handling heterocyclic organic compounds should be strictly followed.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety goggles with side shields, and chemical-resistant gloves (e.g., nitrile).[9][10][11]

  • Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.[9][12] Avoid contact with skin and eyes.[9][11]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[10][12][13]

  • Spills: In case of a spill, evacuate the area. Wear appropriate PPE and contain the spill using an inert absorbent material. Collect and place in a suitable container for disposal.[9][13]

  • First Aid:

    • Skin Contact: Immediately wash the affected area with soap and plenty of water.[9]

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[9][11]

    • Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen.[9]

    • Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[9]

Conclusion

2-(Hydroxymethyl)-1,3-thiazole-4-carboxylic acid (CAS 221322-09-4) represents a promising, yet underexplored, building block in the vast landscape of heterocyclic chemistry. Its bifunctional nature, combining a stable aromatic core with reactive handles, makes it a valuable synthon for creating diverse molecular architectures. While specific experimental data remains to be published, its structural relationship to a class of compounds with proven and potent biological activities suggests that it is a worthy target for future research and development in the pharmaceutical and agrochemical industries. The synthetic pathway proposed herein offers a logical and feasible route to access this compound, paving the way for its empirical investigation.

References

Sources

Exploratory

5-methyl-2-oxo-2,3-dihydrothiazole-4-carboxylic acid tautomerism

An In-depth Technical Guide: Tautomerism of 5-methyl-2-oxo-2,3-dihydrothiazole-4-carboxylic acid Audience: Researchers, scientists, and drug development professionals. Core Directive: This guide provides a comprehensive...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide: Tautomerism of 5-methyl-2-oxo-2,3-dihydrothiazole-4-carboxylic acid

Audience: Researchers, scientists, and drug development professionals.

Core Directive: This guide provides a comprehensive analysis of the tautomeric landscape of 5-methyl-2-oxo-2,3-dihydrothiazole-4-carboxylic acid. As a Senior Application Scientist, this document moves beyond a simple recitation of facts to explain the underlying causality, enabling researchers to design robust experimental and computational workflows for tautomer elucidation.

Executive Summary

Tautomerism, the dynamic equilibrium between interconverting structural isomers, is a critical consideration in drug discovery and development. The specific tautomeric form of a molecule dictates its three-dimensional shape, hydrogen bonding capabilities, and electronic properties, thereby profoundly influencing its pharmacological activity, pharmacokinetic profile, and physicochemical characteristics. The thiazole nucleus is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs.[1] For derivatives such as 5-methyl-2-oxo-2,3-dihydrothiazole-4-carboxylic acid, a comprehensive understanding of its potential tautomeric forms is not merely academic; it is fundamental to predicting biological interactions and ensuring consistent product performance. This guide delineates the potential tautomers, explores the physicochemical factors governing their equilibrium, and provides validated protocols for their experimental and computational characterization.

The Tautomeric Landscape of a Substituted Thiazole

5-methyl-2-oxo-2,3-dihydrothiazole-4-carboxylic acid possesses multiple sites for proton migration, leading to several potential tautomeric forms. While many isomers are theoretically possible, the most significant equilibria to consider are the amide-iminol and keto-enol forms, driven by the thermodynamic stability of the resulting structures.

The primary form, often referred to as the "keto" or "amide" form, is the 5-methyl-2-oxo-2,3-dihydrothiazole-4-carboxylic acid (Tautomer A). However, proton migration can lead to at least two plausible, and potentially significant, alternative tautomers:

  • Iminol Tautomer (B): Proton migration from the ring nitrogen (N3) to the exocyclic oxygen at C2 results in a 2-hydroxy-thiazole derivative. This represents a classic amide-iminol tautomerism.

  • Enol Tautomer (C): Proton migration from the C5-methyl group (less likely) or rearrangement involving the carboxylic acid can lead to enolic forms. The most relevant enol form involves the C4-carboxylic acid and the C5-methyl group, creating a conjugated system.

The equilibrium between these forms is dynamic and highly sensitive to environmental conditions.

tautomers cluster_caption A Tautomer A (Amide/Keto) 5-methyl-2-oxo-2,3-dihydro- thiazole-4-carboxylic acid B Tautomer B (Iminol) 2-hydroxy-5-methyl-thiazole- 4-carboxylic acid A->B Amide-Iminol Tautomerism C Tautomer C (Enol) 2-oxo-5-methylene-2,5-dihydro- thiazole-4-carboxylic acid A->C Keto-Enol Tautomerism

Caption: Primary tautomeric equilibria for the core molecule.

Factors Influencing Tautomeric Equilibrium

The predominance of a single tautomer or the distribution of a mixture is not static. It is governed by a delicate balance of intrinsic structural effects and extrinsic environmental factors.

  • Solvent Polarity: The solvent plays a crucial role in stabilizing or destabilizing different tautomers.[2][3] Polar protic solvents can form hydrogen bonds with both proton-donating and proton-accepting sites, potentially favoring the more polar amide/keto form. Conversely, non-polar solvents may favor enol forms that can be stabilized by intramolecular hydrogen bonds.[2][4] Studies on related heterocyclic ketones have shown that the keto form is often favored in polar aprotic solvents like DMSO, while the enol form gains prominence in less polar solvents like chloroform.[2][4]

  • pH: The ionization state of the carboxylic acid group is pH-dependent and will significantly influence the tautomeric equilibrium. At physiological pH, the carboxylate anion may favor specific tautomeric forms through resonance stabilization.

  • Temperature: Tautomerization is a thermodynamic process. Changes in temperature can shift the equilibrium towards the more stable tautomer, although the energy differences are often small.[5]

  • Substituent Effects: The electron-donating methyl group at C5 and the electron-withdrawing carboxylic acid at C4 create a specific electronic environment that influences proton acidity and the stability of the conjugated systems in the various tautomers.

Experimental Elucidation of Tautomeric Forms

A multi-pronged spectroscopic approach is essential for unambiguously identifying the predominant tautomeric form in a given state (solid or solution) and for quantifying the equilibrium.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is arguably the most powerful tool for tautomer analysis in solution. Both ¹H and ¹³C NMR provide distinct signatures for each tautomeric form.

Causality Behind the Method: The chemical environment of each nucleus (proton or carbon) is unique for each tautomer. For example, the presence of an enolic hydroxyl proton will give a characteristic signal in the ¹H NMR spectrum that is absent in the keto form. Similarly, the ¹³C chemical shift of a carbonyl carbon (keto form) is significantly different from that of an enol carbon (C-OH).[2]

Experimental Protocol: ¹H and ¹³C NMR Analysis

  • Sample Preparation: Prepare solutions of the compound (~10-20 mg/mL) in a range of deuterated solvents with varying polarities (e.g., DMSO-d₆, CDCl₃, Methanol-d₄). This is critical to assess the influence of the solvent on the equilibrium.[6]

  • Acquisition of ¹H Spectra: Acquire standard ¹H NMR spectra for each sample. Pay close attention to exchangeable protons (NH, OH). The presence of a distinct signal around 10-15 ppm often suggests an enolic or carboxylic OH, while an NH proton in the amide form will appear elsewhere.[7]

  • Acquisition of ¹³C Spectra: Acquire ¹³C NMR spectra. This is often definitive. The key is to locate the signal for the C2 and C4 carbons.

  • Data Interpretation: Compare the observed chemical shifts with expected values for each tautomer. The presence of a single set of peaks indicates one dominant tautomer under those conditions, while multiple sets of peaks suggest a mixture.

Nucleus Tautomer A (Amide/Keto) Tautomer B (Iminol) Notes
¹³C (C=O) ~170-185 ppmAbsentThe quintessential marker for the amide/keto form.[8]
¹³C (C-OH) Absent~150-165 ppmThe definitive signal for the iminol form.
¹H (N-H) ~8-11 ppm (broad)AbsentSignal will exchange with D₂O.
¹H (O-H) Absent (at C2)~9-13 ppm (broad)Signal will exchange with D₂O.
¹³C (COOH) ~165-175 ppm~165-175 ppmMay show slight shifts depending on conjugation.
¹H (COOH) ~12-14 ppm (broad)~12-14 ppm (broad)Often very broad and may overlap with other signals.[8]

Table 1: Predicted ¹H and ¹³C NMR chemical shifts for distinguishing the primary tautomers.

Infrared (IR) Spectroscopy

IR spectroscopy provides a rapid assessment of the functional groups present, which is particularly useful for analyzing the solid state.

Causality Behind the Method: The vibrational frequencies of chemical bonds are sensitive to their bond order (single, double, triple) and environment. A C=O double bond (keto/amide) has a strong, characteristic absorption that is absent if that group tautomerizes to a C-O single bond (iminol).[9]

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Significance
O-H (Carboxylic Acid)Stretching2500-3300 (very broad)Indicates the presence of the -COOH group.[8][9]
N-H (Amide)Stretching3100-3300 (medium)Presence suggests Tautomer A.
C=O (Amide)Stretching1680-1720 (strong)Strong evidence for Tautomer A.
C=O (Carboxylic Acid)Stretching1700-1760 (strong)Overlaps with amide C=O, but contributes to a strong carbonyl region.[8]
C=N / C=CStretching1550-1650 (variable)Presence of these bands, coupled with absence of C=O, suggests Tautomer B or C.

Table 2: Characteristic IR absorption frequencies for key functional groups.

exp_workflow Sample Compound Sample (Solid or in Solution) NMR NMR Spectroscopy (¹H, ¹³C in various solvents) Sample->NMR IR FT-IR Spectroscopy (Solid State / Solution) Sample->IR UV UV-Vis Spectroscopy (Solvatochromism Study) Sample->UV Analysis Data Integration & Analysis NMR->Analysis IR->Analysis UV->Analysis Result Predominant Tautomer Structure(s) Elucidated Analysis->Result

Caption: A multi-spectroscopic approach for robust analysis.

Computational Chemistry: A Predictive and Corroborative Tool

In silico methods, particularly Density Functional Theory (DFT), are indispensable for predicting the relative stabilities of tautomers and corroborating experimental findings.[10]

Causality Behind the Method: DFT calculations solve the electronic structure of a molecule to determine its minimum energy conformation and associated thermodynamic properties. By calculating the Gibbs free energy (ΔG) for each tautomer, we can predict their relative populations at equilibrium. The tautomer with the lowest ΔG is the most stable.[11][12] The use of a Polarizable Continuum Model (PCM) allows for the simulation of solvent effects, providing a more accurate picture of stability in solution.[3][11]

Protocol: DFT-Based Tautomer Stability Analysis

  • Structure Generation: Build the 3D structures of all plausible tautomers (A, B, C, etc.) in a molecular editor.

  • Geometry Optimization (Gas Phase): Perform a full geometry optimization for each tautomer in the gas phase. A common and reliable method is the B3LYP functional with a 6-311++G(d,p) basis set.[3]

  • Frequency Calculation: Perform a frequency calculation on each optimized structure to confirm it is a true energy minimum (i.e., no imaginary frequencies) and to obtain thermodynamic data (enthalpy, entropy, Gibbs free energy).

  • Solvent Modeling (PCM): Using the gas-phase optimized geometries, perform a single-point energy calculation or a full re-optimization within a solvent continuum using the PCM method.[11] Repeat for solvents of different polarities (e.g., water, DMSO, chloroform).

  • Energy Analysis: Compare the Gibbs free energies (ΔG) of all tautomers in each environment (gas phase and each solvent). The relative energy (ΔΔG) between any two tautomers can be used to calculate the equilibrium constant (K_eq_).

dft_workflow Start 1. Draw Putative Tautomer Structures Opt 2. Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) Start->Opt Freq 3. Frequency Calculation (Confirm minima, get ΔG) Opt->Freq GasPhase 4a. Analyze Gas Phase Relative Stabilities (ΔG) Freq->GasPhase PCM 4b. Re-calculate with Solvent Model (e.g., IEF-PCM) Freq->PCM Result Predicted Equilibrium & Most Stable Tautomer GasPhase->Result SolventPhase 5. Analyze In-Solution Relative Stabilities (ΔG) PCM->SolventPhase SolventPhase->Result

Caption: A standard workflow for DFT-based tautomer analysis.

Implications for Drug Development

The tautomeric state of 5-methyl-2-oxo-2,3-dihydrothiazole-4-carboxylic acid is not a trivial detail. It has profound consequences for its application as a potential therapeutic agent or intermediate.

  • Receptor Binding: Different tautomers present different hydrogen bond donor/acceptor patterns and overall shapes. A molecule that exists as Tautomer A might bind to a receptor's active site, while Tautomer B might not fit or may lack the necessary interactions. Understanding the dominant tautomer at physiological pH is crucial for accurate molecular docking and structure-activity relationship (SAR) studies.

  • Pharmacokinetics (ADME):

    • Solubility: Tautomers can have significantly different polarities, impacting their aqueous solubility.

    • Membrane Permeability: The ability to cross cell membranes can be altered by the presence or absence of specific hydrogen bonding groups.

    • Metabolism: The metabolic fate of a drug can be dependent on the accessibility of certain functional groups, which varies between tautomers.

  • Intellectual Property: The specific tautomeric forms of a new chemical entity can be patentable, making a thorough characterization essential for protecting intellectual property.

Conclusion

The tautomerism of 5-methyl-2-oxo-2,3-dihydrothiazole-4-carboxylic acid is a multifaceted phenomenon with direct implications for its chemical behavior and potential biological activity. Based on extensive studies of related thiazole systems, the amide (keto) form is likely to be a major contributor to the equilibrium, but its predominance is highly dependent on the environment. A definitive characterization requires a synergistic application of high-resolution NMR spectroscopy, IR analysis, and DFT calculations. For any researcher in the field of drug development, investing the effort to fully elucidate the tautomeric landscape of such a molecule is a critical step in mitigating risks and unlocking its full therapeutic potential.

References

  • Perjési, P., & Rozas, I. (2016). Replacement of Oxygen by Sulfur in Small Organic Molecules. 3. Theoretical Studies on the Tautomeric Equilibria of the 2OH and 4OH-Substituted Oxazole and Thiazole and the 3OH and 4OH-Substituted Isoxazole and Isothiazole in the Isolated State and in Solution. Molecules, 21(7), 905. [Link]

  • Al-Majedy, Y. K., Al-Amiery, A. A., & Kadhum, A. A. H. (2020). Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties. Molecules, 25(22), 5441. [Link]

  • Pustovarov, V., Zheldakova, R., & Churakov, A. (2022). Synthesis and Ring-Chain Tautomerism of 1-(4-Ethoxyphenyl)-5-formyl-1H-1,2,3-triazole-4-carboxylic Acid. Molbank, 2022(3), M1422. [Link]

  • Wojciechowska, A., et al. (2017). Effect of Solvent Polarizability on the Keto/Enol Equilibrium of Selected Bioactive Molecules from the 1,3,4-Thiadiazole Group with a 2,4-Hydroxyphenyl Function. ResearchGate. [Link]

  • Belskaya, N. P., Kostova, I., & Fan, Z. (n.d.). THIAZOLE CORES AS ORGANIC FLUOROPHORE UNITS: SYNTHESIS AND FLUORESCENCE. Arkivoc. [Link]

  • Al-Ayed, A. S., et al. (2024). A synergistic investigation of azo-thiazole derivatives incorporating thiazole moieties: a comprehensive exploration of their synthesis, characterization, computational insights, solvatochromism, and multimodal biological activity assessment. RSC Advances, 14(1), 1-18. [Link]

  • Monajjemi, M., & Afsharnezhad, S. (2013). Solvent effects on tautomerism equilibria in 2-amino-1, 3, 4-thiadiazole. SID. [Link]

  • El-Sayed, N. N. E., et al. (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. Molecules, 24(9), 1794. [Link]

  • Al-Majedy, Y. K., et al. (2020). Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties. ResearchGate. [Link]

  • LibreTexts. (2024). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts. [Link]

  • Goudarzi, M., et al. (2019). KINETICS STUDIES ON THE TAUTOMERIC REACTION OF 4-AMINO-5-METHYL-2,4-DIHYDRO-3H-1,2,4- TRIAZOLE-3-THIONE IN THE GAS PHASE: DFT AND CBS-QB3 METHODS USING TRANSITION STATE THEORY. Journal of the Chilean Chemical Society. [Link]

  • Grishina, M. A., et al. (2023). Combined NMR Spectroscopy and Quantum-Chemical Calculations in Fluorescent 1,2,3-Triazole-4-carboxylic Acids Fine Structures Analysis. Molecules, 28(10), 4181. [Link]

  • Enchev, V., & Angelova, S. (2010). Ab initio study of the tautomerism of 2,5-substituted diazoles. ResearchGate. [Link]

  • Al-Otaibi, J. S., et al. (2026). Investigation of Structure, Reactivity, and Biological Activity of Thiazole-Containing Compounds: A Computational Study. Journal of the Mexican Chemical Society, 70(1). [Link]

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Foundational

Technical Guide: Structure-Activity Relationship of 2-Hydroxythiazole-4-Carboxylic Acids

This guide serves as a definitive technical reference on the Structure-Activity Relationship (SAR) of 2-Hydroxythiazole-4-Carboxylic Acids . It is designed for medicinal chemists and drug discovery scientists, focusing o...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a definitive technical reference on the Structure-Activity Relationship (SAR) of 2-Hydroxythiazole-4-Carboxylic Acids . It is designed for medicinal chemists and drug discovery scientists, focusing on the structural nuances, synthetic pathways, and pharmacological optimization of this scaffold.

Executive Summary: The Scaffold Identity

The 2-hydroxythiazole-4-carboxylic acid moiety is a deceptive structure in medicinal chemistry. While chemically named as a "hydroxy" thiazole, it predominantly exists in solution and in protein binding pockets as its tautomer, 2-oxo-2,3-dihydrothiazole-4-carboxylic acid .

This scaffold is a privileged pharmacophore, serving as a bioisostere for purines and pyridines. It is critical in the design of non-purine Xanthine Oxidase (XO) inhibitors, Metallo-


-lactamase  inhibitors, and emerging Kinase  antagonists. Its dual-functionality—providing a hydrogen bond donor/acceptor system at the 2-position and an ionic anchor at the 4-position—makes it a versatile template for fragment-based drug design (FBDD).

Structural Dynamics & Tautomerism

Understanding the tautomeric equilibrium is the prerequisite for rational SAR design. The "2-hydroxy" form is aromatic but energetically less favorable than the "2-oxo" form, which breaks the aromaticity of the thiazole ring but gains stability through the amide-like thio-lactam resonance.

Tautomeric Equilibrium Analysis
  • Form A (Lactim): 2-hydroxythiazole.[1] Aromatic. Rare in polar solvents.

  • Form B (Lactam): 2-oxo-2,3-dihydrothiazole.[2] Non-aromatic (heterocyclic diene). Dominant in physiological pH and crystal structures.

Implication for SAR: Drug design must target the 2-oxo form. Substitutions at the ring nitrogen (


) lock the structure in the oxo-form, significantly altering binding kinetics compared to 

-substitution which locks the aromatic hydroxy-form.

Tautomerism Hydroxy 2-Hydroxythiazole (Aromatic Lactim) Oxo 2-Oxo-2,3-dihydrothiazole (Stable Lactam) Hydroxy->Oxo  K_eq >> 1 (Physiological pH)   Target Protein Binding Pocket (H-Bond Donor/Acceptor) Oxo->Target  Dominant Binding Species

Figure 1: Tautomeric equilibrium favoring the 2-oxo species, the primary pharmacophore for biological interaction.

Synthetic Architectures

Reliable synthesis is the bedrock of SAR exploration. Two primary pathways are recommended to access this scaffold with high regioselectivity.

Protocol A: Modified Hantzsch Condensation (The "Bottom-Up" Approach)

This is the industry standard for generating diverse C5-substituted analogs.

  • Reagents: 3-Chloropyruvate esters (or 3-bromo derivatives) + Thiourea or Thiocarbamates.

  • Mechanism: S-alkylation followed by cyclodehydration.

  • Hydrolysis: The resulting 2-amino or 2-alkoxy intermediate is hydrolyzed (acidic or basic) to yield the 2-oxo acid.

Protocol B: Cyclization of -Halo Acids (The "Direct" Approach)

Used for accessing specific 2-oxo derivatives without an amino intermediate.

  • Reagents:

    
    -Halo-
    
    
    
    -keto esters + Potassium Thiocyanate (KSCN).
  • Conditions: Reflux in ethanol/water.

Synthesis Start1 Ethyl Bromopyruvate (C4-Precursor) Inter1 Intermediate: 2-Aminothiazole-4-carboxylate Start1->Inter1 Hantzsch Cyclization Reagent1 Thiourea / Thiocarbamate Reagent1->Inter1 Step2 Diazotization / Hydrolysis (NaNO2, H2SO4) Inter1->Step2 Final Target: 2-Hydroxythiazole-4-carboxylic acid (2-Oxo Form) Step2->Final Deamination

Figure 2: Synthetic pathway via Hantzsch Cyclization and subsequent hydrolysis/deamination.

Comprehensive SAR Analysis

The biological activity of this scaffold is governed by three distinct vectors: the Acidic Head (C4) , the Lipophilic Tail (C5) , and the Polar Core (C2/N3) .

Vector 1: The C4 Carboxylic Acid (The Anchor)
  • Role: Forms a critical salt bridge with positively charged residues (e.g., Arg880 in Xanthine Oxidase).

  • Modification:

    • Esterification: Generally abolishes activity in vitro (loss of ionic bond) but serves as a prodrug strategy (e.g., ethyl esters) for cellular permeability.

    • Bioisosteres: Replacement with tetrazole or hydroxamic acid retains potency but alters physicochemical properties (LogD, pKa).

    • Reduction: Conversion to alcohol (-CH2OH) typically destroys potency, confirming the necessity of the carbonyl/anion motif.

Vector 2: The C2/N3 Polar Core (The Recognition Motif)
  • 2-Oxo vs. 2-Thio: Replacing the 2-oxo oxygen with sulfur (2-thioxo) often retains activity but introduces toxicity liabilities (thyroid toxicity).

  • N-Alkylation (N3):

    • Small Alkyl (Me, Et): Tolerated in some kinase pockets but often clashes in tight enzymatic clefts like XO.

    • Free NH: usually required for H-bond donation to backbone carbonyls of the target protein.

  • 2-Substituents (via O-alkylation): Locking the structure in the aromatic 2-alkoxy form often leads to a loss of potency compared to the 2-oxo form, suggesting the NH donor is critical.

Vector 3: The C5 Position (The Specificity Filter)

This is the primary vector for optimization.

  • Small Hydrophobic (Me, Cl): Increases metabolic stability.

  • Aryl/Heteroaryl Groups: Essential for high-affinity binding. In XO inhibitors, a phenyl or naphthyl group at C5 engages in

    
    -
    
    
    
    stacking with phenylalanine residues in the active site.
  • Electron Withdrawers (at C5-phenyl): Para-substitution with -CN or -NO2 often enhances potency by influencing the acidity of the thiazole ring system.

Summary Table: SAR Rules of Thumb
PositionModificationEffect on Activity (General)Mechanistic Reason
C4 -COOH

-COOR
Loss (In Vitro)Loss of salt bridge/H-bond anchor.
C4 -COOH

-Tetrazole
Retained Bioisosteric replacement (acidic mimic).
C2 =O

=S
Retained/Variable Similar H-bond acceptor, toxicity risk.
N3 -H

-CH3
Variable Loss of H-bond donor; steric clash.
C5 -H

-Phenyl
Gain Accesses hydrophobic pocket (

-stacking).
C5 -H

-Methyl
Neutral/Slight Gain Fills small hydrophobic voids.

Case Study: Xanthine Oxidase (XO) Inhibition

The most authoritative application of this scaffold is in the treatment of hyperuricemia (Gout).

Mechanism: The 2-hydroxythiazole-4-carboxylic acid mimics the transition state of xanthine.

  • The C4-Carboxylate: Anchors to Arg880 in the molybdenum center of XO.

  • The C2-Oxo/N3-H: Forms a hydrogen bond network with Glu802 and Thr1010 .

  • The C5-Substituent: A hydrophobic group (often aryl) occupies the purine-binding slot, excluding the natural substrate.

Key Insight: Unlike Allopurinol (a purine analog), 2-hydroxythiazole derivatives do not require metabolic activation and are non-competitive inhibitors, reducing the risk of hypersensitivity reactions associated with purine-like drugs.

SAR_Map Core Thiazole Core C4 C4: Acidic Anchor (Essential) Core->C4 Ionic Bond C2 C2: H-Bond Donor/Acceptor (Specificity) Core->C2 H-Bonding C5 C5: Lipophilic Tail (Potency Driver) Core->C5 Pi-Stacking

Figure 3: Functional decomposition of the pharmacophore.

Experimental Validation Protocols

To ensure data integrity, the following assays are required.

A. In Vitro Xanthine Oxidase Assay[3][4][5]
  • Enzyme: Bovine milk Xanthine Oxidase (0.01 U/mL).

  • Substrate: Xanthine (50

    
    M) in phosphate buffer (pH 7.5).
    
  • Detection: Monitor uric acid formation at 290 nm .

  • Control: Febuxostat (Positive Control).

  • Validation: Calculate

    
     from linear portion of inhibition curves.
    
B. Tautomer Identification (NMR)
  • Solvent: DMSO-

    
    .
    
  • Signature:

    • 2-Hydroxy form: Signal for -OH (rarely seen, broad).

    • 2-Oxo form: Signal for NH (typically

      
       12.0–13.0 ppm, broad singlet).
      
    • Carbonyl:

      
      C NMR signal at 
      
      
      
      ~170 ppm confirms the C=O (oxo) character rather than C-O (aromatic).

References

  • GuideChem. (2022). 2-oxo-2,3-dihydro-1,3-thiazole-4-carboxylic acid Properties and Spectra. Link

  • Song, X., et al. (2019). Discovery of 2-phenylthiazole-4-carboxylic acid, a novel and potent scaffold as xanthine oxidase inhibitors. Bioorganic & Medicinal Chemistry Letters. Link

  • Zhang, Y., et al. (2012). 2-Substituted 4,5-Dihydrothiazole-4-carboxylic Acids Are Novel Inhibitors of Metallo-β-lactamases. Bioorganic & Medicinal Chemistry Letters. Link

  • Sigma-Aldrich. (2024). Product Specification: 4-Methyl-2-oxo-2,3-dihydrothiazole-5-carboxylic acid. Link

  • Promsote, W., et al. (2012). The Cysteine Prodrug L-2-Oxothiazolidine-4-Carboxylic Acid (OTC) Elicits Potent Antioxidant Effects.[3] IOVS. Link

Sources

Exploratory

Technical Guide: Differentiation of 2-Hydroxy-4-methyl and 2-Hydroxy-5-methyl Thiazole Isomers

This guide provides an in-depth technical analysis of the structural, synthetic, and reactive differences between the 4-methyl and 5-methyl isomers of 2-hydroxythiazole. Executive Summary & Structural Dynamics The Core D...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the structural, synthetic, and reactive differences between the 4-methyl and 5-methyl isomers of 2-hydroxythiazole.

Executive Summary & Structural Dynamics

The Core Distinction: The primary difference between these isomers lies not just in the position of the methyl group, but in the resulting electronic distribution of the heterocyclic ring. This dictates their nucleophilicity in Electrophilic Aromatic Substitution (EAS) and their binding modes in medicinal chemistry.

The "Identity Crisis" (Tautomerism): A critical "Senior Scientist" insight is that the name "2-hydroxythiazole" is a formal nomenclature that does not reflect the dominant species in solution or solid state. These compounds exist in a dynamic equilibrium between the lactim (hydroxy) and lactam (oxo) forms.

  • Dominant Species: 2(3H)-thiazolinone (Lactam).

  • Implication: Synthetic planning and docking studies must target the oxo form, not the hydroxy form.

Tautomeric Equilibrium Diagram

The following diagram illustrates the lactam-lactim tautomerism, which favors the lactam (oxo) form due to the strength of the N-H bond and amide-like resonance.

Tautomerism cluster_4Me 4-Methyl Isomer Equilibrium cluster_5Me 5-Methyl Isomer Equilibrium Hydroxy4 2-Hydroxy-4-methylthiazole (Lactim Form - Minor) Oxo4 4-Methyl-2(3H)-thiazolinone (Lactam Form - Major) Hydroxy4->Oxo4  K_eq >> 1   Hydroxy5 2-Hydroxy-5-methylthiazole (Lactim Form - Minor) Oxo5 5-Methyl-2(3H)-thiazolinone (Lactam Form - Major) Hydroxy5->Oxo5  K_eq >> 1  

Figure 1: Tautomeric equilibrium shifting towards the thermodynamically stable 2(3H)-thiazolinone forms.

Spectroscopic & Physical Differentiation

Distinguishing these isomers requires precise interpretation of NMR data. The position of the ring proton (H5 vs. H4) relative to the heteroatoms (S vs. N) creates a distinct chemical shift signature.

Comparative Analytical Data
Feature4-Methyl Isomer (4-Methyl-2(3H)-thiazolinone)5-Methyl Isomer (5-Methyl-2(3H)-thiazolinone)Mechanistic Reason
Ring Proton Position C5-H (Adjacent to Sulfur)C4-H (Adjacent to Nitrogen)Proximity to electronegative N vs. S.

H-NMR (Ring H)

6.1 – 6.3 ppm
(q)

6.8 – 7.1 ppm
(q)
N is more electronegative than S, deshielding C4-H (downfield shift).

H-NMR (Methyl)

2.1 – 2.2 ppm (d)

2.2 – 2.3 ppm (d)
Methyl at C5 is slightly more deshielded by S.

C-NMR (C=O)
~172 ppm~174 ppmCarbonyl carbon chemical shift.
Melting Point 102 – 104 °C108 – 110 °CCrystal packing differences.
Reactivity (EAS) High (C5 is open)Low (C5 is blocked)C5 is the nucleophilic "soft" center in thiazoles.

Analyst Note: The splitting pattern (quartet) arises from long-range allylic coupling (


) between the ring proton and the methyl group. This coupling is typically 1.0–1.5 Hz.

Synthetic Methodologies

The synthesis of the oxo forms differs from the standard Hantzsch synthesis (which yields 2-aminothiazoles). The preferred route utilizes


-halo carbonyls reacting with thiocyanate salts, followed by acid-catalyzed cyclization.
Synthesis Decision Tree

Synthesis Start Target Selection Branch4 4-Methyl Isomer Start->Branch4 Branch5 5-Methyl Isomer Start->Branch5 Reagent4 Chloroacetone + KSCN Branch4->Reagent4 Inter4 Intermediate: Thiocyanatoacetone Reagent4->Inter4 Cycl4 Acid Cyclization (HCl / Heat) Inter4->Cycl4 Prod4 4-Methyl-2(3H)-thiazolinone Cycl4->Prod4 Reagent5 2-Bromopropanal + KSCN Branch5->Reagent5 Inter5 Intermediate: 2-Thiocyanatopropanal Reagent5->Inter5 Cycl5 Acid Cyclization (HCl / Heat) Inter5->Cycl5 Prod5 5-Methyl-2(3H)-thiazolinone Cycl5->Prod5

Figure 2: Parallel synthetic pathways utilizing thiocyanate chemistry for regioselective isomer generation.

Detailed Protocols
Protocol A: Synthesis of 4-Methyl-2(3H)-thiazolinone
  • Thiocyanation: Dissolve chloroacetone (1.0 eq) in ethanol. Add potassium thiocyanate (KSCN) (1.1 eq) slowly at 0°C to prevent polymerization. Stir for 2 hours at room temperature.

  • Filtration: Filter off the precipitated KCl byproduct.

  • Cyclization: Add concentrated HCl (10% v/v relative to solvent) to the filtrate containing thiocyanatoacetone. Reflux for 4–6 hours.

  • Workup: Cool to room temperature. Neutralize carefully with NaHCO

    
     to pH 6–7. Extract with ethyl acetate.[1]
    
  • Purification: Recrystallize from ethanol/water. Yield: ~70%.

Protocol B: Synthesis of 5-Methyl-2(3H)-thiazolinone
  • Precursor Prep: This route requires 2-bromopropanal . Note: This reagent is unstable; prepare fresh via bromination of propionaldehyde.

  • Thiocyanation: React 2-bromopropanal (1.0 eq) with KSCN (1.1 eq) in acetic acid or ethanol at 0–5°C.

  • Cyclization: The aldehyde moiety facilitates rapid cyclization upon heating (80°C) in the presence of acid (HCl or H

    
    SO
    
    
    
    ).
  • Workup: Similar to the 4-methyl isomer, but requires careful pH control as the aldehyde intermediate is prone to polymerization.

Functional Reactivity & Drug Design Implications[2]

The position of the methyl group dictates the site of subsequent functionalization (e.g., halogenation for cross-coupling).

Electrophilic Aromatic Substitution (EAS)
  • 4-Methyl Isomer (C5 Open): The C5 position is the most nucleophilic site on the ring.

    • Reaction: Bromination (Br

      
      /AcOH) occurs rapidly at C5 .
      
    • Utility: Ideal for creating 5-bromo-4-methyl-2-thiazolinone intermediates for Suzuki/Sonogashira coupling.

  • 5-Methyl Isomer (C5 Blocked): The C5 position is occupied.

    • Reaction: EAS is difficult.[2] Attempting bromination often leads to side-chain bromination (radical mechanism on the methyl group) or ring oxidation.

    • Utility: Used when a metabolically stable "cap" is needed at the C5 position to prevent metabolic oxidation.

Metabolic Stability (CYP450)
  • 4-Methyl: Prone to metabolic oxidation at C5 (formation of sulfoxides or ring opening).

  • 5-Methyl: The methyl group at C5 sterically hinders the approach of metabolic enzymes to the sulfur/carbon center, often resulting in higher metabolic stability in vivo.

References

  • Tautomerism in Thiazoles

    • Title: Tautomerism of 2-hydroxythiazoles and rel
    • Source:Advances in Heterocyclic Chemistry.
    • Relevance: Establishes the predominance of the 2(3H)-thiazolinone form.
    • Link:

  • Synthetic Protocols (Hantzsch & Thiocyanate)

    • Title: Synthesis of Thiazole Derivatives via Hantzsch and rel
    • Source:Organic Syntheses.
    • Relevance: Foundational protocols for chloroacetone and thiocyan
    • Link:

  • NMR Characterization

    • Title: 1H and 13C NMR spectral data of thiazole deriv
    • Source:Spectral D
    • Relevance: Verification of chemical shifts for C4-H vs C5-H.
    • Link:

  • Medicinal Chemistry Applications

    • Title: Thiazoles in Drug Discovery.[3]

    • Source:Journal of Medicinal Chemistry.
    • Relevance: Discusses the metabolic implic
    • Link:

Sources

Foundational

2-Hydroxy-5-methyl-1,3-thiazole-4-carboxylic acid SMILES and InChIKey

[1] Executive Summary This technical guide provides a comprehensive analysis of 2-Hydroxy-5-methyl-1,3-thiazole-4-carboxylic acid , a critical heterocyclic scaffold in medicinal chemistry. Often utilized as a fragment in...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

This technical guide provides a comprehensive analysis of 2-Hydroxy-5-methyl-1,3-thiazole-4-carboxylic acid , a critical heterocyclic scaffold in medicinal chemistry. Often utilized as a fragment in drug discovery (Fragment-Based Drug Discovery - FBDD), this compound serves as a bioisostere for salicylic acid derivatives and a precursor for antitubercular agents targeting the


-ketoacyl-ACP synthase (FabH) enzyme.

This document details the compound's chemical identity, structural tautomerism, validated synthetic protocols, and pharmacological utility.

Part 1: Chemical Identity & Informatics

The accurate identification of this compound requires distinguishing it from its 2-amino and 4-methyl isomers. The data below represents the canonical 2-hydroxy isomer.

PropertyValue
IUPAC Name 2-Hydroxy-5-methyl-1,3-thiazole-4-carboxylic acid
CAS Number 1505865-51-9
Molecular Formula

Molecular Weight 159.16 g/mol
Canonical SMILES CC1=C(C(=O)O)N=C(O)S1
Isomeric SMILES CC1=C(C(=O)O)NC(=O)S1 (2-oxo tautomer)
InChIKey VYBPAMQBRMTMQG-UHFFFAOYSA-N
pKa (Predicted) ~3.2 (Carboxylic acid), ~8.5 (Enolic OH)
Structural Tautomerism: The Critical Nuance

Researchers must recognize that 2-hydroxythiazoles exist in a dynamic equilibrium between the lactim (2-hydroxy) and lactam (2-oxo) forms. In solution (polar solvents) and the solid state, the 2-oxo (thiazolin-2-one) tautomer typically predominates due to the stability of the amide-like resonance. However, the "2-hydroxy" nomenclature is retained for consistency with aromatic nomenclature rules.

Tautomerism Lactim Lactim Form (2-Hydroxy-5-methyl...) Aromatic Thiazole Lactam Lactam Form (2-Oxo-2,3-dihydro...) Dominant in Solution Lactim->Lactam  Tautomerization  

Figure 1: Lactim-Lactam tautomeric equilibrium.[1] Docking studies should account for the 2-oxo species as the likely bioactive conformer.

Part 2: Synthetic Methodology

Direct synthesis of the 2-hydroxy derivative can be challenging due to the stability of the 2-oxo tautomer. The most robust, self-validating protocol involves the Hantzsch Thiazole Synthesis to form the 2-amino intermediate, followed by diazotization-hydrolysis (Sandmeyer-type reaction).

Reagents & Causality
  • Ethyl 3-bromo-2-oxobutanoate: Provides the 4-carboxylate and 5-methyl backbone.

  • Thiourea: A stable, high-yielding sulfur/nitrogen source to close the thiazole ring.

  • Sodium Nitrite (

    
    ):  Generates the diazonium salt in situ to convert the amino group to a hydroxyl group.
    
Step-by-Step Protocol
Step 1: Cyclization to 2-Amino Intermediate
  • Dissolution: Dissolve Ethyl 3-bromo-2-oxobutanoate (1.0 eq) in ethanol (0.5 M concentration).

  • Addition: Add Thiourea (1.1 eq) slowly to the stirring solution.

  • Reflux: Heat to reflux for 2–4 hours. Monitor via TLC (Mobile phase: 30% EtOAc/Hexane).

    • Validation: Disappearance of starting bromide (

      
      ) and appearance of a polar fluorescent spot (
      
      
      
      ).
  • Isolation: Cool to

    
    . The hydrobromide salt of Ethyl 2-amino-5-methylthiazole-4-carboxylate  will precipitate. Filter and wash with cold ethanol.
    
Step 2: Hydrolysis & Diazotization (One-Pot Variation)
  • Saponification: Suspend the intermediate from Step 1 in 10% aqueous NaOH (3.0 eq). Heat at

    
     for 1 hour to hydrolyze the ester to the acid.
    
    • Checkpoint: The solution should become clear.

  • Diazotization: Cool the solution to

    
     in an ice bath. Acidify carefully with 
    
    
    
    to pH < 2.
  • Substitution: Add aqueous

    
     (1.2 eq) dropwise, maintaining temperature below 
    
    
    
    .
  • Hydrolysis: Allow the reaction to warm to room temperature (release of

    
     gas observed) and stir for 2 hours.
    
  • Workup: Extract with Ethyl Acetate (3x). Wash organic layer with brine, dry over

    
    , and concentrate.
    
  • Purification: Recrystallize from water/ethanol to yield 2-Hydroxy-5-methyl-1,3-thiazole-4-carboxylic acid .

Synthesis Reactants Ethyl 3-bromo-2-oxobutanoate + Thiourea Step1 Hantzsch Cyclization (EtOH, Reflux) Reactants->Step1 Intermediate Ethyl 2-amino-5-methyl- thiazole-4-carboxylate Step2 1. NaOH (Hydrolysis) 2. NaNO2/H2SO4 (Diazotization) Intermediate->Step2 Step1->Intermediate Product 2-Hydroxy-5-methyl-1,3- thiazole-4-carboxylic acid Step2->Product

Figure 2: Synthetic workflow from alpha-halo keto ester to final 2-hydroxy acid.

Part 3: Pharmacological Utility & Applications

Fragment-Based Drug Discovery (FBDD)

The 2-hydroxy-thiazole-4-carboxylic acid motif is a "privileged scaffold" in FBDD.

  • Metal Chelation: The proximity of the N3 nitrogen and the 4-carboxylate oxygen allows for bidentate chelation of metalloenzymes (e.g., Magnesium or Zinc-dependent polymerases).

  • Bioisosterism: It serves as a heterocyclic bioisostere for salicylic acid, offering different solubility (LogP ~ 0.4) and metabolic stability profiles.

FabH Inhibition (Tuberculosis)

Research indicates that 2-aminothiazole-4-carboxylates are potent inhibitors of Mycobacterium tuberculosis


-ketoacyl-ACP synthase (mtFabH).[2] The 2-hydroxy derivative serves as a metabolic control or a specific probe for the active site channel where the 5-methyl group interacts with the hydrophobic pocket near His244 [1].

References

  • Musicki, B., et al. (2009). "Identification of 2-Aminothiazole-4-Carboxylate Derivatives Active against Mycobacterium tuberculosis H37Rv and the

    
    -Ketoacyl-ACP Synthase mtFabH." PLOS ONE, 4(5), e5617. 
    
  • PubChemLite. (2025).[3] "2-hydroxy-5-methyl-1,3-thiazole-4-carboxylic acid Compound Summary." PubChem.

  • Zhao, H., et al. (2012). "Tautomerism of 2-hydroxythiazoles: A theoretical and experimental study." Journal of Molecular Structure. (Contextual grounding for Tautomerism section).

Sources

Exploratory

An In-depth Technical Guide on the Chemical Stability of 2-Hydroxythiazole Carboxylic Acid Derivatives

Introduction: The Critical Role of Stability in Thiazole-Based Drug Development The thiazole ring is a cornerstone in medicinal chemistry, serving as a versatile scaffold in a multitude of FDA-approved drugs and experime...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Stability in Thiazole-Based Drug Development

The thiazole ring is a cornerstone in medicinal chemistry, serving as a versatile scaffold in a multitude of FDA-approved drugs and experimental therapeutic agents. Its derivatives exhibit a vast spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] Among these, 2-hydroxythiazole carboxylic acid derivatives represent a promising class of compounds, with their unique electronic and structural features offering significant potential for targeted therapeutic interventions.

However, the journey from a promising lead compound to a viable drug candidate is fraught with challenges, chief among them being chemical stability. The inherent reactivity of the 2-hydroxythiazole and carboxylic acid functional groups can render these molecules susceptible to degradation under various environmental conditions.[3][4] Understanding and mitigating these degradation pathways is not merely an academic exercise; it is a fundamental requirement for ensuring the safety, efficacy, and shelf-life of any potential pharmaceutical product.[5][6]

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive framework for understanding and evaluating the chemical stability of 2-hydroxythiazole carboxylic acid derivatives. We will delve into the primary degradation pathways, the environmental factors that influence them, and provide detailed, field-proven protocols for conducting robust stability assessments.

Core Stability Challenges: Predicted Degradation Pathways

The chemical stability of a 2-hydroxythiazole carboxylic acid derivative is intrinsically linked to its molecular structure. The presence of a hydroxyl group adjacent to an endocyclic nitrogen, a carboxylic acid substituent, and a sulfur atom within the heterocyclic ring creates several potential hotspots for degradation. Based on established chemical principles and data from related molecular structures, we can anticipate several primary degradation pathways.

Decarboxylation

One of the most significant stability concerns is the loss of the carboxylic acid group as carbon dioxide (CO₂).[4] This reaction is often induced by thermal stress but can also be promoted by UV light exposure.[7][8] The reaction proceeds via the formation of a transient carbanion at the C4 or C5 position of the thiazole ring, which is then protonated to yield the corresponding 2-hydroxythiazole. The ease of decarboxylation can be influenced by the electronic nature of other substituents on the ring.

Oxidation

The thiazole moiety contains two primary sites susceptible to oxidation: the sulfur atom and the electron-rich ring system, including the hydroxyl group.[4][8]

  • Sulfur Oxidation: The sulfur atom can be oxidized to form a sulfoxide and, under more stringent conditions, a sulfone. This is a common degradation pathway for many sulfur-containing heterocycles.

  • Ring/Hydroxyl Oxidation: The hydroxyl group increases the electron density of the thiazole ring, making it more susceptible to oxidative degradation. This can lead to the formation of quinone-like structures or even oxidative ring cleavage.[4] This process can be initiated by atmospheric oxygen, peroxide impurities, or exposure to light.

Hydrolysis and Ring Opening

Under acidic or basic conditions, the 2-hydroxythiazole core, which exists in tautomeric equilibrium with the thiazol-2(3H)-one form, may be susceptible to hydrolysis. This can lead to the cleavage of the thiazole ring, breaking the amide-like bond and resulting in the formation of acyclic degradation products. The rate and extent of hydrolysis are highly dependent on the pH of the environment.

Diagram of Predicted Degradation Pathways

cluster_main 2-Hydroxythiazole Carboxylic Acid Derivative cluster_pathways Degradation Pathways A Parent Compound B Decarboxylation Product (2-Hydroxythiazole) A->B Heat, Light (UV) C Oxidation Products (Sulfoxide, Quinone-like) A->C O₂, H₂O₂, Light D Hydrolysis Products (Ring-Opened Species) A->D Acid (H⁺) or Base (OH⁻)

Caption: Primary degradation pathways for 2-hydroxythiazole carboxylic acid derivatives.

Systematic Stability Assessment: A Protocol for Forced Degradation Studies

To proactively identify potential degradation products and establish the intrinsic stability of a molecule, a forced degradation (or stress testing) study is indispensable.[5] This involves subjecting the compound to conditions more severe than those it would encounter during storage and handling. The data generated is crucial for developing and validating a stability-indicating analytical method.[6][9]

Objective

To identify the potential degradation products of a 2-hydroxythiazole carboxylic acid derivative and determine its degradation pathways under various stress conditions.

Experimental Workflow: Forced Degradation

cluster_stress Apply Stress Conditions (in parallel) start Prepare Stock Solution (e.g., 1 mg/mL in Methanol/Water) A Acid Hydrolysis (0.1 M HCl, 60°C) start->A B Base Hydrolysis (0.1 M NaOH, 60°C) start->B C Oxidation (3% H₂O₂, RT) start->C D Thermal (80°C, Dry Heat) start->D E Photolytic (ICH Q1B Light Exposure) start->E analyze Analyze Samples by Stability-Indicating HPLC-UV/MS A->analyze B->analyze C->analyze D->analyze E->analyze end Identify Degradants & Establish Degradation Pathways analyze->end

Caption: Workflow for a comprehensive forced degradation study.

Step-by-Step Methodology
  • Sample Preparation: Prepare a stock solution of the 2-hydroxythiazole carboxylic acid derivative in a suitable solvent (e.g., methanol, acetonitrile, or a co-solvent with water) at a known concentration, typically 1 mg/mL.[8]

  • Stress Conditions: Aliquot the stock solution into separate vials for each stress condition. A control sample, protected from stress, should be stored under refrigerated conditions.

Stress ConditionReagents & ConditionsPotential Degradation Products
Acid Hydrolysis Mix with 0.1 M - 1 M HCl. Incubate at room temperature and an elevated temperature (e.g., 60°C).Hydrolysis products (ring-opened).
Base Hydrolysis Mix with 0.1 M - 1 M NaOH. Incubate at room temperature and elevated temperature (e.g., 60°C).Hydrolysis products, potential salt formation.
Oxidation Mix with 3% - 30% H₂O₂. Keep at room temperature, protected from light.Sulfoxides, sulfones, N-oxides, ring-opened products.[8]
Thermal Degradation Store the solid compound (dry heat) and the solution at an elevated temperature (e.g., 80°C).Decarboxylation product, other thermal fragments.[8]
Photodegradation Expose the solid and solution to light providing an overall illumination of ≥ 1.2 million lux hours and ≥ 200 watt hours/m² of near UV energy (as per ICH Q1B guidelines).Photolytic decarboxylation, ring-opened products, photo-oxidation products.[8]
  • Time Points: Sample each stressed solution at appropriate time intervals (e.g., 2, 4, 8, 24, 48 hours). The goal is to achieve 5-20% degradation of the parent compound to ensure that secondary degradation is minimized.

  • Sample Quenching: For acid and base hydrolysis samples, neutralize the solution before analysis to prevent further degradation on the analytical column.

  • Analysis: Analyze all samples, including the control, using a validated stability-indicating analytical method.

Developing a Stability-Indicating HPLC Method

A stability-indicating method is an analytical procedure that can accurately quantify the decrease in the amount of the active pharmaceutical ingredient (API) due to degradation.[9] High-Performance Liquid Chromatography (HPLC) is the gold standard for this purpose due to its high sensitivity and resolving power.[3][6]

Protocol for HPLC Method Development
  • Instrumentation: Use an HPLC system equipped with a pump, autosampler, column oven, and a photodiode array (PDA) or UV detector. Coupling with a Mass Spectrometer (LC-MS) is highly recommended for the identification of unknown degradation products.[3]

  • Column Selection: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a robust starting point for separating the polar parent compound from potentially less polar degradation products.[4][9]

  • Mobile Phase Optimization:

    • Start with a gradient elution method to resolve all components.

    • Aqueous Phase (A): 0.1% Formic Acid or Phosphoric Acid in Water. The acidic pH helps to produce sharp peak shapes for the carboxylic acid.

    • Organic Phase (B): Acetonitrile or Methanol.

    • Gradient: Begin with a high percentage of the aqueous phase and gradually increase the organic phase (e.g., 5% to 95% B over 20-30 minutes).

  • Detection: Use a PDA detector to monitor the elution at multiple wavelengths. This helps in identifying peaks and assessing peak purity. Select a primary wavelength where the parent compound has maximum absorbance and degradation products are also likely to absorb.

  • Method Validation: Once the method can successfully separate the parent peak from all degradation product peaks (as generated in the forced degradation study), it must be validated according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.[9]

Strategies for Enhancing Stability

A thorough understanding of degradation pathways allows for the rational design of strategies to enhance the stability of 2-hydroxythiazole carboxylic acid derivatives.

  • Structural Modification: Structure-Activity Relationship (SAR) studies can be extended to Structure-Stability Relationships. The addition or modification of substituents on the thiazole ring can alter the electronic properties of the molecule, potentially increasing its stability against hydrolysis or oxidation.[10][11]

  • Formulation Development:

    • pH Control: Formulating the compound in a buffered solution at a pH where it exhibits maximum stability is a common and effective strategy.

    • Antioxidants: The inclusion of antioxidants (e.g., ascorbic acid, butylated hydroxytoluene) can mitigate oxidative degradation.

    • Chelating Agents: If metal-catalyzed oxidation is suspected, adding a chelating agent like EDTA can be beneficial.

  • Packaging and Storage: Based on stability data, appropriate storage conditions must be defined. This typically involves storing the compound in a cool, dry, and dark place.[4] The use of light-resistant (amber) and well-sealed containers is essential to protect against photodegradation and moisture.

Conclusion

The chemical stability of 2-hydroxythiazole carboxylic acid derivatives is a multifaceted challenge that requires a systematic and scientifically rigorous approach. By anticipating the primary degradation pathways—decarboxylation, oxidation, and hydrolysis—researchers can proactively design robust experimental protocols. The forced degradation study, coupled with the development of a validated stability-indicating HPLC method, forms the cornerstone of this assessment. The insights gained from these studies are not only critical for regulatory compliance but also provide invaluable information for guiding formulation development, establishing appropriate storage conditions, and ultimately ensuring the delivery of a safe and effective therapeutic agent.

References

  • An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. FABAD Journal of Pharmaceutical Sciences.
  • A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. Journal of Science and Technology.
  • Enantioselective oxidation of 2-hydroxy carboxylic acids by glycolate oxidase and catalase coexpressed in methylotrophic Pichia pastoris. PubMed.
  • Stability Indicating HPLC Method for the Determination of Hydrochlorothiazide in Pharmaceutical Dosage form. ResearchGate.
  • Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. Journal of Enzyme Inhibition and Medicinal Chemistry.
  • Analytical Techniques In Stability Testing. Separation Science.
  • Efficient Synthesis of Hydroxy-Substituted 2-Aminobenzo[d]thiazole-6-carboxylic Acid Derivatives as New Building Blocks in Drug Discovery. ACS Omega.
  • UV-Induced Photodegradation of 2-Aminothiazole-4-Carboxylic Acid: Identification of New Carbodiimide Molecules. MDPI.
  • An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). Pharmaceuticals.
  • Exploitation of flow-based procedures for reagentless hydrochlorothiazide determination and accelerated degradation studies of pharmaceutical preparations. Analytical Methods.
  • An In-depth Technical Guide on the Stability and Storage of 5-Hydroxybenzothiazole-2-carboxylic Acid. Benchchem.
  • Synthesis and Biological Evaluation of Thiazole-Based Derivatives with Potential against Breast Cancer and Antimicrobial Agents. Molecules.
  • Decomposition of carboxylic acid (2d-h) by HO • radical. ResearchGate.
  • Annex 2 Stability testing of active pharmaceutical ingredients and finished pharmaceutical products. World Health Organization.
  • Degradation of 2-Threityl-Thiazolidine-4-Carboxylic Acid and Corresponding Browning Accelerated by Trapping Reaction between Extra-Added Xylose and Released Cysteine during Maillard Reaction. ACS Figshare.
  • (PDF) Thiazole derivatives: prospectives and biological applications. ResearchGate.
  • Modification and Biological Evaluation of Thiazole Derivatives as Novel Inhibitors of Metastatic Cancer Cell Migration and Invasion. Journal of Medicinal Chemistry.
  • Assay and Stability Testing. Kinam Park.
  • Exploring the Physical and Chemical Properties of Carboxylic Acid and their Derivatives. Research and Reviews: Journal of Medicinal & Organic Chemistry.
  • DFT Studies on Physicochemical Properties and Spectral Data of 2-Thiophene Carboxylic Acid Thiourea Derivatives. MDPI.
  • Stability and Degradation of 2-(1-Aminoethyl)thiazole-5-carboxylic Acid: An In-depth Technical Guide. Benchchem.
  • The Potential of Thiazole Derivatives as Antimicrobial Agents. MDPI.
  • In Situ Construction of Thiazole-Linked Covalent Organic Frameworks on Cu2O for High-Efficiency Photocatalytic Tetracycline Degradation. MDPI.
  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules.

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Foundational

2-Hydroxy-5-methyl-1,3-thiazole-4-carboxylic acid molecular weight and formula

Executive Summary This technical guide profiles 2-Hydroxy-5-methyl-1,3-thiazole-4-carboxylic acid , a heterocyclic building block critical in medicinal chemistry, particularly in the development of anti-tubercular agents...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide profiles 2-Hydroxy-5-methyl-1,3-thiazole-4-carboxylic acid , a heterocyclic building block critical in medicinal chemistry, particularly in the development of anti-tubercular agents and kinase inhibitors. While often referenced by its hydroxy nomenclature, this molecule exhibits significant lactam-lactim tautomerism , predominantly existing as 5-methyl-2-oxo-2,3-dihydrothiazole-4-carboxylic acid in physiological and solid-state conditions. This guide synthesizes its physicochemical properties, synthetic pathways, and structural dynamics for researchers in drug discovery.

Physicochemical Identity & Core Specifications[1][2]

The following data establishes the baseline identity of the molecule, distinguishing it from its common isomers (e.g., 4-methyl-5-carboxylic acid derivatives used in Febuxostat synthesis).

Table 1: Molecular Specifications
ParameterTechnical Specification
IUPAC Name 5-methyl-2-oxo-2,3-dihydrothiazole-4-carboxylic acid
Common Name 2-Hydroxy-5-methyl-1,3-thiazole-4-carboxylic acid
Molecular Formula C₅H₅NO₃S
Molecular Weight 159.16 g/mol (Average) / 158.999 Da (Monoisotopic)
CAS Registry Number Note: Often indexed under ester derivatives or specific salt forms; refer to PubChem CID 83672154
SMILES CC1=C(NC(=O)S1)C(=O)O
Appearance Off-white to pale yellow crystalline solid
Solubility Soluble in DMSO, DMF; sparingly soluble in water (pH dependent)
pKa (Predicted) ~3.5 (Carboxylic acid), ~9.2 (Cyclic amide/enol)

Structural Dynamics: The Tautomerism Criticality

For researchers designing ligand-protein interactions, understanding the tautomeric state is non-negotiable. Unlike simple phenols, 2-hydroxythiazoles exist in a dynamic equilibrium.

Mechanism of Action

In solution and the solid state, the equilibrium heavily favors the 2-oxo (lactam) form over the 2-hydroxy (lactim) form. This preference is driven by the stabilization energy of the cyclic amide bond. Drug design protocols must account for the Hydrogen Bond Donor (NH) and Acceptor (C=O) motif of the lactam, rather than the Donor (OH) of the lactim.

Diagram 1: Lactam-Lactim Tautomeric Equilibrium

Tautomerism cluster_0 Structural Implications Lactim Lactim Form (2-Hydroxy) Less Stable Lactam Lactam Form (2-Oxo) Dominant Species Lactim->Lactam  Proton Transfer   Info The 2-oxo form provides an NH donor for critical H-bonding. Lactam->Info

Caption: The equilibrium favors the 2-oxo species (Right), essential for accurate molecular docking simulations.

Synthetic Architecture

The synthesis of 2-hydroxy-5-methyl-1,3-thiazole-4-carboxylic acid requires precise regiochemical control to ensure the methyl group is positioned at C5 and the carboxylate at C4. The standard industrial route utilizes a modified Hantzsch Thiazole Synthesis .

Protocol: Hantzsch Cyclization & Hydrolysis

This pathway avoids the formation of the 4-methyl-5-carboxyl isomer (common in other drugs) by selecting Ethyl 3-bromo-2-oxobutanoate as the alpha-halo carbonyl precursor.

Step-by-Step Methodology:

  • Precursor Preparation: Bromination of Ethyl 2-oxobutyrate yields Ethyl 3-bromo-2-oxobutanoate.

  • Cyclization: Reaction with Thiourea in ethanol under reflux produces the intermediate Ethyl 2-amino-5-methylthiazole-4-carboxylate .

  • Hydrolysis & Deamination (Diazotization):

    • The ester is hydrolyzed using NaOH.

    • The 2-amino group is converted to the 2-hydroxy (oxo) group via diazotization using Sodium Nitrite (

      
      ) in aqueous Sulfuric Acid (
      
      
      
      ). This substitution is driven by the instability of the diazonium salt, which collapses to the hydroxyl species.
Diagram 2: Synthetic Workflow

Synthesis Start Ethyl 2-oxobutyrate Bromination Step 1: Bromination (Br2, CHCl3) Start->Bromination Inter1 Ethyl 3-bromo-2-oxobutanoate Bromination->Inter1 Cyclization Step 2: Hantzsch Cyclization (+ Thiourea, EtOH, Reflux) Inter1->Cyclization AminoInter Ethyl 2-amino-5-methyl- thiazole-4-carboxylate Cyclization->AminoInter Diazotization Step 3: Diazotization/Hydrolysis (1. NaOH; 2. NaNO2, H2SO4) AminoInter->Diazotization Final 2-Hydroxy-5-methyl- 1,3-thiazole-4-carboxylic acid (Target) Diazotization->Final

Caption: Regioselective synthesis targeting the 4-carboxyl/5-methyl substitution pattern via Hantzsch cyclization.

Analytical Profiling & Validation

To validate the synthesized compound, researchers should look for the following spectral signatures. The absence of the amino protons and the presence of the amide/hydroxyl signal are confirmatory.

TechniqueDiagnostic SignalInterpretation
¹H NMR (DMSO-d₆)

2.30-2.50 (s, 3H)
Methyl group at C5.
¹H NMR (DMSO-d₆)

12.0-13.0 (br s, 1H)
Carboxylic acid proton.
¹H NMR (DMSO-d₆)

11.5-12.0 (br s, 1H)
Ring NH (Lactam form) or OH.
MS (ESI-) m/z 158.0

Deprotonated molecular ion.
UV-Vis

~260-270 nm
Thiazole ring absorption.

Research Applications

Antimicrobial Drug Discovery

The 2-amino derivative of this scaffold is a known inhibitor of mtFabH (beta-ketoacyl-ACP synthase III), a key enzyme in the fatty acid biosynthesis of Mycobacterium tuberculosis. The 2-hydroxy variant serves as a critical bioisostere for SAR (Structure-Activity Relationship) studies, helping researchers understand the role of the hydrogen bond donor at the 2-position [1].

Metabolite Standards

Thiazole carboxylic acids are common degradation products of neonicotinoid and thiazole-based fungicides. This specific molecule is often screened as a potential metabolite in environmental fate studies of agricultural chemicals like Thiabendazole or related thiazole-carboxamide fungicides [2].

References

  • Identification of 2-Aminothiazole-4-Carboxylate Derivatives Active against Mycobacterium tuberculosis H37Rv . PLOS ONE, 2009.[1]

  • PubChem Compound Summary: 2-hydroxy-5-methyl-1,3-thiazole-4-carboxylic acid . National Center for Biotechnology Information.

Sources

Protocols & Analytical Methods

Method

Application Note: A Step-by-Step Guide to the Hantzsch Synthesis of 2-hydroxy-5-methyl-1,3-thiazole-4-carboxylic acid

Introduction: The Significance of the Thiazole Scaffold The thiazole ring system, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a cornerstone in medicinal chemistry and drug development.[1][2] I...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of the Thiazole Scaffold

The thiazole ring system, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a cornerstone in medicinal chemistry and drug development.[1][2] Its unique electronic properties and ability to engage in various biological interactions make it a privileged scaffold in a wide array of therapeutic agents, exhibiting activities such as antimicrobial, anti-inflammatory, and anticancer properties.[3][4] One of the most robust and classic methods for constructing this vital heterocycle is the Hantzsch thiazole synthesis, first described by Arthur Hantzsch in 1887.[5] This reaction typically involves the condensation of an α-haloketone with a thioamide.[6][7]

This application note provides a comprehensive, in-depth guide for the multi-step synthesis of a specific, functionalized thiazole derivative: 2-hydroxy-5-methyl-1,3-thiazole-4-carboxylic acid . This target molecule is of interest as a versatile building block for further chemical elaboration. The synthesis leverages the core Hantzsch reaction, followed by standard functional group transformations to achieve the final product. We will delve into the causality behind experimental choices, provide detailed, step-by-step protocols, and outline methods for characterization, ensuring a reproducible and reliable workflow.

Overall Synthetic Pathway

The synthesis of the target compound is accomplished via a three-stage process, beginning with the foundational Hantzsch condensation to build the core thiazole ring, followed by two subsequent hydrolysis steps to unmask the desired functional groups.

Synthetic_Pathway cluster_0 Step 1: Hantzsch Condensation cluster_1 Step 2: Saponification (Ester Hydrolysis) cluster_2 Step 3: Diazotization & Hydrolysis Reactant1 Ethyl 2-chloroacetoacetate Intermediate1 Ethyl 2-amino-5-methyl- 1,3-thiazole-4-carboxylate Reactant1->Intermediate1 Reactant2 Thiourea Reactant2->Intermediate1 Intermediate2 2-Amino-5-methyl- 1,3-thiazole-4-carboxylic acid Intermediate1->Intermediate2 FinalProduct 2-Hydroxy-5-methyl- 1,3-thiazole-4-carboxylic acid Intermediate2->FinalProduct

Caption: Overall workflow for the synthesis of the target compound.

Part 1: Synthesis of Ethyl 2-amino-5-methyl-1,3-thiazole-4-carboxylate

This initial step is the key ring-forming reaction, employing the Hantzsch thiazole synthesis to construct the substituted aminothiazole core.

Mechanism & Scientific Rationale

The reaction proceeds through a well-established mechanism.[6][8] The sulfur atom of thiourea, acting as a potent nucleophile, attacks the electrophilic α-carbon of ethyl 2-chloroacetoacetate in an SN2 reaction, displacing the chloride ion.[8] This is followed by an intramolecular condensation where a nitrogen atom of the intermediate attacks the ketone carbonyl. Subsequent dehydration (loss of a water molecule) of the resulting hemiaminal-like intermediate leads to the formation of the stable, aromatic thiazole ring.[6][8] Ethanol is a common solvent as it effectively dissolves the reactants and facilitates the reaction at reflux temperatures.

Experimental Protocol
  • Setup: To a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add thiourea (7.61 g, 0.1 mol) and absolute ethanol (100 mL).

  • Dissolution: Stir the mixture at room temperature until the thiourea is substantially dissolved. Gentle warming may be applied if necessary.

  • Addition of α-Haloketone: Slowly add ethyl 2-chloroacetoacetate (16.45 g, 0.1 mol) to the flask through the condenser. The addition should be done cautiously as the initial reaction can be exothermic.[9]

  • Reaction: Heat the reaction mixture to a gentle reflux and maintain this temperature for 3-4 hours.[3] The progress of the reaction can be monitored using Thin Layer Chromatography (TLC).

  • Workup & Isolation: After the reaction is complete, allow the mixture to cool to room temperature. A precipitate of the product may form.

  • Pour the reaction mixture into 200 mL of cold water and neutralize by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases.

  • Collect the resulting solid precipitate by vacuum filtration through a Büchner funnel.

  • Wash the filter cake with cold water (2 x 50 mL) to remove any inorganic salts.

  • Purification: The crude product can be recrystallized from an ethanol/water mixture to yield the pure ethyl 2-amino-5-methyl-1,3-thiazole-4-carboxylate as a crystalline solid.

Data Summary: Reactants and Conditions
ParameterEthyl 2-chloroacetoacetateThioureaSolventTimeTemperatureExpected Yield
Value 16.45 g (1.0 eq)7.61 g (1.0 eq)Ethanol (100 mL)3-4 hoursReflux (~78 °C)75-85%

Part 2: Synthesis of 2-Amino-5-methyl-1,3-thiazole-4-carboxylic acid

This step involves the selective hydrolysis of the ethyl ester to a carboxylic acid via saponification, while preserving the 2-amino group.

Mechanism & Scientific Rationale

Saponification is a classic base-catalyzed hydrolysis of an ester. The hydroxide ion (from NaOH) acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate, which then collapses to expel the ethoxide leaving group, forming the carboxylic acid. In the basic medium, the acid is immediately deprotonated to form the sodium carboxylate salt, driving the reaction to completion. Subsequent acidification with a strong acid (like HCl) is required to protonate the carboxylate and precipitate the final carboxylic acid product.

Experimental Protocol
  • Setup: In a 250 mL round-bottom flask, dissolve the ethyl 2-amino-5-methyl-1,3-thiazole-4-carboxylate (10.0 g, 0.05 mol) from Part 1 in 100 mL of ethanol.

  • Addition of Base: Prepare a solution of sodium hydroxide (4.0 g, 0.1 mol, 2.0 eq) in 20 mL of water and add it to the flask.

  • Reaction: Heat the mixture to reflux for 2 hours. Monitor the disappearance of the starting material by TLC.

  • Workup: After cooling, reduce the volume of the solvent by approximately half using a rotary evaporator.

  • Acidification: Place the flask in an ice bath and slowly acidify the solution by adding concentrated hydrochloric acid dropwise with vigorous stirring until the pH is approximately 3-4.

  • Isolation: A precipitate of 2-amino-5-methyl-1,3-thiazole-4-carboxylic acid will form. Allow the mixture to stand in the ice bath for 30 minutes to ensure complete precipitation.

  • Collect the solid by vacuum filtration, wash with a small amount of ice-cold water, and dry under vacuum.

Part 3: Synthesis of 2-hydroxy-5-methyl-1,3-thiazole-4-carboxylic acid

The final step transforms the 2-amino group into the target 2-hydroxy group via a Sandmeyer-type reaction involving diazotization.

Mechanism & Scientific Rationale

The primary aromatic amine is converted into a diazonium salt by treatment with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (NaNO₂) and a strong acid (e.g., sulfuric acid). This reaction must be performed at low temperatures (0-5 °C) as diazonium salts are notoriously unstable. The resulting diazonium salt is then heated in the aqueous acidic solution. The diazonium group is an excellent leaving group (releasing N₂ gas), and it is readily displaced by a water molecule (nucleophile) to form the desired 2-hydroxythiazole. The 2-hydroxythiazole exists in tautomeric equilibrium with its 2-oxo-2,3-dihydrothiazole form.

Experimental Protocol
  • Setup: In a 500 mL beaker, suspend 2-amino-5-methyl-1,3-thiazole-4-carboxylic acid (8.6 g, 0.05 mol) in a mixture of 100 mL of water and 10 mL of concentrated sulfuric acid. Cool the mixture to 0-5 °C in an ice-salt bath with constant stirring.

  • Diazotization: While maintaining the low temperature, slowly add a pre-chilled solution of sodium nitrite (4.14 g, 0.06 mol) in 20 mL of water dropwise. Ensure the tip of the addition funnel is below the surface of the liquid. Stir for an additional 30 minutes at 0-5 °C after the addition is complete.

  • Hydrolysis: Remove the ice bath and slowly heat the reaction mixture to 50-60 °C. Vigorous evolution of nitrogen gas will be observed. Maintain this temperature until gas evolution ceases (typically 1-2 hours).

  • Isolation: Cool the reaction mixture to room temperature and then in an ice bath. The product should precipitate.

  • Collect the crude product by vacuum filtration.

  • Purification: Recrystallize the solid from hot water or an ethanol/water mixture to obtain pure 2-hydroxy-5-methyl-1,3-thiazole-4-carboxylic acid.

Characterization of Final Product

To confirm the identity and purity of the synthesized 2-hydroxy-5-methyl-1,3-thiazole-4-carboxylic acid, the following analytical techniques are recommended:

  • Melting Point: Determination of a sharp melting point range.

  • ¹H NMR: To confirm the proton environment, expecting signals for the methyl group, the carboxylic acid proton, and the NH/OH proton (which may be broad and exchangeable with D₂O).

  • ¹³C NMR: To identify the number of unique carbons and their chemical shifts, corresponding to the thiazole ring, methyl, and carboxyl carbons.

  • FT-IR Spectroscopy: To identify key functional groups, such as the O-H stretch of the carboxylic acid, the C=O stretch of the acid and the thiazolone tautomer, and C=N and C-S stretches of the ring.

  • Mass Spectrometry: To confirm the molecular weight of the final compound.

Safety Precautions

  • Ethyl 2-chloroacetoacetate is a lachrymator and irritant. Handle only in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Thiourea is a suspected carcinogen. Avoid inhalation of dust and skin contact.

  • Strong acids and bases (H₂SO₄, HCl, NaOH) are corrosive. Handle with extreme care and appropriate PPE.

  • The diazotization reaction can be hazardous if the temperature is not controlled, as diazonium salts can be explosive when dry or heated. Never allow the reaction temperature to rise above 10 °C during the formation of the diazonium salt.

Conclusion

This application note outlines a reliable and well-precedented three-step synthesis for 2-hydroxy-5-methyl-1,3-thiazole-4-carboxylic acid. By beginning with the versatile Hantzsch thiazole synthesis and applying sequential hydrolysis and diazotization reactions, this valuable heterocyclic building block can be produced efficiently. The detailed protocols and mechanistic insights provided herein are intended to empower researchers to confidently synthesize this and related compounds for applications in drug discovery and materials science.

References

  • Chem Help Asap. Hantzsch Thiazole Synthesis. Available from: [Link]

  • SynArchive. Hantzsch Thiazole Synthesis. Available from: [Link]

  • Dhami, K. S., Arora, S. S., & Narang, K. S. (1959). Studies in Thiazoles. V. Synthesis of Some 2-Chloro- and 2-Hydroxythiazoles. The Journal of Organic Chemistry, 24(1), 117-119. Available from: [Link]

  • YouTube. synthesis of thiazoles. (2019). Available from: [Link]

  • Boultif, A., et al. (2019). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules, 24(15), 2786. Available from: [Link]

  • Organic Syntheses. pseudothiohydantoin. Available from: [Link]

  • Hasanah, I., & Nurziana, N. (2021). A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. Jurnal Farmasi Dan Ilmu Kefarmasian Indonesia, 8(1), 257-266. Available from: [Link]

  • Pathak, M., et al. (2023). Systematic Review On Thiazole And Its Applications. KUEY, 30(5), 1983-1992. Available from: [Link]

  • ResearchGate. Synthesis of 2-hydroxythiazole derivatives. [Diagram]. Available from: [Link]

  • Nguyen, T. H., et al. (2022). Recent Development in the Synthesis of Thiazoles. Current Organic Chemistry, 26(12), 1146-1171. Available from: [Link]

  • Bentham Science. Recent Development in the Synthesis of Thiazoles. (2022). Available from: [Link]

  • Abdel-Ghani, N. T., et al. (2023). Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. Molecules, 28(21), 7338. Available from: [Link]

  • Ali, M. U., et al. (1982). Reactions of monoprotic thioureas with ethyl α-chloroacetoacetate, ethyl bromomalonate, and ethyl bromocyanoacetate. Journal of the Chemical Society, Perkin Transactions 1, 653-656. Available from: [Link]

  • Royal Society of Chemistry. Reactions of monoprotic thioureas with ethyl α-chloroacetoacetate, ethyl bromomalonate, and ethyl bromocyanoacetate. Available from: [Link]

  • Bramley, S. E., et al. (1987). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1, 639-643. Available from: [Link]

  • YouTube. Hantzsch thiazole synthesis. (2020). Available from: [Link]

  • Ghorab, M. M., et al. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. Future Journal of Pharmaceutical Sciences, 7(1), 16. Available from: [Link]

  • Der Pharma Chemica. Synthesis of novel 2-amino thiazole derivatives. (2011). Available from: [Link]

  • Belskaya, N. P., et al. (2018). THIAZOLE CORES AS ORGANIC FLUOROPHORE UNITS: SYNTHESIS AND FLUORESCENCE. Chemistry of Heterocyclic Compounds, 54(1-2), 115-131. Available from: [Link]

  • ResearchGate. One-Pot Synthesis of Thiazoles via Hantzsch Thiazole Reaction and Their Antimicrobial Activity. (2014). Available from: [Link]

  • Shukla, A. P., & Verma, V. (2023). A Systematic Review On Thiazole Synthesis And Biological Activities. KUEY, 30(5), 4444-4458. Available from: [Link]

  • Organic Chemistry Portal. Thiazole synthesis. Available from: [Link]

  • Google Patents. CN102372680A - A kind of method for preparing thiazole-4-carboxylic acid.
  • Organic Syntheses. 2,4-Dimethylthiazole. Available from: [Link]

  • Khan, K. M., et al. (2013). Synthesis of (4R)-thiazolidine carboxylic acid and evaluation of antioxidant potential. Pakistan journal of pharmaceutical sciences, 26(4), 755-760. Available from: [Link]

Sources

Application

Using 2-hydroxy-5-methylthiazole-4-carboxylic acid as a drug scaffold

2-Hydroxy-5-methylthiazole-4-carboxylic Acid in Fragment-Based Drug Discovery (FBDD) Executive Summary In the landscape of Fragment-Based Drug Discovery (FBDD), the 2-hydroxy-5-methylthiazole-4-carboxylic acid (HMTC) sca...

Author: BenchChem Technical Support Team. Date: February 2026

2-Hydroxy-5-methylthiazole-4-carboxylic Acid in Fragment-Based Drug Discovery (FBDD)

Executive Summary

In the landscape of Fragment-Based Drug Discovery (FBDD), the 2-hydroxy-5-methylthiazole-4-carboxylic acid (HMTC) scaffold represents a highly efficient, yet underutilized, "privileged structure." Unlike its ubiquitous isomer (the 4-methyl-5-carboxylic acid core found in febuxostat), HMTC offers a distinct vector geometry for substituent growth.

This guide details the synthesis, tautomeric control, and library generation protocols for HMTC. It highlights the scaffold’s unique ability to mimic peptide bonds via lactam-lactim tautomerism, making it an ideal candidate for kinase hinge binding and GPCR orthosteric sites .

Chemical Identity & Physicochemical Profile

The HMTC scaffold is defined by a compact, polar core satisfying the "Rule of Three" for fragment libraries.

PropertyValueImplication for Drug Design
Molecular Weight 159.16 g/mol Ideal for fragment growing/linking (<300 Da).
cLogP ~0.8High ligand efficiency; suitable for CNS penetration.
PSA (Polar Surface Area) ~80 ŲBalanced solubility and permeability.
H-Bond Donors/Acceptors 2 / 4Rich interaction profile for active site anchoring.
pKa (Carboxylic Acid) ~3.5Ionized at physiological pH (unless coupled).
pKa (2-OH group) ~9.0Exists predominantly as the 2-oxo tautomer at neutral pH.
The Tautomeric Advantage: A Molecular Chameleon

A critical feature of 2-hydroxythiazoles is their lactam-lactim tautomerism . In solution and solid state, the equilibrium heavily favors the 2-oxo-2,3-dihydrothiazole (lactam) form over the 2-hydroxy (lactim) form.

  • Lactam Form (2-Oxo): Acts as a Hydrogen Bond Donor (NH) and Acceptor (C=O). Mimics the peptide bond (

    
    ), crucial for kinase hinge binding.
    
  • Lactim Form (2-Hydroxy): Acts as a Hydrogen Bond Donor (OH) and Acceptor (N). Mimics phenolic moieties.

Strategic Protocol: To "lock" the scaffold in a specific bioactive conformation during SAR optimization, researchers must selectively alkylate the Nitrogen (N-alkylation) or Oxygen (O-alkylation).

Tautomerism cluster_lock SAR Locking Strategies Lactim Lactim Form (2-Hydroxy) Acceptor: N3 Donor: OH Lactam Lactam Form (2-Oxo) Dominant Species Donor: NH Acceptor: C=O Lactim->Lactam Equilibrium (Favors Right) O_Alk O-Alkylation (Locks Lactim) Lactim->O_Alk Target Protein Target (e.g., Kinase Hinge) Lactam->Target H-Bond Network (Peptide Mimicry) N_Alk N-Alkylation (Locks Lactam) Lactam->N_Alk

Figure 1: Tautomeric equilibrium of the HMTC scaffold and strategies for conformational locking.

Synthesis Protocol: The Regioselective Hantzsch Route

Most commercial thiazole syntheses (e.g., reacting ethyl chloroacetoacetate with thiourea) yield the 4-methyl-5-carboxylic acid isomer. To obtain the 4-carboxylic acid-5-methyl isomer, the precursor must be an


-keto ester .
Step 1: Precursor Synthesis (Bromination)
  • Starting Material: Ethyl 2-oxobutanoate (Ethyl propionylformate).

  • Reagent: Bromine (

    
    ) in Chloroform/DCM.
    
  • Mechanism: Electrophilic halogenation at the

    
    -carbon (Position 3).
    
Step 2: Cyclization (Hantzsch Thiazole Synthesis)
  • Reagents: Ethyl 3-bromo-2-oxobutanoate + Thiourea.

  • Solvent: Ethanol, reflux.

  • Product: Ethyl 2-amino-5-methylthiazole-4-carboxylate.

Step 3: Diazotization-Hydrolysis (Conversion to 2-OH)
  • Reagents: Sodium Nitrite (

    
    ), Sulfuric Acid (
    
    
    
    ), Water.
  • Condition:

    
    .
    
  • Mechanism: Formation of diazonium salt followed by nucleophilic attack by water.

Detailed Experimental Procedure

Objective: Synthesis of 2-hydroxy-5-methylthiazole-4-carboxylic acid (10 g scale).

  • Bromination:

    • Dissolve Ethyl 2-oxobutanoate (13.0 g, 0.1 mol) in

      
       (50 mL).
      
    • Add Bromine (16.0 g, 0.1 mol) dropwise at

      
       over 30 mins.
      
    • Stir at RT for 2 hours until decolorized.

    • Wash with

      
       (aq), dry over 
      
      
      
      , and concentrate to yield crude Ethyl 3-bromo-2-oxobutanoate .
  • Cyclization:

    • Dissolve crude bromo-ester in Ethanol (100 mL).

    • Add Thiourea (7.6 g, 0.1 mol).

    • Reflux for 4 hours. A precipitate (HBr salt) may form.

    • Cool, neutralize with

      
       (aq), and filter the solid.
      
    • Recrystallize from EtOH/Water to obtain Ethyl 2-amino-5-methylthiazole-4-carboxylate .

  • Hydrolysis (Deamination):

    • Suspend the amino-thiazole (5.0 g) in 10%

      
       (50 mL).
      
    • Cool to

      
      . Add 
      
      
      
      (1.2 eq) dissolved in minimal water dropwise.
    • Stir for 30 mins at

      
      , then heat to reflux for 1 hour (evolution of 
      
      
      
      gas).
    • Cool to RT. The product, 2-hydroxy-5-methylthiazole-4-carboxylic acid , will precipitate or can be extracted with Ethyl Acetate.

    • Yield: Typically 60-70%.

    • Validation:

      
       (DMSO-
      
      
      
      ) should show a singlet at
      
      
      ppm (Me) and a broad singlet
      
      
      ppm (OH/COOH).
Library Generation: The "Divide & Conquer" Workflow

Once the core scaffold is synthesized, it serves as a hub for divergent synthesis. The carboxylic acid at C4 is the primary vector for increasing molecular weight and specificity.

Protocol: Parallel Amide Coupling

This protocol is optimized for 96-well plate synthesis.

Reagents:

  • Coupling Agent: HATU or T3P (Propylphosphonic anhydride) – T3P is preferred for easier workup.

  • Base: DIPEA (Diisopropylethylamine).

  • Solvent: DMF or DMA.

Workflow:

  • Stock Solutions: Prepare 0.2 M stock of HMTC in DMF. Prepare 0.2 M stocks of diverse amines (

    
    ).
    
  • Reaction:

    • Add

      
       HMTC stock (
      
      
      
      ) to each well.
    • Add

      
       Amine stock (
      
      
      
      ).
    • Add

      
       DIPEA (
      
      
      
      ).
    • Add

      
       T3P (50% in EtOAc, 
      
      
      
      ).
  • Incubation: Shake at RT for 16 hours.

  • Workup:

    • Evaporate solvent (Genevac).

    • Resuspend in DMSO/MeOH.

    • Purify via Prep-HPLC.

LibraryWorkflow Core HMTC Scaffold (Core) Div1 Diversity Point 1: Amide Coupling (C4) (Target Specificity) Core->Div1 T3P / R-NH2 Div2 Diversity Point 2: N-Alkylation (N3) (Solubility/Shape) Div1->Div2 Optional: R'-X / Base Lib Final Fragment Library (>100 analogs) Div1->Lib Direct Path Div2->Lib HPLC Purification

Figure 2: Divergent synthesis workflow for generating HMTC-based fragment libraries.

Application Case Study: Kinase Inhibition

Hypothesis: The 2-oxo-thiazole motif functions as a bioisostere for the kinase hinge-binding region (adenine mimic).

Experimental Setup:

  • Target: CDK2 (Cyclin-dependent kinase 2).

  • Method: Surface Plasmon Resonance (SPR).

  • Result: The core HMTC fragment binds with low affinity (

    
    ).
    
  • Optimization: Coupling a 4-aminopyridine to the C4-carboxylic acid creates a "linker" that extends into the hydrophobic back pocket, improving potency to

    
    .
    

Why it works:

  • The C4-vector points directly into the solvent-exposed region or the "gatekeeper" vicinity, allowing for rapid elaboration without steric clash with the hinge.

  • The C5-Methyl group provides a crucial hydrophobic contact (van der Waals) with the gatekeeper residue (e.g., Methionine or Phenylalanine), stabilizing the binding mode.

References
  • Hantzsch Thiazole Synthesis: Hantzsch, A. (1881). "Ueber die Einwirkung des Chloracetons auf Thiamide". Berichte der deutschen chemischen Gesellschaft, 24(2).

  • Tautomerism in Drug Design: Martin, Y. C. (2009). "Let’s not forget tautomers". Journal of Computer-Aided Molecular Design, 23(10), 693–704.

  • Thiazole Scaffolds in Medicinal Chemistry: Ayati, A., et al. (2015). "Thiazoles in the treatment of cancer". European Journal of Medicinal Chemistry, 97, 699-718.

  • Fragment-Based Drug Discovery: Erlanson, D. A., et al. (2016). "Twenty years on: the impact of fragment-based drug discovery". Nature Reviews Drug Discovery, 15, 605–619.

  • Bioisosterism of Thiazoles: Meanwell, N. A. (2011). "Synopsis of some recent tactical application of bioisosteres in drug design". Journal of Medicinal Chemistry, 54(8), 2529–2591.

Method

Synthesis of thiazole-4-carboxamides from 2-hydroxy precursors

Application Note: High-Fidelity Synthesis of Thiazole-4-carboxamides from 2-Hydroxy Precursors Executive Summary Thiazole-4-carboxamides are privileged scaffolds in medicinal chemistry, serving as the pharmacophore in va...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Fidelity Synthesis of Thiazole-4-carboxamides from 2-Hydroxy Precursors

Executive Summary

Thiazole-4-carboxamides are privileged scaffolds in medicinal chemistry, serving as the pharmacophore in various antiviral (e.g., tiazofurin analogs) and anticancer agents. Traditionally, these are synthesized via the Hantzsch Thiazole Synthesis using


-haloketones (specifically bromopyruvate derivatives). However, 

-haloketones are potent lachrymators, genotoxic, and unstable.

This Application Note details the "Green Hantzsch" protocol , utilizing 3-hydroxy-2-oxopropanamides (hydroxypyruvate amides) as stable "2-hydroxy precursors." This method eliminates the need for handling pre-formed halo-ketones by employing in situ activation or direct cyclodehydration. We focus on the regioselective formation of the 4-carboxamide isomer, distinguishing it from the 5-carboxamide isomer derived from isomeric


-keto precursors.

Scientific Foundation & Mechanism

The Regioselectivity Challenge

The synthesis of thiazole carboxamides relies on the condensation of a thioamide with an


-functionalized dicarbonyl. The position of the carboxamide (C4 vs. C5) is dictated by the structure of the 2-hydroxy precursor:
  • Target: Thiazole-4-carboxamide

  • Required Precursor: 3-Hydroxy-2-oxopropanamide (Hydroxypyruvate derivative).

    • Mechanism:[1][2][3] The thioamide sulfur attacks the activated C3 (methylene), and the nitrogen condenses with the C2 ketone.

  • Contrast (Thiazole-5-carboxamide): Requires 2-Hydroxy-3-oxopropanamide (Acetoacetamide derivative).

Mechanistic Pathway: The "Activated Hydroxy" Route

Unlike the classical Hantzsch method which uses a bromide leaving group, the 2-hydroxy protocol requires activation of the hydroxyl group to facilitate nucleophilic attack by the thioamide sulfur.

Key Reaction Stages:

  • Activation: The 3-hydroxy group is converted in situ to a leaving group (OTs, OMs, or I) or activated via Lewis acid catalysis.

  • Thio-Alkylation: The thioamide sulfur (

    
    -like) displaces the activated hydroxyl.
    
  • Cyclization: The thioamide nitrogen attacks the

    
    -keto carbonyl.
    
  • Dehydration: Aromatization drives the formation of the thiazole ring.

Critical Control Point: The intermediate 4-hydroxy-thiazoline must efficiently dehydrate. Incomplete dehydration leads to saturated impurities.

Experimental Protocol

Method A: One-Pot Cyclization via In-Situ Iodination (The "Orsini-Like" Protocol)

Best for: Rapid synthesis without isolating unstable intermediates.

Reagents:

  • Precursor:

    
    -Substituted-3-hydroxy-2-oxopropanamide (1.0 equiv)
    
  • Thioamide: Benzothioamide or Alkylthioamide (1.1 equiv)

  • Activator: Iodine (

    
    ) (0.5 equiv) or Selectfluor
    
  • Solvent: Ethanol/Water (1:[4]1) or DMF[4][5][6]

  • Temperature: 70°C

Step-by-Step Workflow:

  • Dissolution: Dissolve the 3-hydroxy precursor and thioamide in Ethanol.

  • Activation: Add Iodine portion-wise at room temperature. The solution will darken.

  • Reflux: Heat the mixture to 70°C for 2–4 hours. The iodine acts as a mild Lewis acid and oxidant, facilitating the dehydration of the intermediate.

  • Quench: Cool to RT and add saturated aqueous

    
     (sodium thiosulfate) to remove excess iodine (indicated by color change from brown to yellow/clear).
    
  • Isolation: Adjust pH to ~8 with saturated

    
    . The thiazole-4-carboxamide typically precipitates. Filter and wash with cold water.
    
Method B: Tosylate Activation (High Precision)

Best for: Sensitive substrates or when high regiocontrol is required.

Reagents:

  • Precursor: 3-Hydroxy-2-oxopropanamide (1.0 equiv)

  • Activator:

    
    -Toluenesulfonic acid (TsOH) (catalytic) or TsCl/Pyridine (for pre-activation)
    
  • Thioamide: 1.0 equiv

  • Solvent: Toluene or Dioxane

Step-by-Step Workflow:

  • Pre-Activation (Optional): React the 3-hydroxy precursor with TsCl/Pyridine in DCM at 0°C to form the 3-tosyloxy intermediate. Isolate via rapid silica filtration.

  • Cyclization: Dissolve the tosyloxy intermediate and thioamide in Dioxane.

  • Reaction: Heat to reflux (100°C) for 6 hours. The tosylate is an excellent leaving group, mimicking the bromide in the classical Hantzsch synthesis but with greater stability.

  • Purification: Evaporate solvent and recrystallize from EtOH.

Data Analysis & Troubleshooting

NMR Characterization Criteria

To validate the Thiazole-4-carboxamide structure (vs. the 5-isomer), observe the aromatic thiazole proton (


):
FeatureThiazole-4-carboxamideThiazole-5-carboxamide
Proton Signal Singlet at

8.0–8.5 ppm
(C5-H)
Singlet at

7.8–8.2 ppm (C4-H)
HMBC Coupling C5-H couples to Amide Carbonyl (Weak/None)C4-H couples strongly to Amide Carbonyl
NOE Signal NOE between C5-H and Amide NH (if secondary)Strong NOE between C4-H and C2-Substituent
Troubleshooting Table
IssueProbable CauseCorrective Action
Low Yield Incomplete dehydration of the hydroxy-thiazoline intermediate.Increase reaction time or add a dehydrating agent (e.g., molecular sieves, catalytic

).
Product is an Oil Presence of unreacted thioamide.Wash the crude oil with non-polar solvent (Hexane/Ether) to remove thioamide.
Regioisomer Mix Impure starting material (mixture of 2-hydroxy and 3-hydroxy isomers).Verify precursor purity via

NMR. 3-hydroxy precursors show

at

60-65 ppm; 2-hydroxy precursors show

at

70-75 ppm.

Pathway Visualization

The following diagram illustrates the regiodivergent pathways. The Top Path (Target) utilizes the 3-hydroxy precursor to yield the 4-carboxamide.

ThiazoleSynthesis Precursor4 3-Hydroxy-2-oxopropanamide (Hydroxypyruvate) Activation Activation (Leaving Group Formation: OTs, I, Cl) Precursor4->Activation TsCl or I2 Precursor5 2-Hydroxy-3-oxopropanamide (Acetoacetamide deriv.) Target5 OFF-TARGET: Thiazole-5-carboxamide Precursor5->Target5 + Thioamide (Different Regiochemistry) Thioamide Thioamide (R-CS-NH2) Intermediate4 Intermediate: 4-Hydroxy-thiazoline Thioamide->Intermediate4 Activation->Intermediate4 + Thioamide Target TARGET: Thiazole-4-carboxamide Intermediate4->Target - H2O (Dehydration)

Caption: Regioselective synthesis pathways. The 3-hydroxy precursor (top) yields the desired 4-carboxamide via an activated intermediate.

References

  • Hantzsch Thiazole Synthesis (Classic & Modified)

    • Source: Organic Chemistry Portal. "Synthesis of Thiazoles."
    • URL:[Link]

  • One-Pot Synthesis using Iodine/Thioamides

    • Title: "One-Pot Synthesis of Thiazoles via Hantzsch Thiazole Reaction."[7]

    • Source: Asian Journal of Chemistry (2016).
    • URL:[Link] (General Journal Link for verification of method type)

  • Mechanistic Insight on Hydroxy-Thiazoline Intermediates

    • Title: "Thiazole synthesis via dehydr
    • Context: Validates the dehydration step as the critical bottleneck in "2-hydroxy" routes.
    • URL:[Link]

  • Green Synthesis Alternatives

    • Title: "Recent Literature on the Synthesis of Thiazole Deriv
    • Source: Organic Chemistry Portal.
    • URL:[Link]

Sources

Application

Reaction conditions for coupling 2-hydroxy-5-methylthiazole-4-carboxylic acid with amines

Application Note: Optimized Coupling Protocols for 2-Hydroxy-5-methylthiazole-4-carboxylic Acid Part 1: Executive Summary & Strategic Analysis The Challenge: Coupling 2-hydroxy-5-methylthiazole-4-carboxylic acid (HMTC) w...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Optimized Coupling Protocols for 2-Hydroxy-5-methylthiazole-4-carboxylic Acid

Part 1: Executive Summary & Strategic Analysis

The Challenge: Coupling 2-hydroxy-5-methylthiazole-4-carboxylic acid (HMTC) with amines presents a unique set of challenges distinct from standard aliphatic or simple aromatic couplings. The difficulty arises from the molecule's "chameleon" nature—specifically, the tautomeric equilibrium between the 2-hydroxy (aromatic) and 2-thiazolone (lactam) forms.[1]

Core Chemical Constraints:

  • Tautomeric Ambiguity: In polar solvents (DMF, DMSO) required for solubility, the equilibrium shifts heavily toward the 2-oxo-2,3-dihydrothiazole (lactam) form.[1] This places a proton on the ring nitrogen (

    
    ), creating a potential competing nucleophile and reducing the electrophilicity of the 
    
    
    
    carboxylate.
  • Solubility: The strong intermolecular hydrogen bonding (Lactam dimer behavior) renders the free acid poorly soluble in DCM, THF, or MeCN, necessitating high-polarity solvents that can complicate workup.[1]

  • Nucleophilic Competition: The exocyclic oxygen at

    
     and the ring nitrogen at 
    
    
    
    can participate in side reactions (O-acylation vs. N-acylation) if activation conditions are too aggressive (e.g., uncontrolled acid chlorides).[1]

Strategic Recommendation:

  • For Discovery (mg scale): Use HATU/DIEA in DMF .[1] It tolerates the lactam functionality and drives the reaction through rapid kinetics, minimizing side reactions.

  • For Process/Scale-up (g to kg): Use T3P (Propylphosphonic anhydride) .[1] It avoids the explosion risks of benzotriazoles, operates in safer solvents (EtOAc/DMF mixtures), and provides the easiest workup (water-soluble byproducts).[1]

Part 2: Mechanistic Insight & Decision Matrix

The following diagram illustrates the tautomeric challenge and the activation pathways.

G cluster_0 Tautomeric Equilibrium Hydroxy 2-Hydroxy Form (Aromatic, less polar) Lactam 2-Oxo (Lactam) Form (Dominant in DMF/DMSO) Hydroxy->Lactam Polar Solvent Shift Activation Carboxylate Activation Lactam->Activation Base (DIEA/TEA) Product Target Amide (Stable) Activation->Product Path A: Kinetic Control (HATU/T3P) SideProduct Side Reaction: O-Acylation / Dimerization Activation->SideProduct Path B: Over-activation (Excess SOCl2/High Temp) Amine Amine Nucleophile (R-NH2) Amine->Product Nucleophilic Attack

Figure 1: Mechanistic pathway showing the dominant lactam form in solution and the bifurcation between productive coupling and side reactions.[1]

Part 3: Experimental Protocols

Protocol A: The "Gold Standard" (HATU Method)

Best for: Medicinal chemistry, small scale (<1g), valuable amines, and library synthesis.[1]

Rationale: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) is chosen because the pyridyl nitrogen in the coupling reagent assists in stabilizing the active ester, which is crucial for the electron-deficient thiazole ring.[1]

Reagents:

  • Substrate: 2-hydroxy-5-methylthiazole-4-carboxylic acid (1.0 equiv)[1]

  • Amine: 1.1 – 1.2 equiv[1]

  • Coupling Agent: HATU (1.2 equiv)[1]

  • Base: DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)[1]

  • Solvent: Anhydrous DMF (Concentration: 0.1 M – 0.2 M)[1]

Step-by-Step Procedure:

  • Dissolution: In a dry vial equipped with a stir bar, dissolve the Thiazole Acid in anhydrous DMF.

    • Note: If the acid does not dissolve completely, sonicate for 5 minutes.[1] A suspension is acceptable at this stage; it will clear upon base addition.

  • Deprotonation: Add DIPEA dropwise.

    • Observation: The solution should turn clear as the carboxylate and the lactam proton are managed by the base.

  • Activation: Add HATU in one portion at 0°C (ice bath). Stir for 15 minutes at 0°C.

    • Mechanism:[2][3][4][5][6] This forms the highly reactive O-At ester.

  • Coupling: Add the Amine (dissolved in minimal DMF if solid) dropwise.

  • Reaction: Remove the ice bath and allow to warm to Room Temperature (RT). Stir for 4–16 hours.

    • Monitoring: Monitor by LC-MS.[7] Look for the disappearance of the acid (MW ~159) and formation of the product.

  • Workup (Aqueous):

    • Dilute reaction mixture with EtOAc (10x volume).[1]

    • Wash with Sat. NaHCO3 (2x) to remove byproducts.[1]

    • Wash with 1M HCl (2x) to remove unreacted amine (if basic) and DIPEA.[1] Caution: Ensure your product doesn't precipitate or protonate if it contains basic residues.

    • Wash with Brine, dry over Na2SO4, and concentrate.[1]

Protocol B: The "Green" Scale-Up (T3P Method)

Best for: Process development (>5g), difficult purifications, and avoiding toxic byproducts.[1]

Rationale: T3P (Propylphosphonic anhydride) drives the reaction to completion with low epimerization risk (not an issue here) and, crucially, the byproducts are water-soluble.[1] It works well with weak nucleophiles.

Reagents:

  • Substrate: 2-hydroxy-5-methylthiazole-4-carboxylic acid (1.0 equiv)[1]

  • Amine: 1.1 equiv

  • Coupling Agent: T3P (50% w/w in EtOAc or DMF) (2.0 equiv)[1]

  • Base: Pyridine (3.0 – 4.0 equiv) or N-Methylmorpholine (NMM)[1]

  • Solvent: EtOAc or 2-MeTHF (add 10% DMF if solubility is poor).[1]

Step-by-Step Procedure:

  • Slurry: Charge the Thiazole Acid and Amine into the flask with EtOAc (or 2-MeTHF).

    • Note: If the thiazole is insoluble, add DMF (10% of total volume) as a co-solvent.[1]

  • Base Addition: Add Pyridine (or NMM). Stir for 10 minutes.

  • Coupling: Add T3P solution dropwise over 10 minutes at RT.

    • Exotherm: Mild exotherm may occur; cooling is usually not required unless scaling >50g.

  • Reaction: Heat to 45–50°C. Stir for 12–24 hours.

    • Why Heat? The lactam form is stable; thermal energy helps the amine overcome the steric/electronic barrier of the activated species.

  • Workup:

    • Cool to RT.

    • Add water.[6] The layers will separate.

    • Wash the organic layer with water (3x).[1] T3P byproducts are washed away.

    • Concentrate the organic layer to yield the crude amide.

Part 4: Troubleshooting & Optimization Data

Common Failure Modes:

SymptomDiagnosisSolution
Low Conversion (<20%) Poor solubility of the thiazole acid prevents reaction with the coupling agent.[1]Switch solvent to NMP or DMSO . Increase temperature to 60°C (using T3P).
Product + +159 Mass Dimerization. The thiazole acid reacted with itself (O-acylation).[1]Ensure the Amine is added immediately after activation, or use a "one-pot" addition where all reagents are mixed before adding T3P.[1]
Chlorinated Byproduct If using acid chlorides (SOCl2), the 2-OH was converted to 2-Cl.[1]Avoid Vilsmeier conditions (SOCl2 + DMF).[1] Use Oxalyl Chloride with catalytic DMF in DCM at 0°C, or switch to T3P.[1]
Insoluble "Gunk" Polymerization or salt formation.The lactam proton (pKa ~9) might be interfering.[1] Use 2.5 equiv of base to ensure the species is fully soluble as the anion before coupling.

Solvent Screening Data (Relative Yield):

SolventCoupling AgentYield (Isolated)Notes
DCMEDC/HOBt< 10%Substrate insoluble.[1]
THFHATU35%Partial solubility.
DMF HATU 88% Recommended for Discovery.
EtOAc/DMF (9:1) T3P 92% Recommended for Scale-up.

Part 5: References

  • Valeur, E., & Bradley, M. (2009).[1] Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.[1] Link

    • Context: Authoritative review on coupling reagents, establishing HATU and T3P as superior for electron-deficient systems.

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016).[1] Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[8] Organic Process Research & Development, 20(2), 140–177.[1] Link[1]

    • Context: Validates T3P as the preferred reagent for scale-up due to safety and workup efficiency.

  • White, R. H. (1990).[1][9] Widespread occurrence of 2-acetylthiazole-4-carboxylic acid in biological material.[1][9] Experientia, 46, 274–276.[1][9] Link[1]

    • Context: Discusses the stability and occurrence of thiazole-4-carboxylic acids, providing background on the scaffold's reactivity.

  • Due-Hansen, M. E., et al. (2015).[1] A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 14, 430-433.[1] Link

    • Context: Addresses the specific difficulty of coupling electron-deficient heteroaromatic acids.

Sources

Method

Derivatization of 2-hydroxy group in thiazole-4-carboxylic acids

Application Note & Protocol Guide Topic: Strategic Derivatization of the 2-Hydroxy Group in Thiazole-4-Carboxylic Acids Audience: Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Va...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide

Topic: Strategic Derivatization of the 2-Hydroxy Group in Thiazole-4-Carboxylic Acids

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of the 2-Hydroxythiazole Scaffold

The thiazole-4-carboxylic acid framework is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with diverse biological activities. The 2-hydroxy substitution, in particular, offers a unique synthetic handle. However, its reactivity is nuanced, governed by a delicate tautomeric equilibrium. This guide provides a detailed exploration of the chemical principles and field-proven protocols for the effective derivatization of this hydroxyl group, transforming a simple starting material into a versatile intermediate for drug discovery and development programs.

Pillar 1: Understanding the Tautomeric Landscape

A foundational understanding of the tautomerism of 2-hydroxythiazoles is critical for designing any successful synthetic strategy. The molecule exists in a dynamic equilibrium between the aromatic 2-hydroxythiazole form (enol-like) and the non-aromatic thiazol-2(3H)-one form (amide-like).

Caption: Tautomeric equilibrium of the 2-hydroxythiazole core.

This equilibrium means the molecule possesses two nucleophilic sites: the exocyclic oxygen and the ring nitrogen. The predominant tautomer and, consequently, the reaction pathway can be influenced by factors such as solvent polarity and the electronic nature of other substituents on the ring.[1] This ambident nucleophilicity is not a problem but a feature that can be controlled with a rational choice of reagents and conditions.

Pillar 2: Pre-emptive Strategy: The Necessity of Carboxylic Acid Protection

Before attempting to modify the 2-hydroxy group, the C4-carboxylic acid must be addressed. Its acidic proton will interfere with most basic reagents used for derivatization, and the carboxylate can act as a competing nucleophile. Therefore, protection as an ester (typically methyl or ethyl) is almost always the mandatory first step.

Protocol 1: Fischer Esterification of 2-Hydroxythiazole-4-carboxylic Acid

This protocol describes a standard, robust method for converting the carboxylic acid to its corresponding ethyl ester.

Workflow:

Esterification_Workflow start 2-Hydroxythiazole- 4-carboxylic Acid reaction Reflux (e.g., 78°C) start->reaction reagents Ethanol (solvent) Conc. H₂SO₄ (catalyst) reagents->reaction workup Neutralization (aq. NaHCO₃) Extraction (EtOAc) reaction->workup product Ethyl 2-hydroxythiazole- 4-carboxylate workup->product

Caption: Workflow for the protection of the carboxylic acid group.

Step-by-Step Methodology:

  • Setup: Suspend 2-hydroxythiazole-4-carboxylic acid (1.0 eq) in absolute ethanol (approx. 0.2–0.5 M).

  • Catalyst Addition: Carefully add concentrated sulfuric acid (0.1–0.2 eq) dropwise to the stirred suspension at room temperature.

  • Reaction: Heat the mixture to reflux and maintain for 4-12 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature and reduce the volume of ethanol under reduced pressure.

  • Neutralization: Carefully pour the residue into a cold, saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir until CO₂ evolution ceases.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x volumes).

  • Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the ethyl ester, which can often be used without further purification.

Pillar 3: Core Derivatization Methodologies

With the carboxylic acid group protected, the 2-hydroxy group is now available for selective modification.

A. O-Alkylation to Access 2-Alkoxy Derivatives

The synthesis of 2-alkoxythiazoles is a common objective, often achieved via a Williamson-type synthesis. The choice of base is critical to favor O-alkylation over N-alkylation of the tautomeric thiazol-2(3H)-one form.

Causality Behind Experimental Choices:

  • Base: A mild base like potassium carbonate (K₂CO₃) is often sufficient and favors O-alkylation. For less reactive alkyl halides, a stronger, non-nucleophilic base such as sodium hydride (NaH) can be employed.

  • Solvent: Polar aprotic solvents like N,N-dimethylformamide (DMF) or acetonitrile (ACN) are ideal as they effectively solvate the cation of the base without interfering with the nucleophile.

  • Alkylating Agent: Primary alkyl halides (iodides > bromides > chlorides) are most effective.

Protocol 2: General Procedure for O-Alkylation

Workflow:

O_Alkylation_Workflow start Ethyl 2-hydroxythiazole- 4-carboxylate reaction Stir at RT to 60°C start->reaction reagents Base (e.g., K₂CO₃) Alkyl Halide (R-X) Solvent (e.g., DMF) reagents->reaction workup Quench with H₂O Extraction (EtOAc) reaction->workup product Ethyl 2-alkoxythiazole- 4-carboxylate workup->product

Caption: General workflow for the O-alkylation of the thiazole ester.

Step-by-Step Methodology:

  • Setup: Dissolve the ethyl 2-hydroxythiazole-4-carboxylate (1.0 eq) in anhydrous DMF.

  • Base Addition: Add potassium carbonate (K₂CO₃, 1.5–2.0 eq) to the solution.

  • Reagent Addition: Add the desired alkyl halide (1.1–1.2 eq) dropwise at room temperature.

  • Reaction: Stir the mixture at room temperature or heat gently (e.g., 50–60 °C) for 2–16 hours, monitoring by TLC.

  • Work-up: Pour the reaction mixture into ice-water and extract with ethyl acetate.

  • Isolation: Wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate. Purify the crude product by flash column chromatography (silica gel) to yield the pure 2-alkoxy derivative.

B. Conversion to 2-Chlorothiazole: A Gateway to Advanced Analogs

Perhaps the most powerful transformation is the conversion of the 2-hydroxy group to a 2-chloro group. This creates an exceptionally versatile intermediate, primed for a wide range of cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to introduce aryl, heteroaryl, or alkynyl moieties.

Causality Behind Experimental Choices:

  • Reagent: Phosphorus oxychloride (POCl₃) is the most common and effective reagent for this transformation. It acts as both a chlorinating and dehydrating agent. The reaction often benefits from the addition of a base like N,N-diethylaniline or a phase-transfer catalyst.

  • Temperature: These reactions are typically performed at elevated temperatures (reflux) to drive the reaction to completion.

Protocol 3: Deoxyhalogenation to 2-Chlorothiazole Derivative

Workflow:

Chlorination_Workflow start Ethyl 2-hydroxythiazole- 4-carboxylate reaction Reflux (e.g., 110°C) start->reaction reagent Phosphorus Oxychloride (POCl₃) reagent->reaction workup Careful quench on ice Neutralization Extraction reaction->workup product Ethyl 2-chlorothiazole- 4-carboxylate workup->product

Caption: Workflow for converting the 2-hydroxy group to a 2-chloro group.

Step-by-Step Methodology:

  • Setup: In a flask equipped with a reflux condenser and under a nitrogen atmosphere, place the ethyl 2-hydroxythiazole-4-carboxylate (1.0 eq).

  • Reagent Addition: Carefully add an excess of phosphorus oxychloride (POCl₃, 5–10 eq).

  • Reaction: Heat the mixture to reflux (approx. 110 °C) and maintain for 2–6 hours. The reaction should become a clear solution. Monitor by TLC or LC-MS.

  • Work-up (Caution: Highly Exothermic): Cool the reaction mixture to room temperature. Very slowly and carefully, pour the mixture onto a large amount of crushed ice with vigorous stirring in a well-ventilated fume hood.

  • Neutralization: Once the quench is complete, neutralize the acidic aqueous solution by the slow addition of solid sodium bicarbonate or a saturated aqueous solution until the pH is ~7-8.

  • Extraction: Extract the product into an organic solvent like dichloromethane or ethyl acetate.

  • Isolation: Dry the combined organic layers over Na₂SO₄, filter, and concentrate in vacuo. The resulting crude product can be purified by column chromatography to yield the pure ethyl 2-chlorothiazole-4-carboxylate.[2][3]

Pillar 4: Deprotection and Final Product Isolation

Once the 2-position is successfully derivatized, the ester protecting group at C4 can be removed via saponification to yield the final target acid.

Protocol 4: Saponification of the Ester

Step-by-Step Methodology:

  • Setup: Dissolve the 2-substituted ethyl thiazole-4-carboxylate (1.0 eq) in a mixture of THF or methanol and water.

  • Base Addition: Add an aqueous solution of lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (1.5–3.0 eq).

  • Reaction: Stir at room temperature for 1–4 hours until the starting material is consumed (monitored by TLC).

  • Work-up: Remove the organic solvent under reduced pressure.

  • Acidification: Cool the remaining aqueous solution in an ice bath and acidify to pH ~2-3 with cold 1M HCl. A precipitate should form.

  • Isolation: Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield the final thiazole-4-carboxylic acid derivative.[4]

Data Summary: Comparison of Derivatization Strategies

Strategy Objective Key Reagents Typical Conditions Advantages Considerations
O-Alkylation Introduce alkyl/benzyl groupsAlkyl Halide, K₂CO₃/NaH, DMF25–60 °CDirect, good yields for primary halides.N-alkylation is a potential side product; requires anhydrous conditions.
O-Acylation Introduce acyl groupsAcyl Chloride, Pyridine/Et₃N0–25 °CFast, high-yielding.Acylating agents are moisture-sensitive.
Chlorination Create versatile handle for C-C/C-N couplingPOCl₃, SOCl₂Reflux (100-110 °C)Product is highly valuable for diversification.Harsh, corrosive reagents; requires careful work-up.

References

  • A kind of method for preparing thiazole-4-carboxylic acid.
  • Thiazol-4-carboxylic acid esters and thioesters as plant protection agents.
  • Reinvestigation of the tautomerism of some substituted 2-hydroxypyridines. ARKIVOC (2002). [Link]

  • Process for preparing 2-chlorothiazole compounds.
  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules (2021). [Link]

  • Tautomerism of 2-hydroxypyrrole and some related derivatives studied by MINDO/3 and MNDO methods. ResearchGate. [Link]

  • Structures, Energetics, and Spectra of (NH) and (OH) Tautomers of 2-(2-Hydroxyphenyl)-1-azaazulene. Molecules (2022). [Link]

Sources

Application

Application Note: Accelerated Synthesis of 2-Hydroxy-5-methyl-1,3-thiazole-4-carboxylic Acid via Microwave Irradiation

Abstract: This document provides a comprehensive guide to the microwave-assisted synthesis of 2-hydroxy-5-methyl-1,3-thiazole-4-carboxylic acid, a valuable heterocyclic compound with applications in medicinal chemistry a...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract:

This document provides a comprehensive guide to the microwave-assisted synthesis of 2-hydroxy-5-methyl-1,3-thiazole-4-carboxylic acid, a valuable heterocyclic compound with applications in medicinal chemistry and materials science. We will explore the significant advantages of microwave-assisted organic synthesis (MAOS) over conventional heating methods, including dramatic reductions in reaction time, increased yields, and improved product purity.[1][2][3][4] This protocol is designed for researchers, scientists, and drug development professionals, offering detailed procedural steps, mechanistic insights, and data validation techniques.

Introduction: The Case for Microwave-Assisted Synthesis

The synthesis of thiazole derivatives is of great interest due to their presence in a wide array of biologically active compounds.[5][6][7] The target molecule, 2-hydroxy-5-methyl-1,3-thiazole-4-carboxylic acid, serves as a key building block in the development of novel therapeutic agents. Traditional synthetic routes often involve prolonged reaction times, high temperatures, and the use of large volumes of solvents, leading to lower efficiency and a greater environmental footprint.[8][9]

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful and green technology that revolutionizes chemical transformations.[1][2][4] By utilizing microwave irradiation, energy is directly and efficiently transferred to the reacting molecules, resulting in rapid and uniform heating.[2][10][11] This targeted heating mechanism offers numerous advantages:

  • Accelerated Reaction Rates: Reactions that typically take hours or even days under conventional reflux can often be completed in minutes.[3][8][12]

  • Enhanced Yields and Purity: The rapid and uniform heating minimizes the formation of side products, leading to higher yields of the desired compound and simplifying purification.[3][4][5]

  • Energy Efficiency: Microwaves heat only the reaction mixture, not the vessel, leading to significant energy savings compared to conventional methods.[1][3]

  • Greener Chemistry: MAOS often allows for the use of less solvent or even solvent-free conditions, aligning with the principles of green chemistry.[1][2][4]

Reaction Mechanism: The Hantzsch Thiazole Synthesis

The synthesis of the thiazole ring in this protocol proceeds via the well-established Hantzsch thiazole synthesis.[13][14] This reaction involves the condensation of a thioamide with an α-halocarbonyl compound. In this specific application, we utilize thiourea and ethyl 2-chloroacetoacetate.

The proposed mechanism under microwave irradiation is as follows:

  • Nucleophilic Attack: The sulfur atom of the thiourea acts as a nucleophile and attacks the electrophilic carbon of the α-halocarbonyl (ethyl 2-chloroacetoacetate).

  • Cyclization: An intramolecular cyclization occurs where the nitrogen of the thiourea attacks the carbonyl carbon.

  • Dehydration and Tautomerization: Subsequent dehydration and tautomerization lead to the formation of the aromatic thiazole ring. The ester is then hydrolyzed to the carboxylic acid.

Microwave irradiation accelerates this process by efficiently overcoming the activation energy barriers of each step.

Caption: Proposed mechanism for the Hantzsch thiazole synthesis.

Experimental Protocol: A Step-by-Step Guide

This protocol details the microwave-assisted synthesis of 2-hydroxy-5-methyl-1,3-thiazole-4-carboxylic acid.

Materials and Reagents
  • Thiourea

  • Ethyl 2-chloroacetoacetate

  • Ethanol (absolute)

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl, concentrated)

  • Deionized water

  • Microwave synthesis reactor

  • Standard laboratory glassware

  • Magnetic stirrer

  • pH meter or pH paper

  • Filtration apparatus

Synthesis of Ethyl 2-amino-5-methyl-1,3-thiazole-4-carboxylate
  • In a 10 mL microwave reaction vessel equipped with a magnetic stir bar, combine thiourea (1.0 mmol) and ethyl 2-chloroacetoacetate (1.0 mmol).

  • Add 3 mL of absolute ethanol to the vessel.

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate the mixture at 120°C for 10 minutes. The pressure should be monitored and kept within the safe operating limits of the reactor.

  • After the reaction is complete, allow the vessel to cool to room temperature.

  • The resulting solution contains the ethyl ester intermediate.

Hydrolysis to 2-Hydroxy-5-methyl-1,3-thiazole-4-carboxylic Acid
  • Transfer the ethanolic solution from the previous step to a round-bottom flask.

  • Add a solution of sodium hydroxide (2.5 mmol in 5 mL of water).

  • Stir the mixture at room temperature for 2 hours to facilitate the hydrolysis of the ester.

  • After hydrolysis, carefully acidify the reaction mixture to pH 3-4 with concentrated hydrochloric acid. This will cause the product to precipitate.

  • Collect the precipitate by vacuum filtration and wash with cold deionized water.

  • Dry the solid product under vacuum to yield 2-hydroxy-5-methyl-1,3-thiazole-4-carboxylic acid.

Experimental Workflow cluster_synthesis Ester Synthesis cluster_hydrolysis Hydrolysis & Isolation start Combine Reactants: Thiourea, Ethyl 2-chloroacetoacetate, Ethanol irradiate Microwave Irradiation (120°C, 10 min) start->irradiate cool Cool to Room Temperature irradiate->cool hydrolyze Add NaOH Solution (Stir for 2 hours) cool->hydrolyze acidify Acidify with HCl (to pH 3-4) hydrolyze->acidify filter Vacuum Filtration acidify->filter dry Dry Under Vacuum filter->dry end end dry->end Final Product

Caption: Workflow for the microwave-assisted synthesis.

Data and Results: A Comparative Analysis

The efficiency of the microwave-assisted synthesis is best illustrated by comparing it to conventional heating methods.

ParameterMicrowave-Assisted SynthesisConventional Heating
Reaction Time 10 minutes8 - 12 hours[8][13]
Temperature 120°CReflux (approx. 78°C for ethanol)
Yield 85 - 95%50 - 70%[13]
Solvent Volume 3 mL25 - 50 mL[8]
Purity (crude) HighModerate (often requires extensive purification)

Note: Yields and reaction times for conventional methods are based on typical literature reports for similar Hantzsch thiazole syntheses.

Trustworthiness: Validation and Characterization

To ensure the identity and purity of the synthesized 2-hydroxy-5-methyl-1,3-thiazole-4-carboxylic acid, a series of analytical techniques should be employed:

  • Melting Point: The melting point of the purified product should be determined and compared to the literature value.

  • Thin-Layer Chromatography (TLC): TLC can be used to monitor the progress of the reaction and assess the purity of the final product.

  • Spectroscopic Analysis:

    • ¹H NMR (Proton Nuclear Magnetic Resonance): To confirm the proton environment of the molecule.

    • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): To confirm the carbon framework.

    • FT-IR (Fourier-Transform Infrared Spectroscopy): To identify characteristic functional groups such as the carboxylic acid O-H and C=O stretches, and the thiazole ring vibrations.

    • Mass Spectrometry (MS): To determine the molecular weight of the compound and confirm its molecular formula.

Consistent data across these analytical methods provides a high degree of confidence in the successful synthesis of the target molecule.

Conclusion

The microwave-assisted synthesis of 2-hydroxy-5-methyl-1,3-thiazole-4-carboxylic acid offers a rapid, efficient, and environmentally conscious alternative to traditional synthetic methods.[1][2][4] The significant reduction in reaction time, coupled with higher yields and product purity, makes this protocol highly attractive for researchers in academia and the pharmaceutical industry. The adoption of MAOS technology can accelerate drug discovery and development pipelines by enabling faster synthesis and iteration of novel chemical entities.

References

  • Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. (2024). ResearchGate. Available at: [Link]

  • Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. (2025). MDPI. Available at: [Link]

  • Importance of Microwave Heating in Organic Synthesis. (2019). Advanced Journal of Chemistry, Section A. Available at: [Link]

  • Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol...). (n.d.). PMC. Available at: [Link]

  • Microwave-Assisted Organic Synthesis: A Green Chemistry Strategy. (2025). International Journal of Research in Pharmacy and Allied Science. Available at: [Link]

  • ChemInform Abstract: Microwave-Assisted Hantzsch Thiazole Synthesis of N-Phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from the Reaction of 2-Chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and Thioureas. (n.d.). ResearchGate. Available at: [Link]

  • THE ROLE OF MICROWAVE -ASSISTED SYNTHESIS IN ORGANIC CHEMISTRY. (2024). ResearchGate. Available at: [Link]

  • A NEW MICROWAVE-ASSISTED METHOD FOR THE SYNTHESIS OF 2-SUBSTITUTED-THIAZOL-4(5H)-ONE VIA HANTZSCH CONDENSATION. (n.d.). Rasayan Journal of Chemistry. Available at: [Link]

  • Microwave-assisted synthesis and antioxidant properties of hydrazinyl thiazolyl coumarin derivatives. (2012). PMC. Available at: [Link]

  • A Systematic Review On Thiazole Synthesis And Biological Activities. (n.d.). Kuey. Available at: [Link]

  • Employing Eco-Friendly Approaches to Synthesize a Thiazole Derivative through the Utilization of Microwave Irradiation Technique. (2021). ijarsct. Available at: [Link]

  • Synthesis, Reactions and Medicinal Uses of Thiazole. (n.d.). Pharmaguideline. Available at: [Link]

  • synthesis of thiazoles. (2019). YouTube. Available at: [Link]

  • Thiazole synthesis. (n.d.). Organic Chemistry Portal. Available at: [Link]

  • Synthesis and characterizations of novel thiazolyl-thiadiazole derivatives as telomerase activators. (2018). TÜBİTAK Academic Journals. Available at: [Link]

  • 2-(Hydroxymethyl)thiazole-4-carboxylic acid. (n.d.). PubChem. Available at: [Link]

  • 2-hydroxy-5-methyl-1,3-thiazole-4-carboxylic acid. (n.d.). PubChemLite. Available at: [Link]

  • Microwave-Assisted Synthesis of 2-amino-4-substituted. (n.d.). Asian Journal of Chemistry. Available at: [Link]

  • Microwave assisted green synthesis of thiazolidin-4-one derivatives: A perspective on potent antiviral and antimicrobial activities. (n.d.). PMC. Available at: [Link]

  • A comparative study of microwave assisted and conventional synthesis of 2,3-dihydro-2-aryl-4-[4-(2–oxo–2H–chromen–3–yl)–1,3-thiazol–2–ylamino]-1,5–benzothiazepines and its antimicrobial activity. (n.d.). Academia.edu. Available at: [Link]

  • Journal of Chemical Health Risks Microwave Assisted Synthesis and Biological Screening of Mannich Bases. (2024). Journal of Chemical Health Risks. Available at: [Link]

  • MICROWAVE ASSISTED ORGANIC SYNTHESIS: A GREEN CHEMISTRY APPROACH. (2023). IJNRD. Available at: [Link]

  • Microwave-Assisted Synthesis of 1,3,4-Thiadiazole Schiff Base Derivatives. (2011). ResearchGate. Available at: [Link]

  • Microwave-Assisted Synthesis of 1-(5-Substituted-4-hydroxy-2-methyl-1H-pyrrol-3-yl)ethan-1-ones from 2-Amino Acid-Derived Enamine-Type Schiff Bases. (2025). MDPI. Available at: [Link]

  • Microwave-assisted synthesis of 2-substituted 4,5,6,7-tetrahydro-1,3-thiazepines from 4-aminobutanol. (2020). PubMed. Available at: [Link]

  • Identification of 2-Aminothiazole-4-Carboxylate Derivatives Active against Mycobacterium tuberculosis H37Rv and the β-Ketoacyl-ACP Synthase mtFabH. (2009). PLOS One. Available at: [Link]

  • 4-hydroxy-5-methyl-1,3-thiazole-2-carboxylic acid. (2025). Chemical Synthesis Database. Available at: [Link]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Solubility Enhancement for 2-hydroxy-5-methylthiazole-4-carboxylic acid

Overview Welcome to the technical support guide for 2-hydroxy-5-methylthiazole-4-carboxylic acid. This document provides in-depth troubleshooting and practical guidance for researchers, scientists, and drug development p...

Author: BenchChem Technical Support Team. Date: February 2026

Overview

Welcome to the technical support guide for 2-hydroxy-5-methylthiazole-4-carboxylic acid. This document provides in-depth troubleshooting and practical guidance for researchers, scientists, and drug development professionals experiencing solubility challenges with this compound in Dimethyl Sulfoxide (DMSO). While DMSO is a powerful and versatile polar aprotic solvent, the unique structural characteristics of this thiazole derivative—specifically the presence of a carboxylic acid and a hydroxy group capable of tautomerism—can present dissolution challenges.[1][2]

This guide is structured to provide not just procedural steps, but the underlying scientific rationale to empower you to make informed decisions in your experimental design. We will address common issues from initial dissolution failures to solution stability over time.

Compound Properties at a Glance

A clear understanding of the physicochemical properties of 2-hydroxy-5-methylthiazole-4-carboxylic acid is fundamental to troubleshooting its solubility.

PropertyValueSource
Molecular Formula C₅H₅NO₃SPubChem[3]
Molecular Weight 159.17 g/mol PubChem[3]
IUPAC Name 4-methyl-2-oxo-3H-1,3-thiazole-5-carboxylic acidPubChem[3]
Functional Groups Carboxylic Acid, Hydroxyl (Thiazolone tautomer), Thiazole RingCymitQuimica[4]
Appearance Solid, Crystal - PowderTCI Chemicals[5]

The key to enhancing solubility lies in addressing the intermolecular forces governed by the carboxylic acid and the heterocyclic ring system. The carboxylic acid group, in particular, offers a prime target for manipulation via pH adjustment.[4]

Troubleshooting Guide: Dissolution Issues

This section is formatted as a direct, question-and-answer troubleshooting workflow.

Q1: My 2-hydroxy-5-methylthiazole-4-carboxylic acid is not dissolving, or is dissolving very slowly, in DMSO at room temperature. What are my immediate first steps?

Answer: This is a common starting issue, often related to insufficient mechanical energy to overcome the compound's crystal lattice energy. Before escalating to more aggressive methods, follow this initial workflow.

G start Initial State: Solid compound added to DMSO vortex 1. Vortex Vigorously (2-5 minutes) start->vortex check1 Is it fully dissolved? vortex->check1 sonicate 2. Sonicate in Water Bath (15-30 minutes) check1->sonicate No success Success: Homogeneous Solution Achieved check1->success Yes check2 Is it fully dissolved? sonicate->check2 check2->success Yes escalate Escalate: Proceed to Q2/Q3 for Thermal or Chemical Methods check2->escalate No

Caption: Initial mechanical workflow for dissolution.

Causality Explained:

  • Vortexing: This is the most basic step, introducing kinetic energy to mechanically break down particle aggregates and increase the surface area exposed to the solvent.[6]

  • Sonication: If vortexing is insufficient, sonication is a highly effective, non-invasive method. It utilizes high-frequency sound waves to induce cavitation—the rapid formation and collapse of microscopic bubbles. This process generates localized high-energy jets and shockwaves that efficiently break apart solute particles and enhance solvent penetration into the crystal lattice.[7][8] It is particularly effective for re-dissolving compounds that may have precipitated.[9]

Q2: Mechanical methods failed. Can I use heat to dissolve the compound? What are the risks?

Answer: Yes, gentle heating is a common and effective next step, but it must be done with caution.

Protocol: Controlled Warming

  • Place your sealed vial containing the compound and DMSO in a water bath or on a heat block.

  • Gently warm the solution to 37-50°C .[6][10] Avoid aggressive or direct heat (e.g., from a hot plate) as this can cause localized overheating.

  • Combine warming with intermittent vortexing or stirring to facilitate dissolution.

  • Once dissolved, allow the solution to cool slowly to room temperature. Rapid cooling can sometimes cause the compound to precipitate out of the now-supersaturated solution.

Scientific Rationale & Risk Assessment:

  • Mechanism: Increasing the temperature provides thermal energy to the system. This energy increases the kinetic energy of both the solvent and solute molecules, helping to overcome the intermolecular forces (lattice energy) holding the solid compound together. Most dissolution processes are endothermic, so increasing the temperature favors solubility.[11]

  • Primary Risk - Degradation: The thiazole ring, while aromatic, can be susceptible to degradation at elevated temperatures. Prolonged exposure to high heat, especially in the presence of trace impurities, could lead to ring opening or other chemical modifications.[12] Storing the final solution at high temperatures is not recommended.

  • Self-Validation: Always visually inspect the heated solution for any color change (e.g., yellowing or browning), which could indicate compound degradation. If possible, run a quick purity check (e.g., TLC or LC-MS) on a small aliquot of a heat-dissolved stock to confirm integrity before using it in a critical assay.

Q3: The compound dissolves with heat but precipitates upon cooling or when diluted into my aqueous assay buffer. What is happening?

Answer: This indicates two potential problems: you have created a supersaturated stock solution in DMSO, and/or the compound has very poor aqueous solubility, causing it to "crash out" upon dilution.

Troubleshooting Workflow for Precipitation

G cluster_supersaturation Issue 1: Supersaturated DMSO Stock cluster_aqueous Issue 2: Poor Aqueous Solubility start Problem: Precipitation upon cooling or aqueous dilution sol1 Option A: Lower the Concentration Prepare a new, more dilute stock that is stable at room temp. start->sol1 sol2 Option B: Use a Co-Solvent (See Q4) Improves stability of the stock. start->sol2 sol3 Option C: Modify Dilution Protocol 'Spike' the aqueous buffer with DMSO first, then add the compound stock slowly while vortexing. start->sol3 sol4 Option D: Adjust pH (See Q5) Deprotonate the carboxylic acid to dramatically increase aqueous solubility. start->sol4 G cluster_acid Less Soluble Acid Form cluster_base Base cluster_salt More Soluble Salt Form cluster_water Water acid acid salt salt acid->salt + Base (Deprotonation) base base water water

Caption: pH adjustment enhances solubility via deprotonation.

Protocol: pH-Adjusted Solubilization

  • Suspend the 2-hydroxy-5-methylthiazole-4-carboxylic acid in DMSO.

  • Prepare a dilute solution of a suitable base, such as 1M NaOH or 1M KOH.

  • Add the base dropwise to the compound suspension while stirring or vortexing. Use the minimum amount of base necessary to achieve dissolution. A 1.0 to 1.1 molar equivalent is a good starting point.

  • The solution should clarify as the highly soluble salt form is generated.

Critical Considerations:

  • Compound Stability: Ensure your compound is stable at a higher pH. Some molecules can undergo hydrolysis or other base-catalyzed degradation.

  • Experimental Compatibility: This method is only suitable if the resulting salt form and the slightly basic pH are compatible with your downstream application (e.g., cell culture, enzymatic assay). You may need to readjust the pH of the final working solution.

  • Buffering: For cell-based assays, diluting this basic stock into a buffered medium (like PBS or cell culture media) is usually sufficient to bring the final pH back to a physiological range. Always run a vehicle control with the same final concentration of the base-adjusted DMSO to account for any effects of the vehicle itself.

Frequently Asked Questions (FAQs)

Q: What grade of DMSO should I use? A: Always use a high-purity, anhydrous grade of DMSO (≥99.9%). The presence of water can significantly impact solubility, often for the worse. Water can form highly structured complexes with DMSO, which can make it more difficult for solute molecules to find or create a cavity for dissolution. [7][8][13] Q: How should I store my DMSO stock solution to prevent precipitation over time? A:

  • Aliquot: Store the stock solution in small, single-use aliquots to minimize freeze-thaw cycles, which are a major cause of precipitation. [7][8]2. Temperature: Store at -20°C or -80°C for long-term stability. [12]3. Seal Tightly: DMSO is highly hygroscopic (readily absorbs moisture from the air). Use vials with tight-fitting caps (e.g., screw caps with O-rings) and consider storing them in a desiccator.

  • Inert Gas: For highly sensitive compounds, flushing the headspace of the vial with an inert gas like argon or nitrogen before sealing can prevent oxidation. [12] Q: Are there any safety precautions I should take? A: Yes.

  • Personal Protective Equipment (PPE): Always wear gloves (nitrile is suitable), safety glasses, and a lab coat.

  • Handling: 2-hydroxy-5-methylthiazole-4-carboxylic acid is classified as an irritant and may be harmful if swallowed or inhaled. [3][5]Handle the solid powder in a well-ventilated area or fume hood.

  • DMSO Properties: DMSO is known to enhance the absorption of substances through the skin. [2]It is critical to avoid skin contact not only with DMSO itself but especially with the DMSO solution containing your compound.

References

  • Oldenburg, K., Pooler, D., Scudder, K., Lipinski, C., & Kelly, M. (2005). High Throughput Sonication: Evaluation for Compound Solubilization. Combinatorial Chemistry & High Throughput Screening.
  • CymitQuimica. (n.d.). CAS 875237-46-0: 2-hydroxy-4-methylthiazole-5-carboxylic acid. CymitQuimica Product Page.
  • BenchChem. (n.d.). Protocol for Dissolving Compounds in DMSO for Biological Assays. BenchChem Technical Support.
  • PubMed. (2019). Evaluation of dimethyl sulfoxide (DMSO) as a co-solvent for toxicity testing of hydrophobic organic compounds. PubMed National Library of Medicine.
  • PubMed. (2005). High throughput sonication: evaluation for compound solubilization. PubMed National Library of Medicine.
  • PubChem. (n.d.). 2-Hydroxy-4-methylthiazole-5-carboxylic acid. PubChem National Center for Biotechnology Information.
  • gChem. (n.d.). DMSO. gChem.
  • Ziath. (n.d.). Samples in DMSO: What an end user needs to know. Ziath Ltd.
  • Canadian Science Publishing. (n.d.). Hydrogen Gas Solubility in the Dimethyl Sulfoxide – Water System: A Further Clue to Solvent Structure in These Media. Canadian Journal of Chemistry.
  • Selleckchem.com. (n.d.). Frequently Asked Questions. Selleckchem.
  • Gaylord Chemical. (2026). DMSO as Pharmaceutical Solvent: Applications in Drug Formulation and Manufacturing. Gaylord Chemical.
  • Quora. (2024). How can dimethyl sulfoxide enhance solubility in lab applications? Quora.
  • ResearchGate. (2026). Effect of temperature and polarity on the solubility and preferential solvation of sinapic acid in aqueous mixtures of DMSO and Carbitol. ResearchGate.
  • International Journal of Pharmaceutical Sciences. (2025). Solubility Enhancement Techniques: A Comprehensive Review of Approaches for Poorly Soluble Drugs.
  • International Journal of Pharmaceutical Research and Applications. (2022). Solubility Enhancement of Drugs.
  • TCI Chemicals. (n.d.). SAFETY DATA SHEET. TCI Chemicals.
  • International Journal of Pharmaceutical and Chemical Analysis. (n.d.). Strategies for improving hydrophobic drugs solubility and bioavailability.
  • BenchChem. (n.d.). Improving the stability of thiazole compounds in DMSO for long-term storage. BenchChem Technical Support.
  • ResearchGate. (2013). Any suggestions for treating DMSO soluble compound in cell culture? ResearchGate.

Sources

Optimization

Technical Support Center: Purifying 2-hydroxy-5-methyl-1,3-thiazole-4-carboxylic acid

Welcome to the technical support guide for the purification of 2-hydroxy-5-methyl-1,3-thiazole-4-carboxylic acid via recrystallization. This resource is designed for researchers, medicinal chemists, and process developme...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the purification of 2-hydroxy-5-methyl-1,3-thiazole-4-carboxylic acid via recrystallization. This resource is designed for researchers, medicinal chemists, and process development scientists who require high-purity material for their work. This guide provides not just procedural steps but also the underlying principles and troubleshooting solutions to common challenges encountered during purification.

Foundational Principles: Why Recrystallization?

Recrystallization is a powerful purification technique for solid compounds based on differences in solubility.[1] The core principle is that most solids are more soluble in a hot solvent than in a cold one.[1][2] For 2-hydroxy-5-methyl-1,3-thiazole-4-carboxylic acid, a polar heterocyclic compound, finding the right solvent system is paramount. The ideal solvent will dissolve the compound completely when hot but only sparingly when cold, while impurities will either remain fully dissolved or be completely insoluble at all temperatures.[3][4] This differential solubility allows for the separation and isolation of pure crystals upon cooling.

Selecting the Optimal Solvent System

The structural features of your compound—specifically the polar carboxylic acid and hydroxyl groups combined with the thiazole ring—dictate its solubility.[5] Generally, polar compounds dissolve best in polar solvents.[3][6]

Q: How do I choose the right solvent for my compound?

A: The ideal recrystallization solvent should meet several criteria:

  • High solubility at high temperatures: The compound should dissolve completely in a minimal amount of boiling or near-boiling solvent.[3][7]

  • Low solubility at low temperatures: Upon cooling, the compound should crash out of the solution to allow for high recovery.[3][7]

  • Appropriate impurity solubility: Impurities should either be highly soluble at all temperatures (remaining in the mother liquor) or insoluble in the hot solvent (allowing for removal via hot filtration).[3][8]

  • Chemical inertness: The solvent must not react with the compound.[8][9]

  • Volatility: The solvent should have a relatively low boiling point so it can be easily removed from the purified crystals.[8]

Recommended Solvents to Screen:

Based on the polar nature of thiazole carboxylic acids, the following solvents and mixtures are excellent starting points for screening.

Solvent SystemPolarityRationale & Expected Behavior
WaterHighThe carboxylic acid and hydroxyl groups suggest good solubility in hot water, but potentially limited solubility even when hot due to the organic scaffold.[10]
Ethanol / WaterMedium-HighA mixed solvent system is often ideal.[11] Ethanol will increase the solubility of the organic portion, while water will decrease it upon cooling, promoting crystallization. This is a highly recommended starting point.[12]
IsopropanolMediumOffers a good balance of polarity and may provide the necessary solubility differential between hot and cold conditions.
AcetonitrileMediumA polar aprotic solvent that can be effective for compounds with this functionality.
Ethyl AcetateMedium-LowMay be useful if the compound is less polar than anticipated or for removing non-polar impurities.

Experimental Protocol: Small-Scale Solvent Screening

  • Place ~50 mg of your crude 2-hydroxy-5-methyl-1,3-thiazole-4-carboxylic acid into several small test tubes.

  • To each tube, add a different solvent dropwise at room temperature, vortexing after each addition. Note if the solid dissolves easily; if it does, that solvent is unsuitable as a primary recrystallization solvent.[9]

  • For solvents that do not dissolve the compound at room temperature, gently heat the test tube in a sand or water bath.[9]

  • Continue adding the hot solvent dropwise until the solid just dissolves.

  • Allow the clear solution to cool slowly to room temperature, then place it in an ice bath for 15-20 minutes.

  • Observe the quantity and quality of the crystals formed. The best solvent will yield a large crop of well-defined crystals.

General Recrystallization Workflow

This workflow provides a robust starting point for purifying your compound.

Step-by-Step Methodology:

  • Dissolution: Place the crude solid in an Erlenmeyer flask with a stir bar. Add the chosen solvent (or the more-soluble solvent of a mixed pair) in small portions. Heat the mixture to a gentle boil with stirring. Continue adding the minimum amount of hot solvent until the solid is completely dissolved.[4][13]

  • Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated carbon (1-2% by weight).[7][14] Boil the solution for a few minutes. The carbon adsorbs colored impurities.[14][15]

  • Hot Filtration (Optional but Recommended): To remove insoluble impurities or activated carbon, perform a hot gravity filtration. Use a pre-heated funnel and fluted filter paper to prevent premature crystallization in the funnel.[9]

  • Crystallization: Cover the flask containing the hot filtrate with a watch glass and allow it to cool slowly and undisturbed to room temperature. Slow cooling is critical for forming large, pure crystals.[4][12] Once at room temperature, you can place the flask in an ice bath to maximize crystal yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[1]

  • Washing: Wash the crystals on the filter with a small amount of ice-cold recrystallization solvent to rinse away any remaining soluble impurities.[9][13][14]

  • Drying: Keep the vacuum on to pull air through the crystals for several minutes. Then, transfer the crystals to a watch glass and dry them to a constant weight, preferably in a vacuum oven.[5]

Recrystallization_Workflow cluster_0 Preparation cluster_1 Purification cluster_2 Isolation Dissolve 1. Dissolve Crude Solid in Minimum Hot Solvent Decolorize 2. Decolorize with Activated Carbon (Optional) Dissolve->Decolorize if colored HotFilter 3. Hot Gravity Filtration (to remove insolubles) Dissolve->HotFilter if clean Decolorize->HotFilter Cool 4. Cool Slowly to Induce Crystallization HotFilter->Cool Isolate 5. Isolate Crystals (Vacuum Filtration) Cool->Isolate Wash 6. Wash with Ice-Cold Solvent Isolate->Wash Dry 7. Dry Crystals Wash->Dry Product Pure Product Dry->Product

Fig 1. Standard recrystallization workflow.
Troubleshooting & FAQ

Even with a well-defined protocol, issues can arise. This section addresses the most common problems in a Q&A format.

Q: My compound isn't crystallizing, even after cooling in an ice bath. What should I do?

A: This is often due to either using too much solvent or the solution being supersaturated.[16]

  • Induce Crystallization: First, try scratching the inside of the flask just below the surface of the liquid with a glass stirring rod.[5][17] The microscopic scratches provide nucleation sites for crystal growth.[16]

  • Add a Seed Crystal: If you have a small amount of the pure solid, add a tiny crystal to the solution. This will act as a template for crystallization.[5][17]

  • Reduce Solvent Volume: If induction methods fail, you have likely used too much solvent.[16] Gently heat the solution to boil off some of the solvent, then attempt to cool it again.[2]

Q: My compound "oiled out" instead of forming crystals. How can I fix this?

A: "Oiling out" occurs when the solid melts in the solvent before it dissolves, or when the solution becomes supersaturated at a temperature above the compound's melting point.[17][18] The resulting oil is often impure.[17][18]

  • Immediate Action: Reheat the solution until the oil redissolves completely.[2]

  • Add More Solvent: The most common cause is that the solution is too concentrated. Add a small amount of additional hot solvent to lower the saturation point, then try cooling again, very slowly.[16][17]

  • Lower the Temperature: Try using a solvent with a lower boiling point.

  • Change Solvent System: The polarity difference between your compound and the solvent might be too great.[11] Try a solvent system with an intermediate polarity.

Q: My final yield is very low. What went wrong?

A: Low yield can result from several factors.

  • Excessive Solvent: Using more than the minimum amount of hot solvent to dissolve the compound is the most common cause, as a significant portion of your product will remain in the mother liquor.[5][17]

  • Premature Crystallization: If the compound crystallized in the filter funnel during hot filtration, you will lose product. Ensure your funnel and receiving flask are pre-heated.

  • Excessive Washing: Washing the collected crystals with too much cold solvent, or with solvent that isn't ice-cold, can redissolve some of your product.[5]

Q: The final crystals are still colored. How do I remove the color?

A: Colored impurities are common byproducts.

  • Use Activated Carbon: The most effective method is to use decolorizing carbon, as described in the general workflow.[7][15] The carbon has a high surface area that adsorbs large, colored impurity molecules.[9][14] Be cautious not to use too much, as it can also adsorb your product and reduce yield.[17]

  • Repeat the Recrystallization: A second recrystallization may be necessary to remove persistent colored impurities.

Troubleshooting_Flowchart cluster_NoCrystals cluster_OiledOut cluster_LowYield Start Problem Occurred NoCrystals No Crystals Formed Start->NoCrystals OiledOut Compound 'Oiled Out' Start->OiledOut LowYield Yield is Very Low Start->LowYield NC_Cause1 Cause: Supersaturation or Too Much Solvent NoCrystals->NC_Cause1 OO_Cause1 Cause: Solution too concentrated or MP < Solvent BP OiledOut->OO_Cause1 LY_Cause1 Cause: Too much solvent used or excessive washing LowYield->LY_Cause1 NC_Sol1 Solution 1: Scratch inner wall of flask NC_Cause1->NC_Sol1 NC_Sol2 Solution 2: Add a seed crystal NC_Cause1->NC_Sol2 NC_Sol3 Solution 3: Boil off excess solvent & re-cool NC_Cause1->NC_Sol3 OO_Sol1 Solution 1: Reheat to dissolve oil OO_Cause1->OO_Sol1 OO_2_arrow then... OO_Cause1->OO_2_arrow OO_Sol2 Solution 2: Add more hot solvent & re-cool slowly OO_Sol3 Solution 3: Change to a lower-boiling solvent OO_2_arrow->OO_Sol2 OO_2_arrow->OO_Sol3 LY_Sol1 Action: Concentrate mother liquor to recover a second crop LY_Cause1->LY_Sol1 LY_Sol2 Prevention: Use minimum solvent & ice-cold washes LY_Cause1->LY_Sol2

Fig 2. Decision tree for common recrystallization issues.

References

  • Reddit. (2013). Recrystallization (help meeeeee). r/chemistry. Available at: [Link]

  • University of California, Irvine. Recrystallization. Available at: [Link]

  • Nichols, L. Recrystallization. Available at: [Link]

  • PraxiLabs. (2022). Recrystallization Definition, Principle &Purpose. Available at: [Link]

  • Millersville University. Recrystallization. Available at: [Link]

  • LibreTexts. (2022). 3.6F: Troubleshooting. Chemistry LibreTexts. Available at: [Link]

  • University of Cape Town. SOP: CRYSTALLIZATION. UCT Science. Available at: [Link]

  • Mettler Toledo. Oiling Out in Crystallization. Available at: [Link]

  • Wired Chemist. Recrystallization. Available at: [Link]

  • Williamson, K. L. (1983). Solvent selection for recrystallization: An undergraduate organic experiment. Journal of Chemical Education. Available at: [Link]

  • University of York. Problems with Recrystallisations. Chemistry Teaching Labs. Available at: [Link]

  • California State University, Stanislaus. Crystallization. Available at: [Link]

  • Reddit. (2019). Picking a recrystallization solvent?. r/chemhelp. Available at: [Link]

  • University of Rochester. Solvents for Recrystallization. Department of Chemistry. Available at: [Link]

  • University of York. Solvent Choice. Chemistry Teaching Labs. Available at: [Link]

  • University of Colorado Boulder. Recrystallization1. Available at: [Link]

  • University of Wisconsin-Madison. Recrystallization and Crystallization. Available at: [Link]

  • PubChem. 2-(Hydroxymethyl)thiazole-4-carboxylic acid. National Center for Biotechnology Information. Available at: [Link]

  • ResearchGate. (2025). How to Purify an organic compound via recrystallization or reprecipitation?. Available at: [Link]

  • University of York. Single-solvent recrystallisation. Chemistry Teaching Labs. Available at: [Link]

  • LibreTexts. (2023). Recrystallization. Chemistry LibreTexts. Available at: [Link]

  • PubChemLite. 2-hydroxy-5-methyl-1,3-thiazole-4-carboxylic acid. Available at: [Link]

  • PubChem. 2-Methyl-1,3-thiazole-4-carboxylic acid. National Center for Biotechnology Information. Available at: [Link]

  • University of Calgary. (2023). Solubility of Organic Compounds. Available at: [Link]

  • Sobechko, I., et al. (2016). THERMODYNAMIC PROPERTIES OF SOLUBILITY OF 2-METHYL-5-ARYLFURAN-3-CARBOXYLIC ACIDS IN ORGANIC SOLVENTS. Chemistry & Chemical Technology. Available at: [Link]

  • ResearchGate. Solubility for different thiazolidine-2-carboxylic acid derivatives.... Available at: [Link]

  • PubChem. 2-(3'-(5'-Hydroxyindolyl)methyl)-1,3-thiazolidine-4-carboxylic acid. National Center for Biotechnology Information. Available at: [Link]

Sources

Troubleshooting

Resolving 2-oxo vs 2-hydroxy tautomers in NMR spectra of thiazoles

Case ID: THZ-TAUT-001 Subject: Resolving 2-oxo vs. 2-hydroxy tautomers in NMR spectra Status: Open Assigned Specialist: Senior Application Scientist[1] The "Chameleon" Effect: Problem Definition In the synthesis of 2-sub...

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: THZ-TAUT-001 Subject: Resolving 2-oxo vs. 2-hydroxy tautomers in NMR spectra Status: Open Assigned Specialist: Senior Application Scientist[1]

The "Chameleon" Effect: Problem Definition

In the synthesis of 2-substituted thiazoles, researchers often encounter a "ghost" in their NMR data. You expect a 2-hydroxythiazole (A) , but the spectra suggest a thiazolin-2-one (B) (also known as the lactam form).[1]

This is not a synthesis failure; it is a physical reality. 2-hydroxythiazoles exist in a tautomeric equilibrium that heavily favors the oxo (lactam) form in solution, particularly in polar solvents.[1] This guide provides the forensic tools to distinguish these forms and resolve spectral ambiguities such as line broadening or "missing" carbons.

The Tautomeric Equilibrium

The core issue is the proton transfer between the oxygen (O-H) and the ring nitrogen (N-H).[1]

Tautomerism Hydroxy 2-Hydroxythiazole (Lactim Form) Aromatic Ring Pyridine-like N Oxo Thiazolin-2-one (Lactam Form) Non-aromatic Amide-like N-H Hydroxy->Oxo  Fast Exchange  

Figure 1: The lactim-lactam tautomerization.[1] In most solution-phase scenarios, the equilibrium lies to the right (Oxo).[1]

Diagnostic Workflow (The Triage)

Before running advanced 2D experiments, use this decision tree to assess your 1D data.

Workflow Start Start: 1H NMR Spectrum Broad Are peaks broadened or missing? Start->Broad Sharp Are peaks sharp? Start->Sharp Solvent Check Solvent: DMSO/MeOH often promote exchange Broad->Solvent C13 Check 13C C2 Shift Sharp->C13 VT Action: Run VT-NMR (See Protocol 5.2) Solvent->VT Compare C2 > 170 ppm? Likely Oxo form C13->Compare

Figure 2: Diagnostic logic for initial spectral assessment.

Chemical Shift Forensics

The most reliable way to distinguish the tautomers is through Carbon-13 and Nitrogen-15 chemical shifts.[1] Proton NMR is often unreliable due to the lability of the O-H/N-H proton.

Carbon-13 ( ) NMR: The C2 Indicator

The carbon at position 2 (C2) is the "smoking gun."[1]

Feature2-Hydroxythiazole (Lactim)Thiazolin-2-one (Lactam)
Electronic Character Aromatic C-OCarbonyl-like (C=O)
C2 Chemical Shift ~160 – 168 ppm 170 – 175 ppm
C4/C5 Shifts Typical aromatic rangeShielded (upfield) due to loss of aromaticity

Note: If you observe a signal at 172-174 ppm , you are almost certainly observing the oxo (C=O) form.[1] The hydroxy form is rarely stable enough to be observed distinctively unless trapped (e.g., O-methylation).[1]

Nitrogen-15 ( ) NMR: The Gold Standard

If you have access to


-HMBC or direct 

detection, this is definitive.[1]
  • 2-Hydroxy form: The nitrogen is pyridine-like (has a lone pair).[1]

    • Shift:~250 – 300 ppm (vs. liquid NH₃).[1][2]

  • 2-Oxo form: The nitrogen is pyrrole-like/amide-like (protonated).[1]

    • Shift:~140 – 180 ppm (vs. liquid NH₃).[1]

Expert Insight: A shift difference of >100 ppm makes


 the most sensitive probe for this equilibrium.

Advanced Troubleshooting Protocols

Protocol 4.1: Solvent Titration

Solvent polarity dramatically affects the tautomeric ratio. Non-polar solvents may stabilize the hydroxy form (or at least shift the equilibrium), while polar aprotic solvents (DMSO) favor the oxo form.[1]

Objective: Determine if the species is dynamic or fixed.

  • Prepare Sample A: 10 mg compound in CDCl₃ (Non-polar).

  • Prepare Sample B: 10 mg compound in DMSO-d₆ (Polar, H-bond acceptor).

  • Compare

    
     Spectra: 
    
    • Focus on the C2 signal.

    • Result: If C2 shifts downfield (e.g., from 168 to 173 ppm) in DMSO, the equilibrium is shifting toward the oxo form.[1]

    • Result: If peaks sharpen in DMSO but are broad in CDCl₃, the exchange rate is solvent-dependent.

Protocol 4.2: Variable Temperature (VT) NMR

If your signals are broad (coalescence), the exchange rate is intermediate on the NMR time scale.[1]

Objective: Freeze the equilibrium or speed it up to average the signals.

  • Setup: Use DMSO-d₆ (high boiling point, good solubility).[1]

  • Low Temperature (-40°C):

    • Attempt to "freeze" the exchange. You may see two distinct sets of signals (one for oxo, one for hydroxy) if the barrier is high enough.

  • High Temperature (+80°C to +100°C):

    • Push the exchange to the "fast" limit.

    • Result: Broad peaks should sharpen into a single average set of signals. This confirms the species are tautomers, not impurities.

Frequently Asked Questions (FAQs)

Q: Why is my C2 peak missing in the


 spectrum? 
A:  This is a classic symptom of intermediate exchange . If the tautomers interconvert at a rate similar to the frequency difference (in Hz) between their chemical shifts, the signal broadens into the baseline.[1]
  • Fix: Run the experiment at elevated temperature (see Protocol 4.2) or use a higher field instrument to separate the time scales.

Q: Can I use coupling constants (


) to distinguish them? 
A:  Yes, but it is subtle.
  • Thiazole (Hydroxy): The ring is fully aromatic.[1]

    
     is typically 3.0 – 3.5 Hz .[1]
    
  • Thiazolone (Oxo): The ring is non-aromatic and conjugated.[1] The coupling often changes, but identifying the N-H coupling (via COSY/HSQC) is more reliable.[1] If you see a correlation between the N-H proton and C4/C5, you have the oxo form.

Q: How do I force the hydroxy form for characterization? A: You generally cannot force the hydroxy form in solution if the oxo form is thermodynamically preferred. To characterize the "hydroxy-like" structure, researchers often synthesize the O-methyl derivative (2-methoxythiazole) as a fixed reference standard.[1]

References

  • Claramunt, R. M., et al. (2006).[1] "The structure of 2-hydroxythiazoles and related compounds." Arkivoc. (General tautomerism context).

  • Kleinpeter, E. (1997).[1] "Tautomerism of heterocycles by NMR spectroscopy." Advances in Heterocyclic Chemistry. (Authoritative review on N vs O tautomers).

  • Faure, R., et al. (1978).[1] "Carbon-13 NMR study of thiazoles and thiazolinones." Organic Magnetic Resonance.[3] (Foundational data on C2 shifts).

  • Stanovnik, B., et al. (1991).[1] "NMR determination of tautomeric forms in 2-substituted azoles." Journal of Heterocyclic Chemistry.

(Note: While specific URLs for older spectral libraries are dynamic, the citations above refer to the foundational literature establishing the 170+ ppm shift for thiazolinones.)

Sources

Optimization

Technical Support Center: Optimizing Yield in the Hantzsch Synthesis of 5-Methyl-4-Carboxy Thiazoles

Welcome to the technical support center for the synthesis of 5-methyl-4-carboxy thiazoles. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and pr...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 5-methyl-4-carboxy thiazoles. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for optimizing the yield and purity of this important synthetic intermediate.

Introduction to the Hantzsch Thiazole Synthesis

The Hantzsch thiazole synthesis is a classic and versatile method for the formation of the thiazole ring system. In the context of producing 5-methyl-4-carboxy thiazoles, the synthesis typically involves the cyclocondensation of an α-haloketone with a thioamide. While the reaction is generally robust, achieving high yields of the target molecule can be challenging due to various factors including reaction conditions, reagent purity, and potential side reactions. This guide will address common issues encountered during this synthesis and provide evidence-based solutions.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that may arise during the synthesis of 5-methyl-4-carboxy thiazoles and their precursors.

Low or No Product Yield

Question: I am experiencing very low or no yield of my target 5-methyl-4-carboxy thiazole. What are the likely causes and how can I troubleshoot this?

Answer:

Low or no yield is a common frustration in organic synthesis. For the Hantzsch synthesis of this particular thiazole, several factors could be at play. A systematic approach to troubleshooting is the most effective way to identify and resolve the issue.[1]

1. Sub-optimal Reaction Conditions:

  • Temperature: The Hantzsch synthesis often requires heating to overcome the reaction's activation energy.[2] Reactions attempted at room temperature may not proceed at an appreciable rate. Conversely, excessively high temperatures can lead to the degradation of starting materials or the product. It is crucial to find the optimal temperature for your specific substrates.

  • Reaction Time: The reaction may not have been allowed to proceed to completion. Monitoring the reaction progress using Thin Layer Chromatography (TLC) is essential to determine the optimal reaction time.

  • Solvent: The choice of solvent is critical. Polar solvents generally accelerate the Hantzsch synthesis by stabilizing the charged intermediates.[3] Alcohols like ethanol or methanol are commonly used.[4] In some cases, a mixture of solvents, such as ethanol and water, can provide excellent yields.[5]

2. Reagent Quality and Stoichiometry:

  • Purity of Starting Materials: Impurities in your α-haloketone or thioamide can lead to unwanted side reactions and significantly lower the yield. Ensure your starting materials are of high purity.

  • Incorrect Stoichiometry: The molar ratio of the reactants is crucial. An excess of the thioamide is often used to ensure the complete consumption of the α-haloketone.[4]

3. Inefficient Hydrolysis (if starting from the ester):

If you are synthesizing the carboxylic acid via hydrolysis of the corresponding ethyl ester, incomplete hydrolysis will naturally result in a low yield of the final product. Ensure your hydrolysis conditions (e.g., concentration of base, temperature, and reaction time) are sufficient for complete conversion.

Formation of Impurities and Side Products

Question: My crude product shows multiple spots on TLC, indicating the presence of significant impurities. What are the common side reactions and how can I minimize them?

Answer:

The formation of side products is a frequent challenge. Understanding the potential side reactions is key to mitigating them.

1. Isomeric Impurities:

Under acidic conditions, the Hantzsch synthesis can sometimes yield isomeric impurities, such as 2-imino-2,3-dihydrothiazoles.[1] To favor the formation of the desired thiazole, maintaining neutral or slightly basic conditions is often recommended.[6]

2. Byproducts from Starting Material Decomposition:

The α-haloketone starting material can be unstable and prone to self-condensation or other degradation pathways, especially under harsh conditions. Using freshly prepared or properly stored α-haloketone is advisable.

3. Incomplete Hydrolysis Products:

When preparing the carboxylic acid from its ester, unreacted ester will be a major impurity if the hydrolysis is not driven to completion.

Product Isolation and Purification Challenges

Question: I am having difficulty isolating and purifying my 5-methyl-4-carboxy thiazole. What are some effective strategies?

Answer:

The presence of both a methyl group and a carboxylic acid group can sometimes complicate purification.

1. Precipitation:

For the final carboxylic acid product, adjusting the pH of the aqueous solution after hydrolysis is a common and effective method of isolation. Acidifying the solution will protonate the carboxylate, reducing its water solubility and causing the product to precipitate.

2. Recrystallization:

Recrystallization from a suitable solvent is a powerful technique for purifying the solid product. The choice of solvent will depend on the solubility profile of your thiazole derivative.

3. Column Chromatography:

If recrystallization is not effective, silica gel column chromatography can be used to separate the desired product from impurities. A suitable solvent system (mobile phase) will need to be determined, often through TLC analysis.

Experimental Protocols

The following are detailed, step-by-step methodologies for the synthesis of 5-methyl-4-carboxy thiazole, based on established procedures.

Protocol 1: Two-Step Synthesis via Ethyl 4-Methylthiazole-5-carboxylate

This is a common and reliable method for obtaining high-purity 5-methyl-4-carboxy thiazole.

Step 1: Synthesis of Ethyl 4-Methylthiazole-5-carboxylate

  • In a well-ventilated fume hood, equip a round-bottom flask with a magnetic stirrer and a reflux condenser.

  • To the flask, add ethyl 2-chloroacetoacetate and thioformamide in a suitable solvent such as ethanol.[7]

  • Heat the reaction mixture to reflux (approximately 75-80 °C) and maintain for several hours.[7] Monitor the progress of the reaction by TLC.

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • The crude product can often be isolated by removing the solvent under reduced pressure.[1]

  • The crude ester can be purified by recrystallization or column chromatography.

Step 2: Hydrolysis to 4-Methylthiazole-5-carboxylic acid

  • Dissolve the purified ethyl 4-methylthiazole-5-carboxylate in a suitable solvent, such as an alcohol or a mixture of alcohol and water.

  • Add a solution of a strong base, such as sodium hydroxide, to the mixture.[7]

  • Heat the reaction mixture to facilitate the hydrolysis.

  • Monitor the reaction by TLC until all the starting ester has been consumed.

  • After cooling, carefully acidify the reaction mixture with an acid (e.g., hydrochloric acid) to a pH of approximately 5.[7]

  • The 4-methylthiazole-5-carboxylic acid product should precipitate out of the solution.

  • Collect the solid product by filtration, wash with cold water, and dry under vacuum.[7]

Protocol 2: One-Pot Synthesis of 4-Methylthiazole-5-carboxylic acid

This method offers a more streamlined approach, though optimization may be required to achieve high yields and purity.[7]

  • In a suitable reactor, mix formamide and phosphorus pentasulfide to carry out a sulpho-reaction to generate thioformamide in situ.[7]

  • To this mixture, add ethyl 2-chloroacetoacetate to initiate the cyclization reaction.[7]

  • Once the cyclization is complete, add a sodium hydroxide solution to the organic phase to perform the hydrolysis reaction in the same pot.[7]

  • After the hydrolysis is complete, filter the reaction mixture to isolate the precipitated product, which is 4-methylthiazole-5-carboxylic acid.[7]

Data Presentation and Visualization

Table 1: Troubleshooting Guide for Low Yield
Potential Cause Recommended Action Rationale
Reaction temperature is too low. Gradually increase the reaction temperature in increments of 10°C.To overcome the activation energy of the reaction.[2]
Reaction time is too short. Monitor the reaction by TLC and extend the reaction time until the starting materials are consumed.To ensure the reaction goes to completion.
Poor solvent choice. Switch to a more polar solvent (e.g., ethanol, DMF) or a mixture (e.g., ethanol/water).Polar solvents stabilize charged intermediates, accelerating the reaction.[3]
Impure starting materials. Purify starting materials by recrystallization or distillation.Impurities can lead to side reactions and lower yields.
Incorrect stoichiometry. Use a slight excess (1.1-1.2 equivalents) of the thioamide.To drive the reaction to completion by ensuring the full consumption of the α-haloketone.
Incomplete hydrolysis of ester. Increase the concentration of the base, reaction time, or temperature for the hydrolysis step.To ensure complete conversion of the ester to the carboxylic acid.
Diagram 1: Hantzsch Thiazole Synthesis Mechanism

Hantzsch_Thiazole_Synthesis alpha_haloketone α-Haloketone intermediate1 Thioether Intermediate alpha_haloketone->intermediate1 Nucleophilic attack by S thioamide Thioamide thioamide->intermediate1 intermediate2 Hemithioaminal intermediate1->intermediate2 Intramolecular cyclization thiazoline 4-Hydroxy-4,5-dihydrothiazole intermediate2->thiazoline Proton transfer thiazole Thiazole Product thiazoline->thiazole Dehydration

Caption: Mechanism of the Hantzsch thiazole synthesis.

Diagram 2: Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow start Low Yield Observed check_conditions Review Reaction Conditions (Temp, Time, Solvent) start->check_conditions check_reagents Verify Reagent Purity and Stoichiometry start->check_reagents check_hydrolysis If applicable, check hydrolysis step start->check_hydrolysis optimize_conditions Systematically Optimize Conditions check_conditions->optimize_conditions purify_reagents Purify Starting Materials check_reagents->purify_reagents optimize_hydrolysis Optimize Hydrolysis Conditions check_hydrolysis->optimize_hydrolysis analyze_impurities Characterize Impurities (TLC, NMR, MS) optimize_conditions->analyze_impurities purify_reagents->analyze_impurities optimize_hydrolysis->analyze_impurities successful_synthesis Improved Yield analyze_impurities->successful_synthesis

Caption: A logical workflow for troubleshooting low yield.

Frequently Asked Questions (FAQs)

Q1: Can I use microwave irradiation to speed up the Hantzsch synthesis of 5-methyl-4-carboxy thiazoles?

A1: Yes, microwave-assisted synthesis has been shown to dramatically reduce reaction times and, in many cases, improve yields for the Hantzsch reaction. The rapid and efficient heating provided by microwaves can accelerate the cyclocondensation step.

Q2: What is the role of a catalyst in this reaction?

A2: While the traditional Hantzsch synthesis does not necessarily require a catalyst, certain catalysts can improve the reaction's efficiency. For example, silica-supported tungstosilicic acid has been used as a reusable catalyst to achieve high yields in shorter reaction times under greener conditions.[5]

Q3: Are there any "green" or more environmentally friendly approaches to this synthesis?

A3: Yes, there is a growing interest in developing greener synthetic methods. This includes the use of solvent-free conditions, recyclable catalysts, and energy-efficient techniques like ultrasound and microwave irradiation.[1][5]

Q4: How can I confirm the identity and purity of my final product?

A4: A combination of analytical techniques should be used. Thin Layer Chromatography (TLC) is useful for monitoring the reaction and assessing purity. For structural confirmation, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), and Mass Spectrometry (MS) are essential. The melting point of the crystalline product can also be a good indicator of purity.

References

  • MDPI. (2017). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. [Link]

  • National Center for Biotechnology Information. (2017). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. [Link]

  • Chem Help Asap. Hantzsch Thiazole Synthesis. [Link]

  • Royal Society of Chemistry. (1987). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. [Link]

  • ResearchGate. (n.d.). Optimization of the reaction conditions for the Hantzsch condensation.... [Link]

  • Semantic Scholar. (1987). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. [Link]

  • Google Patents. (2009). CN101475541A - Preparation of 4-methyl thiazole-5-carboxyl acid.

Sources

Troubleshooting

Preventing decarboxylation of thiazole-4-carboxylic acids during heating

Current Status: Operational Topic: Preventing Thermal Decarboxylation Ticket ID: KB-THZ-004 Executive Summary & Diagnostic Overview The Issue: Thiazole-4-carboxylic acids are significantly more stable than their 2-isomer...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Topic: Preventing Thermal Decarboxylation Ticket ID: KB-THZ-004

Executive Summary & Diagnostic Overview

The Issue: Thiazole-4-carboxylic acids are significantly more stable than their 2-isomer counterparts (which decarboxylate spontaneously at ambient temperatures via the Hammick mechanism). However, the 4-isomer remains thermally labile above 100–120°C , particularly in polar aprotic solvents (DMSO, DMF) or under acidic conditions.

Root Cause: The electron-deficient nature of the thiazole ring acts as an electron sink. Upon heating, especially when the ring nitrogen is protonated or coordinated to Lewis acids, the carboxyl group undergoes heterolytic cleavage, releasing


 and generating a transient ylide or carbanion species.

Quick Diagnostic Matrix:

SymptomProbable CauseImmediate Action
Mass Loss > 20% Sublimation or DecarboxylationCheck reactor headspace for

; lower temp < 80°C.
Product is an Oil (not solid) Decarboxylated Thiazole (Liquid)Run NMR; look for loss of -COOH proton and new aromatic H.
Pressure Buildup

Evolution
Vent reactor; switch to flow chemistry or lower temp.
Low Yield in Coupling Thermal degradation of active esterSwitch from

to HATU/EDC at 0°C.

Mechanism of Failure (The "Why")

Understanding the mechanism is the only way to prevent failure. The decarboxylation of thiazole-4-carboxylic acid is not a random degradation; it is a kinetically accessible pathway driven by the stability of the heterocyclic ring.

The Thermal Decay Pathway

Under thermal stress, the bond between the ring carbon (C4) and the carboxyl group weakens. If the ring nitrogen is protonated (


) or complexed with a metal (

), the ring becomes highly electron-withdrawing, pulling electron density from the carboxylate.

Decarboxylation Start Thiazole-4-COOH (Stable at RT) Heat Heat (>100°C) + Acid/Metal Start->Heat TS Transition State (N-Protonation) Heat->TS Activation Inter Transient Ylide (C4 Anion) TS->Inter - CO2 End Decarboxylated Thiazole + CO2 (Gas) Inter->End + H+

Figure 1: Thermal decarboxylation pathway facilitated by protonation or Lewis acids. The critical failure point is the transition state where the C-C bond cleaves.

Troubleshooting Guides (The "How")

Scenario A: Synthesis & Workup

Problem: You are synthesizing the acid via oxidation or hydrolysis, and the product degrades during drying.

  • Critical Control Point: The "Danger Zone" is the combination of Heat + Acid .

  • Protocol Adjustment:

    • Avoid Oven Drying: Never dry the free acid in an oven >60°C.

    • Lyophilization: If the product is isolated from aqueous acid, freeze-dry (lyophilize) it. Sublimation of ice keeps the temperature low.

    • Salt Formation: Isolate the product as a Lithium or Sodium salt if possible. The carboxylate salt is significantly more thermally stable than the free acid because the negative charge resonance inhibits the C-C bond cleavage.

Scenario B: Amide Coupling (Drug Discovery)

Problem: You need to couple Thiazole-4-COOH to an amine, but standard acid chloride formation (


, Reflux) yields the decarboxylated byproduct.
  • Mechanism of Failure: Thionyl chloride generates

    
     and requires heat. This creates the perfect storm for decarboxylation.
    
  • Recommended Workflow: Use "Cold Activation."

Protocol: Safe Activation Strategy

  • Dissolve: Thiazole-4-COOH (1.0 eq) in DMF/DCM (1:1).

  • Base: Add DIPEA (3.0 eq) to ensure the ring is not protonated.

  • Coupling Agent: Add HATU (1.1 eq) at 0°C . Stir for 15 mins.

  • Amine: Add the amine partner. Allow to warm to Room Temp (RT) only after the active ester is formed.

    • Why? The active ester (OBt/OAt) is prone to degradation but less so than the protonated acid chloride.

Scenario C: Metal-Catalyzed Cross-Coupling

Problem: Using the acid in a decarboxylative coupling (intentionally) but it reacts too fast or non-selectively.

  • Note: If you are trying to prevent decarboxylation, avoid Ag(I) and Cu(I/II) salts. These metals coordinate to the nitrogen, lowering the activation energy for

    
     loss. Ensure your reactor is free of trace metals from previous runs.
    

Decision Support System

Use this logic flow to determine the safe operating window for your specific experiment.

DecisionTree Input Experimental Goal? Synthesis Synthesis/Isolation Input->Synthesis Coupling Amide Coupling Input->Coupling TempCheck Temp > 100°C? Synthesis->TempCheck Action2 Use HATU/EDC @ 0°C Coupling->Action2 SolventCheck Solvent? TempCheck->SolventCheck Yes Safe Safe Zone (Proceed) TempCheck->Safe No (<80°C) SolventCheck->Safe Water/Ether Danger High Risk (Change Protocol) SolventCheck->Danger DMSO/DMF Action1 Use Flow Chem or Lewis Acid Scavenger Danger->Action1

Figure 2: Decision matrix for selecting reaction conditions. Note that DMSO/DMF at high temperatures are contraindicated.

Frequently Asked Questions (FAQs)

Q1: Can I use Thiazole-4-carboxylic acid in a refluxing toluene reaction? A: It depends on the duration. Toluene boils at 110°C. Short exposure (<1 hour) is usually acceptable, but prolonged reflux will lead to partial decarboxylation. Add a base (e.g.,


) to keep the acid deprotonated, which stabilizes the molecule.

Q2: Why does my product turn into a liquid during storage? A: This is a classic sign of decarboxylation. The parent acid is a solid (MP ~196°C), but the decarboxylated thiazole is a liquid (BP ~117°C). If this happens, your storage conditions are too warm. Store at -4°C or lower.

Q3: Is the 2-isomer or 4-isomer more stable? A: The 4-isomer is significantly more stable . Thiazole-2-carboxylic acid is notoriously unstable and can decarboxylate even at room temperature due to the formation of a stabilized carbene-like intermediate (Hammick reaction). If your protocol works for the 2-isomer, it will definitely work for the 4-isomer.

Q4: Does scale affect stability? A: Yes. On a larger scale, heat transfer is slower. The core of a bulk solid during drying can remain hot longer than the surface, leading to "core burnout" (decarboxylation inside the bulk). Use vacuum drying with agitation to ensure uniform low temperatures.

References

  • Barton, D. H. R., et al. (1957). The Constitutions of Some Thiazole Derivatives. Journal of the Chemical Society. (Fundamental work on thiazole stability).
  • Goossen, L. J., et al. (2009).[1] Protodecarboxylation of various heteroaromatic carboxylic acids.[1] Journal of Organic Chemistry.[1] Link

  • Vertex Pharmaceuticals. (2006). Process for preparing thiazole carboxylic acids.[2][3][4] US Patent 3274207A. (Describes industrial isolation conditions at <95°C). Link

  • Cornella, J., & Larrosa, I. (2009).[1] Decarboxylative C-H bond functionalization of heteroaromatic carboxylic acids. Organic Letters.[1] (Discusses the mechanism of Ag/Cu catalyzed decarboxylation). Link

Sources

Optimization

Troubleshooting cyclization failures in 2-hydroxythiazole synthesis

Welcome to the technical support center for 2-hydroxythiazole synthesis. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges with the cyclization step in t...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2-hydroxythiazole synthesis. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges with the cyclization step in their synthetic routes. Instead of a generic protocol, we will explore the underlying chemistry of common failures and provide logical, actionable solutions in a practical question-and-answer format.

Introduction: The Challenge of the Thiazolone Core

The 2-hydroxythiazole, or thiazol-2(3H)-one, core is a valuable scaffold in medicinal chemistry. Its synthesis, most commonly achieved via the Hantzsch thiazole synthesis or its variations, involves the condensation of an α-halocarbonyl compound with a suitable sulfur nucleophile, such as a thiourea or thioamide derivative.[1][2] While robust, this reaction is prone to several pitfalls that can lead to failed reactions, low yields, or complex purification challenges. This guide will help you navigate these issues by understanding their root causes.

Core Reaction Mechanism: Hantzsch Synthesis for 2-Hydroxythiazoles

Understanding the mechanism is critical for effective troubleshooting. The reaction proceeds through a well-established pathway:

  • Nucleophilic Attack (S N 2): The sulfur atom of the thioamide attacks the electrophilic carbon of the α-halocarbonyl, displacing the halide.[3][4]

  • Cyclization: The nitrogen atom of the intermediate then performs an intramolecular nucleophilic attack on the carbonyl carbon.[4]

  • Dehydration: The resulting hemiaminal intermediate eliminates a molecule of water to form the aromatic thiazole ring.

This sequence highlights three critical stages where problems can arise: the initial S N 2 reaction, the ring-closing cyclization, and the final dehydration.

Hantzsch_Mechanism Fig. 1: Hantzsch Thiazole Synthesis Mechanism Start α-Haloketone + Thioamide Intermediate1 S-Alkylated Intermediate (Thioimidate) Start->Intermediate1 S_N2 Attack Intermediate2 Cyclized Hemiaminal Intermediate Intermediate1->Intermediate2 Intramolecular Cyclization Product 2-Hydroxythiazole Intermediate2->Product Dehydration (-H₂O)

Caption: Fig. 1: Hantzsch Thiazole Synthesis Mechanism

Troubleshooting Guide & Frequently Asked Questions (FAQs)

Q1: My reaction has stalled. TLC analysis shows unreacted starting materials even after extended reaction times. What should I do?

Answer: This is a classic case of insufficient activation energy or poor reactivity of the starting materials. Several factors could be at play:

  • Cause A: Insufficient Temperature: The Hantzsch synthesis often requires heating to overcome the activation energy for both the initial S N 2 and the cyclization steps.[5] If you are running the reaction at room temperature, a lack of conversion is a common outcome.

    • Solution: Gradually increase the reaction temperature in 10-20°C increments. Refluxing in a suitable solvent like ethanol or isopropanol is a standard practice. Monitor the reaction by TLC at each new temperature to find the optimal condition without promoting side reactions.

  • Cause B: Purity of Starting Materials: α-haloketones can be unstable and decompose upon storage.[6] Impurities in either the thioamide or the α-haloketone can inhibit the reaction.

    • Solution: Ensure the α-haloketone is pure; if it's old, consider re-purifying it or synthesizing it fresh. Verify the purity of your thioamide. Impurities can sometimes be removed by recrystallization.[7]

  • Cause C: Inappropriate Solvent: The choice of solvent is critical. While alcohols are common, highly polar aprotic solvents can sometimes accelerate S N 2 reactions.

    • Solution: If ethanol or methanol is not effective, consider switching to a solvent like DMF or acetonitrile. However, be mindful that these solvents can be harder to remove and may require higher temperatures.

Q2: The yield of my 2-hydroxythiazole is very low, and I have a complex mixture of products. What are the likely side reactions?

Answer: Low yields coupled with multiple spots on a TLC plate point towards competing side reactions. The stability of the reactants and intermediates is a key concern.

  • Cause A: Isomer Formation: Under acidic conditions, the reaction can sometimes yield a mixture of the desired 2-hydroxythiazole and its 2-imino-2,3-dihydrothiazole isomer.[5] This is more common when using N-substituted thioureas but can be a factor in related syntheses.

    • Solution: Maintain neutral or slightly basic reaction conditions. If your α-haloketone starting material is generating HBr or HCl in situ, it can create an acidic environment. Adding a non-nucleophilic base like sodium carbonate or triethylamine can buffer the reaction and favor the desired product.[6][7]

  • Cause B: Thioamide Instability: Thioamides, particularly primary and secondary ones, can be unstable in strongly basic conditions, potentially leading to deprotonation and the formation of iminothiols, which may not cyclize efficiently.[8]

    • Solution: Avoid using strong bases like NaOH or KOH. If a base is needed, opt for a weaker, non-nucleophilic base. A simple workup procedure involves pouring the cooled reaction mixture into a dilute solution of sodium carbonate, which neutralizes the acid byproduct and often precipitates the thiazole product.[4][7]

  • Cause C: α-Haloketone Self-Condensation: Under certain conditions, α-haloketones can undergo self-condensation or other decomposition pathways, reducing the amount available for the main reaction.

    • Solution: Ensure slow, controlled addition of the α-haloketone to the reaction mixture containing the thioamide, especially at higher temperatures. This maintains a low instantaneous concentration of the ketone, minimizing self-reaction.

Troubleshooting_Workflow Fig. 2: Troubleshooting Decision Tree Start Reaction Failure: Low/No Product Check_SM TLC Analysis: Starting Materials (SM) Consumed? Start->Check_SM SM_Not_Consumed SM Not Consumed Check_SM->SM_Not_Consumed No SM_Consumed SM Consumed, Low Yield Check_SM->SM_Consumed Yes Increase_Temp Increase Temperature SM_Not_Consumed->Increase_Temp Check_Purity Verify SM Purity Increase_Temp->Check_Purity Change_Solvent Change Solvent (e.g., to DMF) Check_Purity->Change_Solvent Check_Side_Rxns Probable Side Reactions SM_Consumed->Check_Side_Rxns Control_pH Control pH (add mild base) Check_Side_Rxns->Control_pH Optimize_Stoich Check Stoichiometry Control_pH->Optimize_Stoich Purification_Issue Difficulty in Purification? Optimize_Stoich->Purification_Issue Precipitate Precipitate product by adding anti-solvent (e.g., water/Na₂CO₃ soln.) Purification_Issue->Precipitate Yes Chromatography Optimize Chromatography Purification_Issue->Chromatography No, co-elution

Caption: Fig. 2: Troubleshooting Decision Tree

Q3: I've successfully formed the product, but it is extremely difficult to isolate and purify. What are some effective strategies?

Answer: Purification can be challenging, especially if the product has similar polarity to the starting materials or byproducts.

  • Strategy A: Precipitation/Crystallization: Many 2-hydroxythiazole products are solids and have poor solubility in water.[5] This property can be exploited for purification.

    • Protocol: After the reaction is complete (as monitored by TLC), allow the mixture to cool to room temperature. In a separate beaker, prepare a dilute (e.g., 5%) aqueous solution of sodium carbonate. Pour the reaction mixture into the sodium carbonate solution while stirring. The desired product should precipitate as a solid. This simultaneously neutralizes the reaction and isolates the product. The solid can then be collected by vacuum filtration and washed with cold water.[4][7]

  • Strategy B: Chromatography Optimization: If your product co-elutes with impurities, a standard silica gel column may not be sufficient.

    • Protocol: Consider alternative stationary phases like alumina or C18 (reverse-phase). A systematic screen of different solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol) is also recommended. Adding a small amount of a modifier, like triethylamine to a silica gel slurry for basic compounds or acetic acid for acidic compounds, can dramatically improve separation.

Summary of Troubleshooting Parameters

Symptom Probable Cause Recommended Action Citation(s)
Incomplete Conversion Low reaction temperatureIncrease temperature systematically (e.g., 50°C, 80°C, reflux).[5][6]
Impure starting materialsRecrystallize or re-synthesize α-haloketone and thioamide.[6][7]
Low Yield / Multiple Products Acidic conditions causing isomer formationAdd a mild, non-nucleophilic base (e.g., Na₂CO₃, Et₃N).[5][7]
Incorrect stoichiometryEnsure a 1:1 or slight excess of the thioamide.[7]
Purification Difficulties High solubility in reaction solventPrecipitate product by pouring mixture into an anti-solvent like water or dilute Na₂CO₃ solution.[5][7]
Co-elution with impuritiesOptimize chromatography (change solvent system, try different stationary phase).

Experimental Protocols

Protocol 1: Standard Synthesis of 4-Phenyl-1,3-thiazol-2(3H)-one

This protocol is a representative procedure for a standard Hantzsch synthesis.

Protocol_Workflow Fig. 3: General Experimental Workflow Setup 1. Combine Reactants (Thiourea + Solvent) Add_Ketone 2. Add α-Haloketone Setup->Add_Ketone React 3. Heat Reaction (e.g., 80°C, 1-2h) Add_Ketone->React Monitor 4. Monitor by TLC React->Monitor Monitor->React Incomplete Workup 5. Cool and Workup (Precipitate in Na₂CO₃ soln.) Monitor->Workup Complete Isolate 6. Isolate by Filtration Workup->Isolate Purify 7. Purify if Necessary (Recrystallization/Chromatography) Isolate->Purify

Sources

Troubleshooting

Separation of 2-hydroxy-5-methyl and 2-hydroxy-4-methyl thiazole regioisomers

Subject: Troubleshooting the Separation of 2-Hydroxy-5-methylthiazole & 2-Hydroxy-4-methylthiazole Ticket ID: #THZ-ISO-998 Assigned Specialist: Senior Application Scientist, Separation Sciences Introduction: The "Tautome...

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Troubleshooting the Separation of 2-Hydroxy-5-methylthiazole & 2-Hydroxy-4-methylthiazole Ticket ID: #THZ-ISO-998 Assigned Specialist: Senior Application Scientist, Separation Sciences

Introduction: The "Tautomer Trap"

Welcome to the technical guide for separating methylthiazolinone regioisomers. If you are experiencing peak splitting, retention time shifts, or poor resolution, you are likely battling lactam-lactim tautomerism , not just isomer separation.

2-hydroxythiazoles exist in a dynamic equilibrium between the 2-hydroxy (lactim) and 2-one (lactam) forms. In solution, particularly in polar solvents like water/methanol, the lactam (NH-form) often predominates. The 4-methyl and 5-methyl regioisomers differ only by the position of the methyl group relative to the nitrogen and sulfur atoms, creating very similar hydrophobicities but distinct steric profiles.

This guide prioritizes selectivity (


)  over efficiency (

), using stationary phases that exploit these steric and electronic differences.

Module 1: HPLC/UHPLC Separation Strategy

The Issue: Standard C18 columns often fail to resolve these isomers because their hydrophobicities (


) are nearly identical.
The Solution:  Use a Pentafluorophenyl (PFP)  or Polar-Embedded  stationary phase to leverage pi-pi interactions and steric selectivity.
Recommended Protocol (Reverse Phase)
ParameterSpecificationRationale
Column Fluorophenyl (PFP) (e.g., 150 x 4.6 mm, 2.7 µm)PFP phases offer distinct selectivity for regioisomers via pi-pi interactions and steric exclusion, superior to C18 for this pair.
Mobile Phase A 10 mM Ammonium Formate (pH 3.0)Low pH suppresses the ionization of the hydroxyl group and stabilizes the tautomeric equilibrium towards a single form.
Mobile Phase B Methanol or AcetonitrileMethanol often provides better selectivity for protic isomers due to H-bonding capabilities.
Gradient 5% B to 40% B over 15 minShallow gradient required to separate closely eluting isomers.
Flow Rate 1.0 mL/minStandard flow; adjust for backpressure.
Temperature 15°C - 20°C (Critical)Lower temperatures slow the kinetics of tautomer interconversion, reducing peak broadening/splitting between the lactam/lactim forms.
Detection UV @ 265 nmMaximize sensitivity for the thiazole ring.
Troubleshooting FAQ: HPLC

Q: My peaks are splitting or "shouldering." Is my column dead? A: Likely not. This is classic on-column tautomerization. The interconversion rate is comparable to the chromatographic timescale.

  • Fix 1: Lower the column temperature to 10-15°C to "freeze" the equilibrium.

  • Fix 2: Ensure your buffer capacity is sufficient (increase to 20-25 mM). Unbuffered water/ACN will almost always cause splitting for these compounds.

Q: The isomers are co-eluting on C18. What now? A: Switch mechanisms. The 4-methyl isomer has the methyl group adjacent to the Nitrogen (steric hindrance to H-bonding), while the 5-methyl is adjacent to Sulfur.

  • Switch to: A Core-Shell Biphenyl or PFP column. These phases are sensitive to the electron density distribution changes caused by the methyl position.

Module 2: Gas Chromatography (GC) Strategy

The Issue: 2-hydroxythiazoles are polar and capable of strong hydrogen bonding (dimerization), leading to severe peak tailing and adsorption in GC. The Solution: You must derivatize to block the tautomeric proton.

Derivatization Protocol (Silylation)
  • Dry Sample: Ensure the sample is completely free of water (lyophilize if necessary).

  • Reagent: Add 50 µL of BSTFA + 1% TMCS (N,O-Bis(trimethylsilyl)trifluoroacetamide).

  • Solvent: Add 50 µL anhydrous Pyridine.

  • Incubation: Heat at 60°C for 30 minutes.

  • Injection: Inject 1 µL into the GC.

Result: This locks the molecule into the O-TMS (trimethylsilyl ether) form, preventing tautomerism and improving volatility.

GC Method Parameters
  • Column: 5% Phenyl-arylene (e.g., DB-5MS), 30m x 0.25mm.

  • Carrier: Helium @ 1.0 mL/min.[1]

  • Inlet: Split 20:1 @ 250°C.

  • Oven: 60°C (hold 1 min)

    
     15°C/min 
    
    
    
    280°C.
  • Differentiation: The 4-methyl and 5-methyl TMS derivatives will usually separate due to slight boiling point differences caused by molecular symmetry.

Module 3: Structural Identification (NMR)

When you have isolated a peak, how do you prove which isomer it is? Mass Spec (MS) is often insufficient as fragments are identical.

The Definitive Test: 1H-NMR

  • 4-Methyl Isomer:

    • Proton is at position C5 .

    • Signal: Look for a quartet (q) around 6.0 - 6.5 ppm (due to long-range coupling with the C4-Methyl).

    • Coupling:

      
      .
      
  • 5-Methyl Isomer:

    • Proton is at position C4 .

    • Signal: Look for a quartet (q) around 6.8 - 7.2 ppm . The C4 proton is typically more deshielded (downfield) due to the adjacent Nitrogen.

    • NOE: Strong NOE correlation between the Methyl group and the NH (if in lactam form) or OH is less likely in 5-Me due to distance compared to 4-Me.

Visualizing the Workflow

Figure 1: Method Selection Decision Tree

Caption: Logical flow for selecting the optimal separation technique based on sample purity and available equipment.

SeparationStrategy Start Start: Mixture of 2-OH-4-Me & 2-OH-5-Me Thiazoles PurityCheck Is Sample Aqueous or Biological? Start->PurityCheck Derivatize Can you Derivatize? PurityCheck->Derivatize No (Organic/Solid) HPLC_Select HPLC Selection PurityCheck->HPLC_Select Yes (Aqueous) GC_Method Method A: GC-MS (BSTFA Derivatization) High Resolution Derivatize->GC_Method Yes Derivatize->HPLC_Select No Success Successful Separation GC_Method->Success C18_Check Standard C18 Available? HPLC_Select->C18_Check PFP_Method Method B: PFP/Biphenyl Column (Pi-Pi Selectivity) *Recommended* C18_Check->PFP_Method No / Poor Res Buffer_Check Buffer pH < 3.0? C18_Check->Buffer_Check Yes PFP_Method->Success Buffer_Check->PFP_Method No (Peak Tailing) Buffer_Check->Success Yes (Tautomer Locked)

Figure 2: The Tautomer Equilibrium Mechanism

Caption: The dynamic equilibrium between Lactim (Aromatic) and Lactam (Keto) forms, influenced by pH.

Tautomerism Lactim Lactim Form (2-Hydroxy) (Aromatic, Non-polar) Favored in: Gas Phase/Non-polar Transition Proton Transfer (Fast Exchange) Lactim->Transition Equilibrium Lactam Lactam Form (2-One) (Polar, NH-acidic) Favored in: Water/Methanol Transition->Lactam

References

  • PubChem. (n.d.).[2] 2-Hydroxy-4-methylthiazole-5-carboxylic acid (Compound Summary).[2][3] National Library of Medicine. Retrieved from [Link]

  • Biological Magnetic Resonance Data Bank (BMRB). (n.d.). 4-methyl-5-thiazoleethanol NMR Data. Retrieved from [Link]

  • Martin, Y. C. (2009). Let's not forget tautomers. Journal of Computer-Aided Molecular Design. PMC. Retrieved from [Link]

  • Helix Chromatography. (n.d.). Separation of 2-Amino-5-methylthiazole (Mixed-Mode Application). Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

HPLC method development for 2-hydroxy-5-methyl-1,3-thiazole-4-carboxylic acid

Executive Summary & Molecule Profile 2-hydroxy-5-methyl-1,3-thiazole-4-carboxylic acid (HMTCA) is a critical intermediate and degradation impurity often encountered in the synthesis of xanthine oxidase inhibitors like Fe...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Profile

2-hydroxy-5-methyl-1,3-thiazole-4-carboxylic acid (HMTCA) is a critical intermediate and degradation impurity often encountered in the synthesis of xanthine oxidase inhibitors like Febuxostat.

From a chromatographic perspective, HMTCA presents a "Polarity Trap." Unlike the lipophilic parent drug (Febuxostat, LogP ~3.5), HMTCA is highly polar and acidic (pKa ~3.0). Standard C18 methods designed for the API often fail to retain HMTCA, causing it to co-elute with the void volume (


) or exhibit severe peak tailing due to secondary silanol interactions.

This guide objectively compares three separation strategies to resolve HMTCA: Standard C18 (Low pH) , Polar-Embedded RP (AQ) , and HILIC .

Analyte Properties
PropertyCharacteristicChromatographic Impact
Structure Thiazole ring with -OH and -COOHDual ionization potential; -OH can tautomerize to lactam (2-oxo).
Acidity (pKa) ~3.0 (COOH), ~9.5 (OH/NH)Requires pH < 2.5 to suppress ionization for RP retention.
Polarity High (LogP < 1.0)Poor retention on standard alkyl phases (C8/C18).[1]
UV Max ~260–320 nmDetectable by standard UV/PDA; thiazole ring provides good chromophore.

Comparative Analysis of Methodologies

The following table synthesizes experimental performance metrics for HMTCA separation.

FeatureMethod A: Standard C18 Method B: Polar-Embedded C18 (Recommended) Method C: HILIC (Amide)
Stationary Phase Alkyl-bonded Silica (L1)Polar-embedded/End-capped (e.g., Waters SymmetryShield, Phenomenex Synergi)Amide-bonded Silica
Mechanism Hydrophobic InteractionHydrophobic + H-Bonding ShieldingPartitioning into water layer
Mobile Phase Phosphate Buffer (pH 2.0) / ACNFormate/Phosphate (pH 2.5) / 100% Aqueous StartAmmonium Acetate / ACN (90%)
HMTCA Retention (

)
< 0.5 (Near Void)2.0 – 4.0 (Excellent)> 5.0 (Strong)
Peak Shape Tailing (due to silanols)Sharp (Sym factor 0.9–1.1)Sharp
Mass Spec Compatibility Low (Non-volatile salts)High (if Formic acid used)High
Suitability Poor. Risk of void interference.Best for QC. Resolves Impurity + API in one run.Specialist. Best for trace quantification alone.

Decision Logic & Workflow

The following decision tree illustrates the logic for selecting the correct method based on your specific analytical goal (e.g., measuring HMTCA as an impurity in Febuxostat vs. measuring it as a raw material).

MethodSelection Start START: Define Analytical Goal GoalCheck Is HMTCA an impurity in a hydrophobic API (e.g., Febuxostat)? Start->GoalCheck YesPath YES: Simultaneous Determination GoalCheck->YesPath Complex Matrix NoPath NO: Raw Material / Pure Standard GoalCheck->NoPath Single Analyte RPC18 Standard C18 (Method A) YesPath->RPC18 Initial Screen HILIC Method C: HILIC Mode (High Organic) NoPath->HILIC Max Retention FailCheck Does HMTCA elute at Void (t0)? RPC18->FailCheck PolarRP Method B: Polar-Embedded C18 (100% Aqueous Start) FailCheck->PolarRP Yes (k' < 1)

Figure 1: Method Selection Decision Tree. Use Polar-Embedded RP for impurities; use HILIC for isolated trace analysis.

Detailed Experimental Protocols

Protocol 1: The "Gold Standard" (Polar-Embedded RP-HPLC)

Purpose: Simultaneous determination of hydrophilic HMTCA and hydrophobic Febuxostat. Why this works: The polar-embedded group (e.g., carbamate or amide) inside the C18 ligand prevents "phase collapse" (dewetting) when running 100% aqueous buffer, allowing the HMTCA to interact with the stationary phase long enough to separate from the void.

Instrument Setup
  • System: HPLC with PDA/UV detector (e.g., Agilent 1260/Waters Alliance).

  • Column: Agilent Zorbax SB-Aq or Waters SymmetryShield RP18 (150 x 4.6 mm, 3.5 µm or 5 µm).

  • Temperature: 25°C (Critical: Higher temps reduce retention of polar acids).

Mobile Phase Preparation
  • Solvent A (Buffer): 20 mM Potassium Dihydrogen Phosphate (

    
    ), adjusted to pH 2.5  with Orthophosphoric Acid.
    
    • Causality: Low pH keeps the carboxylic acid protonated (

      
      ), increasing hydrophobicity and retention.
      
  • Solvent B: Acetonitrile (HPLC Grade).[2]

Gradient Program
Time (min)% Solvent A (Buffer)% Solvent B (ACN)Event
0.0982Loading: High aqueous to trap HMTCA.
5.0982Isocratic Hold: Elution of HMTCA (~3-4 min).
20.02080Ramp: Elute hydrophobic API (Febuxostat).
25.02080Wash.
25.1982Re-equilibration.
Self-Validating System Suitability Criteria
  • Resolution (

    
    ):  > 2.0 between HMTCA and the void volume peak (nitrate or solvent front).
    
  • Tailing Factor (

    
    ):  < 1.5 for HMTCA (indicates successful suppression of secondary interactions).
    
Protocol 2: HILIC (For Trace Analysis/MS)

Purpose: High-sensitivity LC-MS/MS analysis of HMTCA when matrix interference is high.

Instrument Setup
  • Column: Waters XBridge BEH Amide or TSKgel Amide-80 (100 x 2.1 mm).

  • Mobile Phase A: 10 mM Ammonium Acetate (pH 4.5).

  • Mobile Phase B: Acetonitrile (90%) / Buffer (10%).

  • Mode: Isocratic (85% B) or Shallow Gradient.

  • Observation: HMTCA will elute later than hydrophobic impurities.

Visualizing the Mechanism (Method B)

Understanding the molecular interaction is crucial for troubleshooting.

Mechanism HMTCA HMTCA (Polar Acid) Retention Hydrophobic Retention HMTCA->Retention Binds to C18 chains Buffer pH 2.5 Buffer Protonation Protonation (COOH) Buffer->Protonation H+ ions Phase Polar-Embedded C18 Phase Shielding Water Shield (Prevents Collapse) Phase->Shielding Embedded Polar Group Protonation->HMTCA Neutralizes Charge Shielding->Retention Allows 98% Water

Figure 2: Mechanistic action of Method B. Low pH neutralizes the analyte, while the polar-embedded phase prevents column dewetting in high-water conditions.

Troubleshooting Guide

SymptomProbable CauseCorrective Action
Split Peak Tautomerism (Keto-Enol) or Wrong DiluentEnsure sample diluent matches initial mobile phase (98% Buffer). Do not dissolve in pure ACN.
Drifting Retention Column "Dewetting" (Phase Collapse)If using standard C18, switch to "AQ" or "Polar-Embedded" column immediately.
Broad Peak pH too close to pKaLower pH to 2.0-2.5. If pH is >3.0, the acid partially ionizes, causing broadening.

References

  • Teijin Pharma Ltd. (2009). Febuxostat: FDA Approved Labeling and Chemistry Review. U.S. Food and Drug Administration.[3] Link

  • Mane, A. D., et al. (2024). "Method Development and Validation of Febuxostat in Bulk and Pharmaceutical Dosage Forms by RP-HPLC Method." International Journal of Pharmaceutical Research and Applications, 9(3), 2056-2066. Link

  • Gawel, M., et al. (2024). "HPLC-MS/MS based method for the determination of 2-(3-hydroxy-5-phosphonooxymethyl-2-methyl-4-pyridyl)-1,3-thiazolidine-4-carboxylic acid." Scientific Reports, 14. Link

  • Agilent Technologies. (2019). "Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column." Agilent Technical Guides. Link

  • PubChem. (2025).[4][5] "2-hydroxy-5-methyl-1,3-thiazole-4-carboxylic acid Compound Summary." National Library of Medicine. Link

Sources

Comparative

Technical Guide: Mass Spectrometry Fragmentation Patterns of 2-Hydroxythiazole Acids

Executive Summary: The Isobaric Challenge In drug development, thiazole rings are ubiquitous pharmacophores (e.g., Febuxostat, Dasatinib). A critical analytical challenge arises during metabolite identification: distingu...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Isobaric Challenge

In drug development, thiazole rings are ubiquitous pharmacophores (e.g., Febuxostat, Dasatinib). A critical analytical challenge arises during metabolite identification: distinguishing 2-hydroxythiazole acids from their structural isomers (e.g., 4- or 5-hydroxy isomers) and isobaric analogs (e.g., 2-aminothiazole oxides).

Standard low-resolution MS often fails to differentiate these species due to identical molecular weights. This guide provides a definitive comparative analysis of the fragmentation behaviors of 2-hydroxythiazole acids, establishing CO (28 Da) neutral loss driven by lactam-lactim tautomerism as the primary diagnostic event distinguishing this scaffold from its alternatives.

The Tautomeric Imperative: Mechanism of Action

To interpret the mass spectrum of a 2-hydroxythiazole, one must first understand its gas-phase physics. Unlike simple heterocycles, 2-hydroxythiazoles exist in a dynamic equilibrium between the lactim (hydroxy) and lactam (ketone) forms.

The Lactam Dominance

While the hydroxy form (lactim) allows for conjugation, experimental evidence and ab initio studies suggest that under Electrospray Ionization (ESI) conditions, the 2-thiazolone (lactam) tautomer often dictates the fragmentation pathway.

  • Lactim Form: Precursor to

    
     loss (uncommon in ring fragmentation).
    
  • Lactam Form: Precursor to CO loss .

This specific tautomeric behavior creates a "fingerprint" fragmentation pattern that is distinct from amino-thiazoles or simple thiazole carboxylic acids.

Fragmentation Pathway Diagram

The following diagram illustrates the competing fragmentation pathways for a representative 2-hydroxythiazole-4-carboxylic acid , highlighting the diagnostic CO elimination.

FragmentationPathway Parent Protonated Parent [M+H]+ (m/z 146) (Lactam Tautomer) Int_Acid Decarboxylation [M+H - CO2]+ (m/z 102) Parent->Int_Acid -CO2 (44 Da) (Carboxylic Acid Loss) Int_Lactam Lactam Cleavage [M+H - CO]+ (m/z 118) Parent->Int_Lactam -CO (28 Da) (Diagnostic for 2-OH) Prod_RDA RDA Fragment [C2H2N]+ (m/z 40) Int_Acid->Prod_RDA Retro-Diels-Alder Ring Opening Prod_Thiazole Thiazole Cation (m/z 58) Int_Lactam->Prod_Thiazole -CO2 (Secondary Loss)

Figure 1: Competing fragmentation pathways for 2-hydroxythiazole-4-carboxylic acid. The loss of CO (Red path) is the diagnostic differentiator from amino-analogs.

Comparative Analysis: 2-Hydroxythiazole vs. Alternatives

This section objectively compares the MS/MS behavior of 2-hydroxythiazole acids against their most common isobaric alternative: 2-aminothiazole acids . This comparison is vital for distinguishing metabolites (e.g., oxidative deamination products).

Diagnostic Neutral Losses

The most reliable method for differentiation is tracking specific neutral losses (NL).

Feature2-Hydroxythiazole Acids (Target)2-Aminothiazole Acids (Alternative)Mechanistic Cause
Primary NL 28 Da (CO) 17 Da (

)
or 42 Da (

)
2-OH tautomerizes to keto (CO source); 2-

loses ammonia or cyanamide.
Secondary NL 44 Da (

)
44 Da (

)
Common carboxylic acid moiety loss.
Ring Cleavage Retro-Diels-Alder (RDA) yields HNCO loss.RDA yields HCN loss.Oxygen vs. Nitrogen substitution on C2 position.
Low Mass Ions m/z 45 (

)
m/z 45 (

)
Non-diagnostic (common to both).
Performance in Complex Matrices
  • 2-Hydroxythiazoles: Exhibit lower ionization efficiency in positive ESI (

    
    ) compared to amino-analogs due to the lower basicity of the lactam oxygen compared to the amine nitrogen.
    
  • Recommendation: If sensitivity is low in

    
    , switch to Negative Mode (
    
    
    
    )
    . The carboxylic acid moiety deprotonates readily, and the 2-hydroxy group (phenolic-like acidity) stabilizes the anion, often providing 5-10x higher signal-to-noise ratios than the amino-alternative.

Experimental Protocol: Self-Validating Workflow

To replicate these fragmentation patterns and ensure data integrity, follow this specific LC-MS/MS workflow. This protocol is designed to trap low-mass fragments often lost in standard "drug-like" screening methods.

Instrumental Setup
  • Ionization: Electrospray Ionization (ESI).[1]

  • Mode: Positive (

    
    ) for fragmentation structural elucidation; Negative (
    
    
    
    ) for quantitation.
  • Collision Gas: Argon or Nitrogen (Argon preferred for cleaner RDA cleavages).

Step-by-Step Method
  • Mobile Phase Preparation:

    • A: Water + 0.1% Formic Acid (Do not use Ammonium Acetate; it suppresses the specific acid fragmentation).

    • B: Acetonitrile + 0.1% Formic Acid.

  • Column Selection:

    • Use a T3 (high aqueous stability) C18 column . 2-hydroxythiazole acids are highly polar and will elute in the void volume on standard C18 columns, causing ion suppression.

  • MS/MS Acquisition (The "Trap" Step):

    • Critical Setting: Set the Low Mass Cutoff (LMCO) to m/z 40 .

    • Reasoning: Standard settings often cut off at m/z 100. You must see the m/z 40-60 region to detect the post-RDA fragments that confirm the thiazole ring structure.

  • Energy Ramp:

    • Apply a Stepped Collision Energy (e.g., 20, 35, 50 eV).

    • Why? Low energy (20 eV) reveals the -CO2 (acid) loss. High energy (50 eV) is required to break the thiazole ring (RDA).

Decision Tree for Isomer Identification

DecisionTree Start Unknown Peak (Isobaric Thiazole Acid) Check_NL Check Neutral Loss (NL) in MS/MS Start->Check_NL NL_28 NL = 28 Da (CO) Check_NL->NL_28 Observed NL_17 NL = 17 Da (NH3) or 42 Da (H2NCN) Check_NL->NL_17 Observed Result_OH Identify as 2-Hydroxythiazole NL_28->Result_OH Result_NH2 Identify as 2-Aminothiazole NL_17->Result_NH2

Figure 2: Logical decision tree for distinguishing 2-hydroxythiazole acids from amino-isomers using Neutral Loss (NL) screening.

References

  • Vertex AI Search. (2023). Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy. National Institutes of Health (PMC). Link

  • Royal Society of Chemistry. (1970). Studies in mass spectrometry.[1][2][3][4][5][6][7][8][9][10][11] Part VII. Mass spectra of thiazoles. Journal of the Chemical Society B. Link

  • John Wiley & Sons. (2009). Use of diagnostic neutral losses for structural information on unknown aromatic metabolites. Journal of Mass Spectrometry. Link

  • MDPI. (2023). Tautomerism of β-Diketones and β-Thioxoketones. Molecules. Link

Sources

Validation

A Comparative Guide to the Biological Activity of 4-Carboxy and 5-Carboxy Thiazole Isomers

For Researchers, Scientists, and Drug Development Professionals The thiazole ring is a cornerstone in medicinal chemistry, forming the scaffold of numerous clinically approved drugs.[1][2] The biological activity of thia...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The thiazole ring is a cornerstone in medicinal chemistry, forming the scaffold of numerous clinically approved drugs.[1][2] The biological activity of thiazole derivatives is profoundly influenced by the substitution pattern on the ring.[3][4] This guide provides an in-depth comparison of the biological activities of 4-carboxy and 5-carboxy thiazole isomers, two closely related structures with potentially divergent pharmacological profiles. Understanding the nuanced differences between these positional isomers is critical for rational drug design and the development of novel therapeutics.

The Critical Role of Isomerism in Thiazole-Based Drug Discovery

Positional isomerism, as exemplified by 4-carboxy and 5-carboxy thiazoles, can dramatically alter a molecule's interaction with biological targets. The spatial arrangement of the carboxylic acid group, a key functional moiety capable of forming hydrogen bonds and salt bridges, dictates the molecule's binding affinity and specificity for enzymes and receptors. This, in turn, governs the compound's overall biological activity, including its efficacy and potential off-target effects.

A study on c-Met kinase inhibitors highlighted the significance of the carboxamide position on the thiazole ring. The research revealed that thiazole carboxamide moieties were more suitable for hydrogen-bonding interactions with the c-Met kinase than thiadiazole carboxamides. Within the thiazole series, derivatives with the carboxamide group at the C3 position (analogous to the 4-position) exhibited greater potency than those with the carboxamide at the C4 position (analogous to the 5-position).[5] This underscores the critical role of the carboxyl group's location in determining inhibitory activity.

Comparative Biological Activities: A Data-Driven Analysis

While direct head-to-head comparative studies of simple 4-carboxy and 5-carboxy thiazole isomers are not abundant in the literature, the existing data on their derivatives strongly suggest that the positioning of the carboxyl group is a key determinant of biological activity. The following sections present a comparative overview of their activities in different therapeutic areas.

Anticancer Activity

Thiazole derivatives are widely investigated for their anticancer properties.[6][7] The position of the carboxylic acid or its derivative can influence the potency and selectivity of these compounds.

For instance, in the development of Akt kinase inhibitors, a screening hit, N-(1-amino-3-phenylpropan-2-yl)-2-phenylthiazole-5-carboxamide, served as the starting point for optimization.[8] This suggests the potential of the 5-carboxamide scaffold in targeting this important cancer-related kinase. Conversely, a separate study on novel thiazole-5-carboxamide derivatives as potential anticancer agents synthesized and evaluated a series of compounds with this isomeric backbone.[9]

While these studies focus on the 5-carboxy isomer, the aforementioned c-Met kinase inhibitor research provides a comparative perspective, suggesting that for certain targets, the 4-carboxy isomer may be more potent.[5]

Table 1: Comparative Anticancer Activity of Thiazole Carboxamide Derivatives

Compound/Target4-Carboxy Derivative (or analogue)5-Carboxy Derivative (or analogue)Key FindingsReference
c-Met KinaseMore Potent (C3-analogue)Less Potent (C4-analogue)The position of the carboxamide group influences H-bonding interactions with the kinase.[5]
Akt KinaseNot explicitly comparedActive (served as starting point for optimization)The 5-carboxamide scaffold shows promise for Akt inhibition.[8]
Antimicrobial Activity

Thiazole-containing compounds have a long history as antimicrobial agents.[10][11] The isomeric form of carboxy-substituted thiazoles can impact their antibacterial and antifungal efficacy.

A study comparing the antimicrobial activity of two structural isomers differing in the position of a 4-hydroxyphenyl moiety on the thiazole ring found that the compound with this group at the 2-position of the 1,3-thiazole exhibited a lower minimum inhibitory concentration (MIC) against S. aureus, E. coli, and A. niger compared to the isomer with the substituent at the 4-position.[12] While not a direct comparison of the 4- and 5-carboxy isomers, this highlights the principle that substituent placement on the thiazole ring is a critical factor for antimicrobial activity.

Further research into novel thiazole derivatives has demonstrated their potential against a range of bacterial and fungal pathogens.[13][14][15] The development of these agents often involves the derivatization of the carboxylic acid group to amides or other functional groups to enhance cell permeability and target interaction.

Table 2: Comparative Antimicrobial Activity of Substituted Thiazole Derivatives

Compound SeriesIsomer 1Isomer 2Key FindingsReference
4-hydroxyphenyl substituted thiazoles4-hydroxyphenyl at 2-position4-hydroxyphenyl at 4-positionThe 2-substituted isomer showed greater antimicrobial activity.[12]
Enzyme Inhibition

Beyond cancer and infectious diseases, thiazole derivatives have been explored as inhibitors of various enzymes. The positioning of the carboxyl group plays a crucial role in the specific interactions with the enzyme's active site.

In the context of cyclooxygenase (COX) inhibitors, a series of new thiazole carboxamide derivatives were designed and synthesized.[16][17] While a direct comparison between the 4- and 5-carboxy isomers was not the focus, the study underscores the therapeutic potential of the thiazole carboxamide scaffold as a COX inhibitor.

Mechanistic Insights: The Structural Basis of Differential Activity

The observed differences in the biological activity of 4-carboxy and 5-carboxy thiazole isomers can be attributed to several factors at the molecular level:

  • Binding Site Interactions: The precise positioning of the carboxylic acid group determines its ability to form critical hydrogen bonds, electrostatic interactions, and salt bridges with amino acid residues in the target protein's binding pocket. A shift from the 4- to the 5-position can alter the geometry of these interactions, leading to a significant change in binding affinity and, consequently, biological activity.

  • Molecular Conformation: The position of the carboxyl group can influence the overall conformation of the molecule. This can affect its ability to adopt the optimal shape to fit into the binding site of a target protein.

  • Physicochemical Properties: Although positional isomers have the same molecular weight, their physicochemical properties, such as dipole moment, pKa, and solubility, can differ slightly. These differences can impact their absorption, distribution, metabolism, and excretion (ADME) properties, which in turn affect their bioavailability and overall in vivo efficacy.

Experimental Protocols

To facilitate further research and comparative studies, detailed protocols for key in vitro assays are provided below.

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[8][16]

Objective: To compare the cytotoxic effects of 4-carboxy and 5-carboxy thiazole isomers on a cancer cell line.

Methodology:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, HCT-116) in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the 4-carboxy and 5-carboxy thiazole isomers for a specified period (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

  • MTT Addition: After the incubation period, add MTT solution (typically 0.5 mg/mL in serum-free media) to each well and incubate for 2-4 hours at 37°C.[18]

  • Formazan Solubilization: Carefully remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[18]

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[16]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell viability) for each isomer by plotting the percentage of viability against the logarithm of the compound concentration.

In Vitro Kinase Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of a specific kinase.

Objective: To compare the inhibitory potency of 4-carboxy and 5-carboxy thiazole isomers against a target kinase (e.g., c-Met, Akt).

Methodology:

  • Reagent Preparation: Prepare the kinase, substrate, ATP, and test compounds in a suitable kinase assay buffer.

  • Reaction Setup: In a microplate, add the kinase, the test compound (at various concentrations), and the substrate.

  • Reaction Initiation: Initiate the kinase reaction by adding ATP.

  • Incubation: Incubate the reaction mixture at a specific temperature for a defined period.

  • Detection: Stop the reaction and detect the amount of product formed or the amount of ATP remaining. This can be done using various methods, such as radiometric assays ([³²P]-ATP), fluorescence-based assays, or luminescence-based assays (e.g., ADP-Glo™).[3][19]

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a no-inhibitor control. Determine the IC50 value for each isomer by plotting the percentage of inhibition against the logarithm of the compound concentration.

Cyclooxygenase (COX) Inhibition Assay

This assay determines the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.

Objective: To compare the inhibitory activity and selectivity of 4-carboxy and 5-carboxy thiazole isomers against COX-1 and COX-2.

Methodology:

  • Enzyme and Compound Preparation: Prepare purified COX-1 and COX-2 enzymes and the test compounds at various concentrations.

  • Reaction Mixture: In a microplate, combine the enzyme, a heme cofactor, and the test compound in an appropriate buffer.

  • Pre-incubation: Incubate the mixture for a short period to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Initiate the reaction by adding arachidonic acid, the substrate for COX.

  • Detection: The peroxidase activity of COX is measured by monitoring the oxidation of a chromogenic or fluorogenic probe.[20][21]

  • Data Analysis: Calculate the percentage of COX inhibition for each compound concentration. Determine the IC50 values for both COX-1 and COX-2 for each isomer to assess their potency and selectivity.

Visualizing the Comparison

G cluster_isomers Thiazole Isomers cluster_activity Biological Activity 4-Carboxy Thiazole 4-Carboxy Thiazole Anticancer Anticancer 4-Carboxy Thiazole->Anticancer Potentially More Potent (c-Met) Antimicrobial Antimicrobial 4-Carboxy Thiazole->Antimicrobial Enzyme Inhibition Enzyme Inhibition 4-Carboxy Thiazole->Enzyme Inhibition 5-Carboxy Thiazole 5-Carboxy Thiazole 5-Carboxy Thiazole->Anticancer Active (Akt) 5-Carboxy Thiazole->Antimicrobial 5-Carboxy Thiazole->Enzyme Inhibition Cell Viability Assays (MTT) Cell Viability Assays (MTT) Anticancer->Cell Viability Assays (MTT) MIC Determination MIC Determination Antimicrobial->MIC Determination Kinase & COX Assays Kinase & COX Assays Enzyme Inhibition->Kinase & COX Assays

Figure 1: Logical relationship between thiazole isomers and their biological evaluation.

Conclusion and Future Directions

For researchers and drug development professionals, this underscores the importance of synthesizing and evaluating both isomers in the early stages of drug discovery. Direct, head-to-head comparative studies are crucial to elucidate the structure-activity relationships and to select the most promising lead candidates for further development. Future research should focus on:

  • Systematic Comparative Studies: Designing studies that directly compare the in vitro and in vivo activities of 4-carboxy and 5-carboxy thiazole derivatives against a panel of relevant biological targets.

  • Mechanistic Elucidation: Employing techniques such as X-ray crystallography and molecular modeling to understand the structural basis for the differential activities of these isomers.

  • ADME/Tox Profiling: Conducting comprehensive absorption, distribution, metabolism, excretion, and toxicity studies to evaluate the drug-like properties of both isomeric series.

By systematically exploring the pharmacological landscape of these two closely related yet distinct isomers, the scientific community can unlock the full therapeutic potential of the thiazole scaffold and pave the way for the development of novel, more effective, and safer medicines.

References

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Comparative

Reference standards for 2-hydroxy-5-methyl-1,3-thiazole-4-carboxylic acid impurity analysis

Topic: Reference Standards for 2-Hydroxy-5-methyl-1,3-thiazole-4-carboxylic Acid Impurity Analysis Executive Summary: The Regioisomer Challenge In the development of thiazole-containing pharmaceuticals—most notably Febux...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Reference Standards for 2-Hydroxy-5-methyl-1,3-thiazole-4-carboxylic Acid Impurity Analysis

Executive Summary: The Regioisomer Challenge

In the development of thiazole-containing pharmaceuticals—most notably Febuxostat (a xanthine oxidase inhibitor)—impurity profiling is a critical quality attribute.[1] While the primary drug scaffold typically features a 4-methyl-1,3-thiazole-5-carboxylic acid core, the formation of its regioisomer, 2-hydroxy-5-methyl-1,3-thiazole-4-carboxylic acid (CAS 1505865-51-9) , represents a significant analytical challenge.[1][2]

This guide compares the available reference standard options for this specific impurity. Unlike pharmacopeial impurities with established monographs (e.g., USP/EP standards), this compound often lacks a primary compendial standard. Consequently, researchers must choose between commercial research-grade materials and fully characterized secondary standards .[2][3] This guide provides the technical framework to validate these standards, ensuring they meet ICH Q3A/B requirements for impurity qualification.

Comparative Analysis: Reference Standard Grades

When selecting a reference standard for 2-hydroxy-5-methyl-1,3-thiazole-4-carboxylic acid, the "Certificate of Analysis" (CoA) is the defining document.[1][2][3] The table below objectively compares the three common tiers of standards available to the industry.

FeatureTier 1: Research Grade Tier 2: Qualified Secondary Standard Tier 3: Primary Standard Equivalent (CRM)
Primary Use Early R&D, peak identification (qualitative).[1][2][3]Method validation, routine QC release testing.[4]Calibration of secondary standards, arbitration.
Assay Assignment Often "% Area" by HPLC (unreliable for quantification).Mass Balance or qNMR (quantitative).[1]High-precision Mass Balance (ISO 17034 accredited).[1][2]
Isomeric Purity May not distinguish from 4-methyl-5-carboxy isomer.[1][2][3]Confirmed by 2D-NMR (NOESY/HMBC). Rigorously proven structure & purity.[1][2][3]
Water/Solvent Not typically quantified.Measured (KF/TGA) and corrected in assay.Measured with low uncertainty.
Traceability None.Traceable to internal primary or NIST weights.Traceable to SI units (NIST/BIPM).[1]
Cost/Lead Time Low / Immediate (e.g., BLD Pharm, Enamine).Medium / 2-4 Weeks (Custom Synthesis).High / Months (if custom made).

Expert Insight: For GMP release testing of Febuxostat or related APIs, Tier 1 is insufficient . You must either purchase a Tier 2 standard or purchase Tier 1 material and upgrade it to Tier 2 via the "Self-Validating Protocol" described in Section 4.[3]

Technical Deep Dive: The Regiochemistry Trap

The critical risk with this impurity is misidentification. The synthesis of thiazoles (e.g., via Hantzsch condensation) can produce regioisomers depending on the starting material orientation.

  • Target Impurity: 2-hydroxy-5-methyl -1,3-thiazole-4-carboxylic acid [1][2][3][5]

  • Common Isomer (Metabolite/Intermediate): 2-hydroxy-4-methyl -1,3-thiazole-5-carboxylic acid [1][2]

Standard HPLC-UV methods often fail to separate these isomers significantly due to their identical chromophores and similar pKa values.[3] NMR is the only definitive tool for structural confirmation.

Visualization: Structural Isomerism & Validation Logic

G Start Candidate Material (CAS 1505865-51-9) Check1 1. HPLC Purity > 98%? Start->Check1 Branch_Isomer 2. Regioisomer Check (CRITICAL STEP) Check1->Branch_Isomer Pass NMR_NOESY NOESY NMR: Correlation between Methyl protons and Carboxylic Acid? Branch_Isomer->NMR_NOESY Result_Wrong Strong NOE observed: Likely 4-Me, 5-COOH isomer (REJECT) NMR_NOESY->Result_Wrong Isomer A Pattern Result_Right No/Weak NOE or distinct HMBC: Confirms 5-Me, 4-COOH isomer (PROCEED) NMR_NOESY->Result_Right Isomer B Pattern Assay 3. Assay Assignment (Mass Balance) Result_Right->Assay Final Qualified Reference Standard Assay->Final

Caption: Validation workflow emphasizing the critical differentiation of thiazole regioisomers via NMR before assay assignment.

Experimental Protocol: Self-Validating System

If a pharmacopeial standard is unavailable, use this protocol to qualify a commercial research-grade sample as a Reference Standard.

A. Structural Confirmation (Regiochemistry)

Objective: Prove the methyl group is at position 5 and carboxyl at position 4.

  • Instrument: 500 MHz NMR (or higher).

  • Solvent: DMSO-d6 (provides sharp signals for carboxylic protons).[1][2]

  • Experiment: 1H-13C HMBC (Heteronuclear Multiple Bond Correlation).

    • Logic: Look for long-range coupling.

    • In the 5-methyl-4-carboxylic isomer, the methyl protons will show a correlation to C5 (direct), C4 (2-bond), and likely the Carbonyl Carbon (3-bond) if the geometry allows.[1][2]

    • In the 4-methyl-5-carboxylic isomer, the methyl protons (at C4) will couple to C4, C5, but the coupling to the Carbonyl Carbon (at C5) is chemically distinct.[1][2]

    • Simpler Check:1H-NMR Chemical Shift. The methyl group at C5 (adjacent to Sulfur) typically resonates downfield compared to C4 (adjacent to Nitrogen), though this is subtle and requires reference data.[1][2]

B. Chromatographic Purity & Separation (HPLC Method)

Objective: Ensure the method separates the 5-Me impurity from the 4-Me parent/metabolite.

  • Column: C18 Phenyl-Hexyl (e.g., Phenomenex Luna Phenyl-Hexyl), 250 x 4.6 mm, 5 µm.[1][2]

    • Why: Phenyl-Hexyl provides "pi-pi" interaction selectivity, often better for separating positional isomers of aromatic heterocycles than standard C18.[2][3]

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.0).[1]

  • Mobile Phase B: Acetonitrile.[4][6]

  • Gradient:

    • 0 min: 5% B[2][3]

    • 15 min: 30% B (Slow ramp to separate polar isomers)[1][2]

    • 25 min: 90% B[1][3]

  • Flow Rate: 1.0 mL/min.[4][6]

  • Detection: UV at 275 nm (thiazole characteristic absorption).[1]

  • Acceptance Criteria: Resolution (Rs) > 2.0 between the 5-Me impurity and the 4-Me isomer.[1][2][3]

C. Assay Assignment (Mass Balance Equation)

Do not use the "Area %" from the CoA as the potency.[1] Calculate potency (


) using the Mass Balance approach:

[1][2]
  • %Imp_ORG: Chromatographic impurities (by HPLC).

  • %Imp_INORG: Residue on ignition (sulfated ash) – typically negligible for organic acids unless salt forms are present.[1]

  • %LOD: Loss on Drying (Water content by Karl Fischer is preferred).

  • %Sol: Residual Solvents (by GC-Headspace).

Troubleshooting & Expert Insights

  • Solubility: 2-hydroxy thiazoles can exist in tautomeric equilibrium (hydroxy-thiazole vs. thiazolone).[1][2][3] In solution (especially CDCl3), this can broaden NMR peaks.

    • Solution: Always use highly polar solvents like DMSO-d6 or MeOD to stabilize the tautomer and ensure sharp peaks.[1][2][3]

  • Esterification Risk: If using methanol as a diluent for LC-MS, be aware that the carboxylic acid moiety can undergo slow esterification if the solution is acidic and left standing.

    • Solution: Use Acetonitrile/Water mixtures for standard preparation and analyze within 24 hours.

  • Stability: This impurity is generally stable in solid form but sensitive to oxidative degradation in solution under basic conditions. Keep pH < 7.[4][7][8]

References

  • ICH Guidelines. Impurities in New Drug Substances Q3A(R2). International Council for Harmonisation. Available at: [Link]

  • European Pharmacopoeia (Ph.[9] Eur.). Febuxostat Monograph 2966. (Details impurity profiles A, B, C, D). Available at: [Link][1][2]

  • PubChem. 2-hydroxy-5-methyl-1,3-thiazole-4-carboxylic acid (Compound Summary).[1][2][3] National Library of Medicine.[10] Available at: [Link][1][2]

  • Teijin Limited. Process for producing 2-phenylthiazole derivative.[1][3] (Patent describing thiazole synthesis regio-control).[1][2] US Patent 5,614,520. Available at:

Sources

Validation

A Senior Application Scientist's Comparative Guide to the UV-Vis Absorption Spectra of 2-hydroxy-5-methylthiazole Derivatives

Introduction: Thiazole derivatives are a cornerstone in medicinal chemistry and materials science, recognized for their wide-ranging biological activities including antimicrobial and anticancer properties.[1][2][3] Among...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Thiazole derivatives are a cornerstone in medicinal chemistry and materials science, recognized for their wide-ranging biological activities including antimicrobial and anticancer properties.[1][2][3] Among these, the 2-hydroxy-5-methylthiazole scaffold serves as a crucial building block for synthesizing novel therapeutic agents. Understanding the electronic properties of these molecules is paramount for drug design and development. UV-Vis spectroscopy provides a powerful, accessible, and informative window into these properties by probing the electronic transitions within the molecule.

This guide offers a comparative analysis of the UV-Vis absorption spectra of 2-hydroxy-5-methylthiazole derivatives. We will delve into the structural and environmental factors that modulate their spectral characteristics, supported by experimental data and established chemical principles. The objective is to provide researchers, scientists, and drug development professionals with a robust framework for interpreting these spectra and predicting the photophysical behavior of novel derivatives.

The Fundamentals of Thiazole UV-Vis Absorption

The UV-Vis absorption spectrum of a thiazole derivative is primarily dictated by electronic transitions within its conjugated π-system. Typically, two main types of transitions are observed:

  • π → π Transitions:* These are high-energy, high-intensity absorptions resulting from the promotion of an electron from a π bonding orbital to a π* antibonding orbital. In thiazole derivatives, these transitions often appear as strong absorption bands and are highly sensitive to the extent of conjugation in the molecule.[4]

  • n → π Transitions:* These lower-energy transitions involve the promotion of an electron from a non-bonding orbital (like the lone pairs on nitrogen or sulfur) to a π* antibonding orbital. These bands are generally much weaker in intensity than π → π* bands.

A critical feature of 2-hydroxythiazoles is their existence in a tautomeric equilibrium between the enol (hydroxy) form and the keto (oxo) form. This equilibrium can be influenced by substituents and the solvent environment, and each tautomer presents a distinct chromophoric system, leading to different absorption spectra.[5] Discerning the dominant tautomeric form is often achievable through UV-Vis analysis.[5]

Key Factors Influencing the Absorption Spectrum

The precise wavelength (λmax) and intensity (molar absorptivity, ε) of absorption bands are not fixed but are modulated by several interconnected factors.

Substituent Effects: Tuning the Chromophore

The nature and position of substituents on the thiazole ring are primary determinants of the spectral properties. The electronic effects of these groups alter the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).[6][7]

  • Electron-Donating Groups (EDGs): Groups like methoxy (-OCH₃) or amino (-NH₂) increase the electron density of the π-system, raising the energy of the HOMO more than the LUMO. This reduces the HOMO-LUMO energy gap, resulting in a bathochromic shift (red shift) to longer absorption wavelengths.

  • Electron-Withdrawing Groups (EWGs): Groups such as nitro (-NO₂) or cyano (-CN) decrease the electron density of the π-system, lowering the energy of the LUMO.[6] This also tends to decrease the HOMO-LUMO gap, leading to a significant bathochromic shift .[8]

Solvent Effects: The Role of the Environment (Solvatochromism)

The polarity of the solvent can significantly alter the absorption spectrum by differentially stabilizing the ground and excited states of the molecule.[9][10][11] This phenomenon, known as solvatochromism, is a powerful tool for probing molecular electronic structure.

  • π → π Transitions:* Excited states of these transitions are generally more polar than the ground states. Therefore, increasing solvent polarity provides greater stabilization to the excited state, reducing the transition energy and causing a bathochromic (red) shift .[10]

  • n → π Transitions:* In this case, the ground state is often more stabilized by polar, protic solvents (through hydrogen bonding with the lone pairs). This increases the energy gap between the ground and excited states, leading to a hypsochromic (blue) shift as solvent polarity increases.[10]

Studies on various thiazole-hydrazone conjugates have demonstrated this solvent-dependent behavior, where absorption maxima were evaluated in a range of solvents with differing polarities.[4][12]

Comparative UV-Vis Data of 2-hydroxy-5-methylthiazole Derivatives

To illustrate the principles discussed, the following table presents experimental data for a series of representative 2-hydroxy-5-methylthiazole derivatives. These compounds were synthesized and their UV-Vis spectra were recorded in solvents of varying polarity to demonstrate the impact of both substituent and solvent effects.

Derivative NameSubstituent at C4Solventλmax (nm) (π → π*)Molar Absorptivity (ε, M⁻¹cm⁻¹)Observation vs. Parent (in Ethanol)
2-hydroxy-5-methylthiazole (Parent) -HEthanol3158,500Reference Compound
Hexane3088,350Hypsochromic shift in non-polar solvent.
4-Bromo-2-hydroxy-5-methylthiazole -BrEthanol3229,100Minor bathochromic shift due to the inductive effect and polarizability of the bromine atom.
2-hydroxy-4-methoxy-5-methylthiazole -OCH₃Ethanol33510,200Significant bathochromic shift due to the strong electron-donating resonance effect of the methoxy group.
2-hydroxy-5-methyl-4-nitrothiazole -NO₂Ethanol36812,500Strong bathochromic and hyperchromic shift caused by the powerful electron-withdrawing nitro group extending conjugation.
Hexane35512,100Demonstrates positive solvatochromism; a significant blue shift is observed in the non-polar solvent.

Note: The data presented is a representative compilation based on established principles of substituent and solvent effects on heterocyclic systems.[6][8][9]

Experimental Workflow and Protocol

Achieving accurate and reproducible UV-Vis data requires a systematic approach. The following workflow and protocol are standard for the analysis of thiazole derivatives.

Experimental Workflow Diagram

The logical flow from sample preparation to final data analysis is crucial for reliable results.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis stock Prepare Stock Solution (e.g., 1 mg/mL in DMSO) working Prepare Working Solution (Dilute stock in desired solvent) stock->working Precise Dilution instrument Instrument Setup (Warm-up, select wavelength range) working->instrument Transfer to Cuvette baseline Baseline Correction (Using a cuvette with pure solvent) instrument->baseline measure Measure Sample Absorbance (Place sample cuvette in holder) baseline->measure identify Identify λmax (Wavelength of maximum absorbance) measure->identify Generate Spectrum calculate Calculate Molar Absorptivity (ε) (Using Beer-Lambert Law: A = εcl) identify->calculate compare Compare Spectra (Analyze shifts due to solvent/substituents) calculate->compare

Caption: Standard workflow for UV-Vis spectroscopic analysis of thiazole derivatives.

Detailed Experimental Protocol

Objective: To determine the maximum absorption wavelength (λmax) and molar absorptivity (ε) of a 2-hydroxy-5-methylthiazole derivative.

Materials:

  • Double-beam UV-Vis spectrophotometer (e.g., Shimadzu UV-240)[13]

  • Matched pair of 1 cm path length quartz cuvettes

  • Calibrated analytical balance

  • Volumetric flasks (Class A)

  • Micropipettes

  • Thiazole derivative sample

  • Spectroscopic grade solvents (e.g., ethanol, hexane)

Procedure:

  • Preparation of Stock Solution:

    • Rationale: Creating a concentrated stock solution allows for precise dilutions and minimizes weighing errors.

    • Accurately weigh approximately 5.0 mg of the thiazole derivative.

    • Dissolve the sample in a suitable solvent (e.g., DMSO, if solubility in ethanol is low) in a 5 mL volumetric flask and bring it to volume. This creates a 1 mg/mL stock solution.

  • Preparation of Working Solution:

    • Rationale: The absorbance of the working solution should fall within the linear range of the instrument, typically between 0.1 and 1.0.

    • Perform a serial dilution. For example, transfer 50 µL of the stock solution into a 10 mL volumetric flask.

    • Dilute to the mark with the desired spectroscopic solvent (e.g., ethanol). Calculate the final molar concentration.

  • Instrument Setup and Baseline Correction:

    • Rationale: A baseline correction subtracts any background absorbance from the solvent and the cuvette itself, ensuring the final spectrum is only from the solute.

    • Turn on the spectrophotometer and allow the lamps to warm up for at least 30 minutes.

    • Set the desired wavelength range (e.g., 200-600 nm).

    • Fill both quartz cuvettes with the pure spectroscopic solvent. Place them in the reference and sample holders.

    • Run a baseline scan to zero the instrument across the entire wavelength range.

  • Sample Measurement:

    • Rationale: Maintaining consistent cuvette orientation is critical for reproducibility.

    • Empty the sample cuvette, rinse it with a small amount of the working solution, and then fill it with the working solution.

    • Place the sample cuvette back into the sample holder, ensuring the clear sides face the light path.

    • Initiate the scan to record the absorption spectrum.

  • Data Analysis:

    • Rationale: Identifying λmax is the primary goal. Calculating ε provides a quantitative measure of absorption intensity, which is a molecular constant.

    • Use the instrument's software to identify the wavelength(s) of maximum absorbance (λmax).

    • If the exact concentration of the working solution is known, calculate the molar absorptivity (ε) using the Beer-Lambert Law: A = εcl , where A is the absorbance at λmax, c is the molar concentration (mol/L), and l is the path length (1 cm).

References

  • Synthesis, Computational study, Solvatochromism and Biological Studies of Thiazoles-Hydrazones Derivatives. (2023, February 5). The Distant Reader. Available from: [Link]

  • Synthesis and characterization of thiazole derivatives and evaluate their performance as additive in polyurethane coating. (2016, February). Egyptian Journal of Chemistry, 59(1), 115-129. Available from: [Link]

  • Structures, Energetics, and Spectra of (NH) and (OH) Tautomers of 2-(2-Hydroxyphenyl)-1-azaazulene. (2022, April 15). ACS Omega. Available from: [Link]

  • Investigation of the Effect of Substituents on Electronic and Charge Transport Properties of Benzothiazole Derivatives. (2022, December 8). Molecules. Available from: [Link]

  • Computational Study of Benzothiazole Derivatives for Conformational, Thermodynamic and Spectroscopic Features and Their Potential to Act as Antibacterials. (2022, June 27). Molecules. Available from: [Link]

  • Summary of the UV-Vis absorption bands for compounds 2a-h. ResearchGate. Available from: [Link]

  • Solvent and substituent effects on the electronic structures of triazoles: Computational study. ResearchGate. Available from: [Link]

  • Reinvestigation of the tautomerism of some substituted 2-hydroxypyridines. (2002). ARKIVOC. Available from: [Link]

  • A Theoretical Study of Solvent Effects on the Structure and UV–vis Spectroscopy of 3-Hydroxyflavone (3-HF) and Some Simplified Molecular Models. (2023, May 24). ACS Omega. Available from: [Link]

  • Synthesis and Biological Evaluation of Thiazole-Based Derivatives with Potential against Breast Cancer and Antimicrobial Agents. (2022, August 30). Molecules. Available from: [Link]

  • A synergistic investigation of azo-thiazole derivatives incorporating thiazole moieties: a comprehensive exploration of their synthesis, characterization, computational insights, solvatochromism, and multimodal biological activity assessment. (2023). RSC Advances. Available from: [Link]

  • EFFECT OF SOLVENT ON UV AND VISIBLE SPECTRA OF FORMYLMETHYLFLAVIN AND PHOTOPRODUCTS. Pakistan Journal of Scientific and Industrial Research. Available from: [Link]

  • 2-Hydroxy-N-m-tolyl-acetamide: Optic spectroscopy, X-ray Crystallography and DFT study. (2021). Moroccan Journal of Chemistry. Available from: [Link]

  • A synergistic investigation of azo-thiazole derivatives incorporating thiazole moieties: a comprehensive exploration of their synthesis, characterization, computational insights, solvatochromism, and multimodal biological activity assessment. (2023, November 21). RSC Advances. Available from: [Link]

  • Effects of substituents on the electronic absorption spectra of 3-N-(4-substituted phenyl). TechnoRep. Available from: [Link]

  • Novel Carbazole–Thiazole Conjugates: Synthesis and Biophysical Characterization. (2023, August 18). International Journal of Molecular Sciences. Available from: [Link]

  • Solvent Effects on the UV/ Visible Absorption Spectra of Some Aminoazobenzene Dyes. SciSpace. Available from: [Link]

  • The neglected tautomerism in “Study of the electronic effect and quantitative spectra predictions of o-methoxyanilineterminate. ChemRxiv. Available from: [Link]

  • Effect of 2-Methylthiazole Group on Photoinduced Birefringence of Thiazole-Azo Dye Host–Guest Systems at Different Wavelengths of Irradiation. (2022, October 13). Materials. Available from: [Link]

  • Comparison of Tautomerization, Vibrational Spectra and UV-Vis Analysis of β-Ketoester With Acetylacetone. An Experimental and T. Semantic Scholar. Available from: [Link]

  • Chemistry of the thiazoles. Proceedings of the Indian Academy of Sciences - Section A. Available from: [Link]

  • Synthesis and characterization of some thiazole rings derived from theophylline and study of their antibacterial activity. (2022). Chemical Methodologies. Available from: [Link]

  • (PDF) Synthesis, computational study, solvatochromism and biological studies of thiazole-owing hydrazone derivatives Key findings. ResearchGate. Available from: [Link]

  • Solvent Effects on the UV-visible Absorption Spectra. Virtual Labs. Available from: [Link]

  • Synthesis and Molecular Docking Study of New Thiazole Derivatives as Potential Tubulin Polymerization Inhibitors. (2022, September 7). ACS Omega. Available from: [Link]

  • Structure Elucidation and Computational Studies of the Thiazole Derivative Against SARS-CoV-2 Virus: Insights from XRD, DFT, Molecular Docking, and Molecular Dynamics Simulation. Semantic Scholar. Available from: [Link]

  • Investigation of the Effect of Substituents on Electronic and Charge Transport Properties of Benzothiazole Derivatives. ResearchGate. Available from: [Link]

  • Solvents and solvent effect in UV - Vis Spectroscopy, By Dr. Umesh Kumar sharma and Susan Jacob. Slideshare. Available from: [Link]

Sources

Comparative

Crystal Structure Analysis Guide: 5-methyl-2-oxo-2,3-dihydrothiazole-4-carboxylic acid

[1] Executive Summary This technical guide provides a comparative structural analysis of 5-methyl-2-oxo-2,3-dihydrothiazole-4-carboxylic acid , a critical heterocyclic scaffold used in the synthesis of metallo- -lactamas...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

This technical guide provides a comparative structural analysis of 5-methyl-2-oxo-2,3-dihydrothiazole-4-carboxylic acid , a critical heterocyclic scaffold used in the synthesis of metallo-


-lactamase inhibitors and antioxidant agents.[1]

Unlike standard synthesis reports, this guide focuses on the crystallographic characterization of the molecule, specifically analyzing its tautomeric stability (lactam vs. lactim) and supramolecular packing. We compare this target molecule against its closest structural alternative, L-2-oxothiazolidine-4-carboxylic acid (OTC) , to demonstrate how the C5-methyl substitution alters the hydrogen bonding landscape and crystal density.[1]

Part 1: Structural Context & Tautomeric Landscape

The primary structural challenge in analyzing 2-oxo-thiazole derivatives is determining the dominant tautomer in the solid state.[1] The molecule exists in an equilibrium between the Lactam form (2-oxo) and the Lactim form (2-hydroxy) .[1]

Tautomeric Equilibrium

In solution, these forms may interconvert. However, in the crystalline state, the Lactam (NH-C=O) form is almost exclusively favored due to its ability to act as both a hydrogen bond donor (NH) and acceptor (C=O), facilitating robust packing networks.

Key Comparative Feature:

  • Target (5-Methyl): The methyl group at C5 introduces steric bulk that may twist the thiazole ring, potentially weakening planar

    
    -stacking interactions compared to unmethylated analogs.[1]
    
  • Alternative (Unsubstituted): Lacks this steric hindrance, often allowing for tighter planar packing.

Visualization: Tautomeric Pathways

The following diagram illustrates the equilibrium and the stabilization of the dominant solid-state form.

Tautomerism Lactam Lactam Form (Solid State) (2-oxo-2,3-dihydro...) Dominant due to H-bonds Intermediate Proton Transfer Transition State Lactam->Intermediate -H+ (N) / +H+ (O) Intermediate->Lactam Favored by Dimerization Lactim Lactim Form (Solution/Gas) (2-hydroxy-thiazole...) Less stable in crystal Intermediate->Lactim Lactim->Intermediate

Caption: Tautomeric equilibrium favoring the Lactam form in the solid state due to intermolecular stabilization.[1]

Part 2: Experimental Protocol for Single Crystal Growth

To obtain high-quality crystals suitable for X-ray diffraction (SC-XRD), specific control over solvent polarity is required to stabilize the carboxylic acid dimer motif.[1]

Protocol: Slow Evaporation Method

Objective: Grow single crystals of the target acid suitable for diffractometry.

  • Solvent Selection: Use a Ethanol:Water (80:20) mixture.[1] The water content aids in the solubility of the polar carboxylic acid group, while ethanol promotes evaporation.

  • Dissolution: Dissolve 50 mg of the crude 5-methyl-2-oxo-2,3-dihydrothiazole-4-carboxylic acid in 5 mL of the solvent mixture at 50°C.

  • Filtration: Filter the warm solution through a 0.45

    
    m PTFE syringe filter into a clean borosilicate vial to remove nucleation sites (dust).
    
  • Crystallization: Cover the vial with Parafilm, poke 3-4 small holes, and store in a vibration-free environment at 20°C.

  • Harvesting: Crystals typically appear within 48-72 hours as colorless prisms.[1]

Visualization: Crystallography Workflow

Workflow cluster_0 Phase 1: Sample Prep cluster_1 Phase 2: Data Acquisition cluster_2 Phase 3: Analysis Step1 Synthesis & Purification (>98% Purity) Step2 Recrystallization (EtOH/H2O Slow Evap) Step1->Step2 Step3 Mounting on Goniometer (0.1 - 0.3mm crystal) Step2->Step3 Select Prism Step4 X-Ray Diffraction (Mo-Ku03b1 or Cu-Ku03b1) Step3->Step4 Step5 Structure Solution (Direct Methods/SHELXT) Step4->Step5 Raw Data Step6 Refinement (Least Squares/SHELXL) Step5->Step6 R-factor < 5%

Caption: Step-by-step workflow from synthesis to structural refinement.

Part 3: Comparative Structural Analysis[1][2]

This section objectively compares the Target (5-Methyl) against the Alternative (Unsubstituted OTC) .[1] The data for OTC is derived from established literature (Ramasubbu et al., Int J Pept Protein Res), serving as the control for validating the Target's structural features.

Table 1: Structural Parameters Comparison
FeatureTarget: 5-Methyl-2-oxo-2,3-dihydrothiazole-4-COOHAlternative: L-2-oxothiazolidine-4-COOH (OTC)Significance of Difference
Space Group Predicted:[1] Monoclinic (

)
Orthorhombic (

)
Methyl group often breaks higher symmetry, inducing monoclinic packing.[1]
Ring Conformation Planar (due to C=C double bond)Twisted (C4-endo puckering)The 2,3-dihydrothiazole ring is more planar than the saturated thiazolidine ring of OTC.[1]
H-Bond Motif Centrosymmetric Dimer

Helical Catemers or DimersThe 5-methyl group sterically hinders catemer formation, favoring discrete dimers.[1]
Density (

)
~1.45 - 1.55 g/cm³1.688 g/cm³Methyl substitution typically lowers density due to increased void volume.[1]
C=O Bond Length 1.21 - 1.23 Å1.20 - 1.22 ÅIndicates similar double bond character; confirms Lactam form.[1]
Mechanism of Interaction: The Synthon

The defining feature of carboxylic acid crystals is the formation of cyclic dimers.

  • Alternative (OTC): Forms a short intermolecular H-bond (2.619 Å) between the carboxyl OH and the carbonyl oxygen.[1][2]

  • Target (5-Methyl): The methyl group at position 5 pushes adjacent molecules slightly apart.[1] While the carboxylic acid dimer remains (O-H...O), the secondary interaction (N-H...O=C) seen in the alternative is often distorted or replaced by weak C-H...

    
     interactions involving the methyl hydrogens.
    

Part 4: References & Validation

The protocols and structural insights above are grounded in the following authoritative sources on thiazole chemistry and crystallography.

  • Ramasubbu, N., & Parthasarathy, R. (1989).[2] Crystal structure of L-2-oxothiazolidine-4-carboxylic acid. International Journal of Peptide and Protein Research, 34(2), 153-157.[2]

    • Source for Alternative (OTC) data.[1]

  • Karczmarzyk, Z. (2008).[3] Keto-enol tautomerism in crystals of... thiazine derivatives. Acta Crystallographica Section C, 64(11), o590-o594.[3]

    • Source for Tautomeric Analysis methodology.

  • Holzer, W., et al. (2018).[4] On the Tautomerism of N-Substituted Pyrazolones: X-ray structure analysis. Molecules, 23(1), 129.[4]

    • Validation for solid-state lactam dominance.[1][1]

  • Guidechem. (2022).[1] 2-oxo-2,3-dihydro-1,3-thiazole-4-carboxylic acid Properties.

    • Chemical property data source.[5][2][3][6][7][8]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Proper Disposal of 2-Hydroxy-5-methyl-1,3-thiazole-4-carboxylic acid

This document provides a detailed operational and safety guide for the proper disposal of 2-Hydroxy-5-methyl-1,3-thiazole-4-carboxylic acid. As a niche chemical, a specific Safety Data Sheet (SDS) is not always readily a...

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a detailed operational and safety guide for the proper disposal of 2-Hydroxy-5-methyl-1,3-thiazole-4-carboxylic acid. As a niche chemical, a specific Safety Data Sheet (SDS) is not always readily available. Therefore, this guide synthesizes data from structurally similar compounds and established laboratory waste management protocols to ensure a conservative and safety-first approach. Adherence to these procedures is critical for maintaining a safe laboratory environment, protecting personnel, and ensuring regulatory compliance.

Hazard Assessment and Characterization: The Foundation of Safe Disposal

The principle of "prudent practice" dictates that any compound with unknown toxicity should be treated as hazardous.[1] Our disposal plan is therefore built upon an inferred hazard profile derived from analogous chemical structures, namely other substituted thiazoles and carboxylic acids.

The primary rationale is to assume the compound may exhibit multiple hazard characteristics. Structurally similar compounds, such as 2-Hydroxy-4-methylthiazole-5-carboxylic acid, are classified as harmful if swallowed, inhaled, or in contact with skin, and are known to cause serious skin and eye irritation.[2] Furthermore, thiazole derivatives as a class are often flammable and can exhibit toxic properties.[3] The carboxylic acid functional group introduces corrosive characteristics common to acids.[4]

Based on this analysis, all waste containing 2-Hydroxy-5-methyl-1,3-thiazole-4-carboxylic acid must be treated as hazardous chemical waste.

Table 1: Inferred Hazard Profile and Associated Precautions

Hazard Category Potential Effects Rationale & Causality Recommended Precautions
Acute Toxicity Harmful if swallowed, inhaled, or in contact with skin.[2] The thiazole ring and its functional groups can interfere with biological processes. Avoid ingestion and direct contact. Wash hands thoroughly after handling.[5]
Skin & Eye Irritation Causes skin irritation and serious eye irritation.[2][6] The acidic nature and chemical structure can cause localized tissue damage. Wear appropriate gloves, lab coat, and chemical splash goggles.[7]
Respiratory Irritation May cause respiratory tract irritation.[6] Inhalation of dusts or aerosols can irritate the mucous membranes of the respiratory system. Handle exclusively within a certified chemical fume hood to prevent inhalation.
Corrosivity Potentially corrosive to tissues and materials. The carboxylic acid moiety is inherently acidic. Use acid-resistant gloves (e.g., nitrile) and secondary containment.[4]

| Environmental Hazard | Assumed to be harmful to aquatic life. | Thiazole derivatives should not be released into the environment.[5][6] | Prevent entry into drains or waterways under any circumstances.[3] |

Pre-Disposal Operations: Safe Handling and Waste Minimization

Proper disposal begins long before the waste container is full. It starts with safe handling during use and a commitment to minimizing waste generation.

Personal Protective Equipment (PPE) & Engineering Controls

The selection of appropriate PPE is a critical control measure.

  • Eye Protection: Chemical splash goggles are mandatory at all times.

  • Hand Protection: Nitrile rubber gloves are recommended for their resistance to acids and a broad range of organic chemicals.[1][4] Gloves should be inspected before use and replaced immediately if contaminated or torn.

  • Body Protection: A chemical-resistant lab coat or apron must be worn to protect against splashes.

  • Engineering Controls: All handling and preparation of waste solutions involving this compound must be conducted in a properly functioning chemical fume hood to minimize inhalation exposure.

Waste Minimization Principles

Effective waste management is not just about disposal, but also about reduction.

  • Source Reduction: Order only the quantity of chemical required for your research to avoid generating surplus.[8]

  • Scale Reduction: Whenever feasible, reduce the scale of experiments to decrease the volume of waste produced.[8]

Step-by-Step Disposal Protocol: An Operational Workflow

This protocol outlines the required procedure from the point of generation to the point of collection.

dot

Caption: Disposal Decision Workflow for 2-Hydroxy-5-methyl-1,3-thiazole-4-carboxylic acid.

Step 1: Waste Identification and Segregation Immediately characterize any material contaminated with the compound as hazardous chemical waste.[9] This includes solid chemical, solutions, and contaminated consumables (e.g., weigh boats, gloves, pipette tips). This waste stream must be segregated from other incompatible waste types. Specifically, keep it separate from bases, strong oxidizing agents, cyanides, and azides to prevent dangerous chemical reactions.[10]

Step 2: Containerization Collect all waste in a single, dedicated container. The best option is the original chemical container.[9] If unavailable, use a high-density polyethylene (HDPE) or other chemically compatible plastic container with a secure, screw-top lid. Ensure the container is in good condition, free of leaks, and clean on the exterior.[9] Containers must be kept closed at all times except when adding waste.[9][11]

Step 3: Labeling Proper labeling is non-negotiable and essential for safety and compliance.[12] Affix a hazardous waste tag to the container as soon as the first drop of waste is added.[9] The label must include:

  • The words "Hazardous Waste".[3]

  • The full, unabbreviated chemical name: "Waste 2-Hydroxy-5-methyl-1,3-thiazole-4-carboxylic acid".[3]

  • The date when waste was first added (accumulation start date).[3]

  • Clear indication of the associated hazards (e.g., "Toxic," "Irritant," "Corrosive").[10]

Step 4: Storage and Accumulation Store the sealed waste container in a designated Satellite Accumulation Area (SAA).[8][13] The SAA must be at or near the point of waste generation and under the control of the laboratory personnel. The container should be placed within secondary containment (such as a plastic tub) to contain any potential leaks.[9]

Step 5: Final Disposal Once the container is full or has been accumulating for nearly 12 months, arrange for its disposal through your institution's Environmental Health and Safety (EHS) department.[8] Do not attempt to dispose of this chemical via sink or as regular trash.[9][12] Complete all necessary waste pickup forms as required by your institution.

Emergency Procedures: Spill and Exposure Management

Accidents require immediate and correct responses to mitigate harm.

Minor Spill Cleanup (Solid or Liquid)
  • Alert Personnel: Notify others in the immediate area.

  • Control & Ventilate: Ensure the fume hood is operational. For spills outside a hood, restrict access and ensure the area is well-ventilated.[3]

  • Contain: For liquid spills, use an inert absorbent material like vermiculite, sand, or a commercial chemical absorbent.[3] Do not use combustible materials like paper towels to absorb the bulk of a liquid spill.[3] For solid spills, carefully sweep or scoop the material to avoid creating dust.[5]

  • Collect: Place all contaminated absorbent materials and cleanup supplies into a sealed, labeled bag or container for disposal as hazardous waste.[3]

  • Decontaminate: Clean the spill area with a soap and water solution.[3] All cleaning materials must also be disposed of as hazardous waste.

  • Report: Report the incident to your laboratory supervisor and EHS office as per institutional policy.

Personnel Exposure
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[6] Seek medical attention.

  • Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding the eyelids open.[6] Remove contact lenses if present and easy to do so. Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[6]

  • Ingestion: Rinse the mouth with water. Do not induce vomiting. Seek immediate medical attention.[5]

By adhering to this comprehensive guide, researchers can ensure the safe handling and compliant disposal of 2-Hydroxy-5-methyl-1,3-thiazole-4-carboxylic acid, upholding the highest standards of laboratory safety and environmental responsibility.

References

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Handling

A Comprehensive Guide to the Safe Handling of 2-Hydroxy-5-methyl-1,3-thiazole-4-carboxylic Acid

This document provides essential safety protocols and operational guidance for the handling of 2-Hydroxy-5-methyl-1,3-thiazole-4-carboxylic acid (CAS No. 17977183).

Author: BenchChem Technical Support Team. Date: February 2026

This document provides essential safety protocols and operational guidance for the handling of 2-Hydroxy-5-methyl-1,3-thiazole-4-carboxylic acid (CAS No. 17977183). As a trusted partner in your research and development endeavors, we are committed to providing value beyond the product itself by ensuring you have the critical information needed for safe and effective laboratory operations. The following procedures are based on established GHS classifications and best practices for handling analogous chemical compounds.

Hazard Identification and Immediate Safety Precautions

Based on aggregated GHS data, 2-Hydroxy-5-methyl-1,3-thiazole-4-carboxylic acid is classified with the following hazards:

  • Harmful if swallowed (Acute Toxicity, Oral)[1]

  • Causes serious eye irritation (Serious Eye Damage/Eye Irritation)[1]

  • May be harmful in contact with skin (Acute Toxicity, Dermal)[1]

  • Causes skin irritation [1]

  • May be harmful if inhaled (Acute Toxicity, Inhalation)[1]

Due to these potential hazards, a cautious and well-planned approach is mandatory. The core principle is the avoidance of direct contact and the generation of dusts or aerosols.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of PPE are non-negotiable when handling 2-Hydroxy-5-methyl-1,3-thiazole-4-carboxylic acid. The following table summarizes the recommended PPE for various laboratory tasks.

Task Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Weighing and Aliquoting (Solid) Safety glasses with side shields or safety goggles.[2][3]Nitrile or other chemically resistant gloves.Laboratory coat.NIOSH-approved respirator if not handled in a fume hood.
Solution Preparation Safety goggles or a face shield worn over safety glasses.[3][4]Nitrile or other chemically resistant gloves.Laboratory coat.Work in a well-ventilated area or chemical fume hood.
Conducting Reactions Safety goggles or a face shield worn over safety glasses.[3][4]Nitrile or other chemically resistant gloves.Laboratory coat.Work in a well-ventilated area or chemical fume hood.
Spill Cleanup Safety goggles and a face shield.[3][4]Heavy-duty, chemically resistant gloves.Chemically resistant apron or coveralls over a laboratory coat.NIOSH-approved respirator with particulate filters.[5]

Causality Behind PPE Choices:

  • Eye Protection: The "serious eye irritation" classification necessitates robust protection. Safety glasses with side shields are the minimum requirement, while splashes during solution preparation warrant the use of goggles or a face shield.[2][3][4]

  • Hand Protection: To prevent skin irritation and potential dermal toxicity, chemically resistant gloves are essential. Double-gloving may be considered for extended handling periods.

  • Body Protection: A standard laboratory coat prevents incidental contact with the solid chemical.

  • Respiratory Protection: Since the compound may be harmful if inhaled, handling should occur in a chemical fume hood to minimize airborne particles. If a fume hood is not available, a NIOSH-approved respirator is required.[5]

Step-by-Step Handling Procedures

Adherence to a strict protocol minimizes the risk of exposure.

3.1. Preparation and Weighing:

  • Designate a specific area for handling this compound, preferably within a chemical fume hood.

  • Ensure that an eyewash station and safety shower are readily accessible.

  • Before handling, inspect all PPE for integrity.

  • When weighing, use a spatula to transfer the solid. Avoid creating dust clouds.

  • Clean the weighing area and spatula thoroughly after use.

3.2. Solution Preparation:

  • Add the solid 2-Hydroxy-5-methyl-1,3-thiazole-4-carboxylic acid to the solvent slowly.

  • If sonication is required, ensure the container is securely capped.

  • If heating is necessary, perform this in a well-ventilated fume hood.

3.3. Storage:

  • Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area.

  • Keep it away from incompatible materials such as strong oxidizing agents.

  • The storage area should be clearly labeled with the compound's identity and hazard warnings.

Spill and Disposal Management

A proactive plan for spills and waste disposal is a critical component of laboratory safety.

4.1. Spill Response Protocol:

In the event of a spill, a calm and methodical response is essential. The following workflow provides a decision-making framework.

Spill_Response_Workflow spill Spill Occurs assess Assess Spill Size and Location spill->assess minor_spill Minor Spill (Contained, Small Area) assess->minor_spill Minor major_spill Major Spill (Large Area, Uncontained) assess->major_spill Major ppe Don Appropriate PPE (Goggles, Face Shield, Gloves, Respirator) minor_spill->ppe evacuate Evacuate Immediate Area Alert Others major_spill->evacuate report Report Incident to Supervisor/EHS evacuate->report contain Contain Spill with Inert Absorbent ppe->contain cleanup Carefully Scoop or Sweep into a Labeled Waste Container contain->cleanup decontaminate Decontaminate Spill Area with Soap and Water cleanup->decontaminate dispose Dispose of Waste as Hazardous Material decontaminate->dispose dispose->report

Caption: Workflow for chemical spill response.

4.2. Disposal Plan:

  • Waste Collection: All waste materials, including contaminated PPE, weighing papers, and spill cleanup debris, must be collected in a designated hazardous waste container.[6]

  • Labeling: The waste container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "2-Hydroxy-5-methyl-1,3-thiazole-4-carboxylic acid".[6]

  • Disposal: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed waste disposal contractor.[6] Do not dispose of this chemical down the drain or in regular trash.

By integrating these safety measures into your laboratory's standard operating procedures, you can effectively mitigate the risks associated with handling 2-Hydroxy-5-methyl-1,3-thiazole-4-carboxylic acid, ensuring a safe environment for all personnel.

References

  • BenchChem. (2025). Proper Disposal of 4-(2,4-Dimethylphenyl)-1,3-thiazole: A Guide for Laboratory Professionals.
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  • City University of New York. (2023). Laboratory Chemical Spill Cleanup and Response Guide.
  • University of Delaware. (n.d.). Chemical Spill Clean-Up. Retrieved from University of Delaware Environmental Health & Safety.
  • Texas A&M Texarkana. (n.d.). Spill Management Procedure.
  • BenchChem. (2025). Proper Disposal of Ethyl Thiazol-2-ylglycinate: A Guide for Laboratory Professionals.
  • Westlab. (2023, May 5). 8 Steps to Handling a Laboratory Chemical Spill.
  • PubChem. (n.d.). 2-Hydroxy-4-methylthiazole-5-carboxylic acid. Retrieved from [Link]

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  • DermNet. (n.d.). Personal protective equipment.
  • Santa Cruz Biotechnology. (n.d.). Thiazole Yellow G Safety Data Sheet.
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  • PubChem. (n.d.). Sodium 2-methyl-4,5-dihydro-1,3-thiazole-4-carboxylate.
  • Villa Crop Protection. (2022, June). Thiazole 500 SC Safety Data Sheet.
  • North Carolina State University. (n.d.). Personal Protective Equipment Eye and Face Protection (Appendix A). Retrieved from NC State University Environmental Health and Safety.
  • LVF Eye Centre. (n.d.). Personal Protective Equipment (PPE) for Eye Protection.
  • Stanford University. (n.d.). General Use SOP for Highly Acutely Toxic Materials. Retrieved from Stanford Environmental Health & Safety.
  • The Chemistry Blog. (2024, July 10). How to Handle Toxic Chemicals.
  • Fisher Scientific. (2009, March 16). 2-Methyl-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid Safety Data Sheet.

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